Ferrous lactate
Description
Structure
2D Structure
Properties
Molecular Formula |
C₆H₁₀FeO₆·xH₂O |
|---|---|
Molecular Weight |
233.98 |
IUPAC Name |
2-hydroxypropanoic acid;iron |
InChI |
InChI=1S/2C3H6O3.Fe/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6); |
SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.[Fe] |
Synonyms |
(T-4)-Bis[2-(hydroxy-κO)propanoato-κO]iron Hydrate; (T-4)-Bis(2-hydroxypropanoato-O1,O2)iron Hydrate; 2-hydroxy-Propanoic Acid Iron Complex Hydrate; CromatonbicFerro Hydrate; E 585 Hydrate; Ferro-Drops Hydrate; Ferrous Lactate Hydrate; |
Origin of Product |
United States |
Foundational & Exploratory
Ferrous Lactate: A Comprehensive Technical Guide on its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the chemical properties and structural characteristics of ferrous lactate (B86563). Ferrous lactate, the iron(II) salt of lactic acid, is a significant compound in the pharmaceutical and food industries, primarily utilized for iron fortification and the treatment of iron-deficiency anemia.[1][2] Its high bioavailability and favorable tolerability profile make it a preferred choice over other iron salts.[1][3][4] This document consolidates key data, outlines experimental methodologies, and visualizes relevant biological and chemical processes to serve as a comprehensive resource for professionals in research and drug development.
Core Chemical and Physical Properties
This compound is a greenish-white crystalline powder or crystalline mass with a characteristic faint, slightly sweet, or metallic odor.[5][6][7] It is commercially available in both dihydrate and trihydrate forms.[7][8] The compound is generally stable under dry storage conditions but can be affected by light and may oxidize upon prolonged exposure to air and moisture.[3][5][9] It is crucial to store it in tightly closed containers to prevent degradation.[3]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, compiled from various sources for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀FeO₆ | [6][10][11] |
| Molecular Weight | Anhydrous: 233.98 g/mol Trihydrate: 288.03 g/mol | [10][12] |
| Appearance | Greenish-white crystals or light green powder | [5][6][10] |
| Solubility | Soluble in water; practically insoluble in ethanol; insoluble in ether | [5][10][12] |
| Trihydrate: 2.1 g/100 mL in water at 10 °C | [12] | |
| Trihydrate: 8.5 g/100 mL in water at 100 °C | [12] | |
| Dihydrate: 2% in water at 25 °C | [12] | |
| Melting Point | Decomposes upon heating | [3][10] |
| pH | 4.0 - 6.0 (for a 1-2% solution) | [5] |
| Elemental Iron Content | Approximately 19% | [3] |
Chemical Structure and Coordination Chemistry
This compound is an organometallic compound where a central ferrous ion (Fe²⁺) is coordinated with two lactate anions (CH₃CH(OH)COO⁻).[12][13][14] The lactate ligand is bidentate, coordinating to the iron atom through the oxygen atoms of both the carboxylate and hydroxyl groups.[11] This chelation contributes to the stability and solubility of the compound. The overall structure forms a coordination complex, an example being Fe(lactate)₂(H₂O)₂·H₂O.[12] The iron is in the +2 oxidation state, which is more soluble and bioavailable than the ferric (+3) state.
The compound exists in hydrated forms, most commonly as a dihydrate or trihydrate. These water molecules are part of the crystalline structure and contribute to its stability.
Experimental Protocols and Methodologies
Synthesis of this compound
Several methods are employed for the synthesis of this compound. The choice of method often depends on the desired purity and scale of production.
1. Reaction with Ferrous Sulfate (B86663): This is a common method involving the reaction of a lactate salt (e.g., calcium lactate or sodium lactate) with ferrous sulfate.[5][12][15] The reaction with calcium lactate results in the precipitation of calcium sulfate, which can be removed by filtration, leaving aqueous this compound.[12]
-
Reaction: Ca(C₃H₅O₃)₂(aq) + FeSO₄(aq) → CaSO₄(s)↓ + Fe(C₃H₅O₃)₂(aq)[12]
-
Protocol Outline:
-
Prepare aqueous solutions of sodium lactate (e.g., 58.2-61.4 wt%) and ferrous sulfate heptahydrate (e.g., 40-50 wt%).[16]
-
Mix the solutions under controlled temperature (e.g., 35-45 °C) and an inert atmosphere (e.g., carbon dioxide or hydrogen) to prevent oxidation of the ferrous ion.[8][16]
-
Stir the reaction mixture for a defined period (e.g., 1.5-2.5 hours) to allow for the formation of this compound crystals.[16]
-
Separate the precipitated crystals from the mother liquor via filtration.[4][16][17]
-
Wash the crystals with water to remove any remaining sulfates and other impurities.[4][16][17]
-
Dry the purified crystals under vacuum at a temperature not exceeding 70°C.[16]
-
2. Direct Reaction with Lactic Acid: this compound can also be synthesized by the direct reaction of lactic acid with an iron source, such as iron filings, ferrous carbonate, or ferrous hydroxide.[4][5][8][15]
-
Protocol Outline (using Ferrous Carbonate):
-
React ferrous carbonate and lactic acid as the primary raw materials.[18]
-
Use iron powder as a reducing agent to protect the ferrous state.[18]
-
The reaction produces this compound and carbon dioxide gas.[18]
-
The resulting solution is subjected to centrifugation, concentration, and crystallization.[18]
-
The crystals are then washed, dried, and pulverized to obtain the final product.[18] This method avoids the introduction of sulfate or chloride ion contaminants.[18]
-
Caption: A generalized workflow for the synthesis and purification of this compound.
Structural Characterization Methods
The precise structure and purity of this compound are critical for its use in pharmaceutical applications. Standard analytical techniques are employed for its characterization.
-
X-Ray Crystallography (XRC) / X-Ray Powder Diffraction (XRPD): These techniques are fundamental for determining the crystalline structure of this compound.[19][20] By exposing a crystal of the compound to X-rays, a diffraction pattern is generated, which provides detailed information about the arrangement of atoms and the unit cell dimensions.[19] XRPD is particularly useful for identifying the specific crystalline form (e.g., dihydrate vs. trihydrate) and for detecting the presence of crystalline impurities in a powdered sample.[20] The diffraction pattern serves as a "fingerprint" for the compound.[20]
-
Spectroscopy (e.g., Near-Infrared): Spectroscopic methods are used for the qualitative and quantitative analysis of this compound. For instance, near-infrared diffuse reflectance spectroscopy can be used as a pharmaceutical reference standard for determining the amount of this compound in pharmaceutical formulations.[5]
-
Thermal Analysis (DSC/DTG): Differential Scanning Calorimetry (DSC) and Derivative of Thermogravimetry (DTG) are used to study the thermal properties of this compound, such as its melting point and decomposition behavior.[20] These methods can confirm the identity of the iron compound in a dietary supplement and provide information about its hydration state and thermal stability.[20]
Role in Drug Development and Biological Pathways
This compound is a key active pharmaceutical ingredient in medications and supplements for treating and preventing iron-deficiency anemia.[1][14] Its efficacy is attributed to the high bioavailability of the ferrous (Fe²⁺) iron.[3]
Mechanism of Absorption and Iron Homeostasis
Upon oral ingestion, this compound dissolves in the gastrointestinal tract. The ferrous iron is more readily absorbed by the body compared to ferric iron.
-
Dissociation: In the acidic environment of the stomach, this compound dissociates into ferrous ions (Fe²⁺) and lactate ions.
-
Uptake: The Fe²⁺ ions are transported into the intestinal enterocytes, primarily in the duodenum and proximal jejunum, by the Divalent Metal Transporter 1 (DMT1).
-
Intracellular Fate: Once inside the enterocyte, iron can be either:
-
Stored as ferritin, an intracellular iron-storage protein.
-
Transported into the bloodstream.
-
-
Systemic Transport: For systemic transport, iron is exported from the enterocyte by the protein ferroportin. It is then oxidized to ferric iron (Fe³⁺) and binds to transferrin, the primary iron-carrying protein in the blood. Transferrin delivers iron to various tissues, particularly the bone marrow for hemoglobin synthesis.
The lactate component is metabolized separately, entering the Krebs cycle for energy production.
Caption: The absorption and transport of iron from this compound in the body.
Lactate's Role in Iron Regulation
Recent research has uncovered a role for lactate as a signaling molecule in iron homeostasis. Lactate can increase the expression of hepcidin (B1576463), the master regulatory hormone of systemic iron levels.[21]
-
Mechanism: Lactate enters hepatocytes and binds to and activates soluble adenylyl cyclase (sAC). This increases cellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn enhances signaling through the bone morphogenetic protein (BMP)-SMAD pathway.[21] This signaling cascade ultimately increases the transcription of the HAMP gene, which encodes hepcidin.[21] Increased hepcidin levels lead to the degradation of the iron exporter ferroportin, reducing iron release into the bloodstream.[21]
Caption: Signaling pathway showing how lactate stimulates hepcidin expression.
Conclusion
This compound is a well-characterized iron salt with significant therapeutic applications. Its favorable chemical properties, including good water solubility and high bioavailability of ferrous iron, combined with a lower incidence of gastrointestinal side effects, underscore its importance in drug development for treating iron deficiency. A thorough understanding of its synthesis, structural characteristics, and biological interactions is essential for its effective and safe utilization in pharmaceutical and nutritional formulations.
References
- 1. nbinno.com [nbinno.com]
- 2. openpr.com [openpr.com]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. This compound Supplier - Naturallifeworth [naturallifeworth.com]
- 5. This compound | 5905-52-2 [chemicalbook.com]
- 6. This compound | Henan Techway Chemical Co.,Ltd [techwaychem.com]
- 7. nbinno.com [nbinno.com]
- 8. Page loading... [guidechem.com]
- 9. This compound | 5905-52-2 [amp.chemicalbook.com]
- 10. This compound | C6H10FeO6 | CID 22197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. Iron(II) lactate - Wikipedia [en.wikipedia.org]
- 13. Iron lactate - Cortex Chemicals [cortexch.com]
- 14. biologyonline.com [biologyonline.com]
- 15. Cas 5905-52-2,this compound | lookchem [lookchem.com]
- 16. RU2453149C1 - Method for production of iron lactate dietary supplement - Google Patents [patents.google.com]
- 17. Iron Lactate - Ferrum Lactate - Descrizione [tiiips.com]
- 18. CN104876816A - Synthetic method of this compound - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Lactate as a regulator of iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Ferrous Lactate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis and purification methods for ferrous lactate (B86563). It is designed to equip researchers, scientists, and professionals in drug development with detailed experimental protocols, comparative data, and a thorough understanding of the chemical pathways and purification workflows involved in producing high-purity ferrous lactate.
Introduction to this compound
This compound, the iron(II) salt of lactic acid, is a widely utilized compound in the pharmaceutical and food industries. It serves as an effective iron supplement for treating iron-deficiency anemia due to its high bioavailability and lower incidence of gastrointestinal side effects compared to other iron salts like ferrous sulfate (B86663).[1] In the food industry, it is used as a color retention agent and a nutrient fortificant.[2][3] The quality and purity of this compound are critical for its efficacy and safety, necessitating well-defined and controlled synthesis and purification processes.
Synthesis of this compound
Several synthetic routes are employed for the production of this compound. The choice of method often depends on factors such as the desired purity, yield, cost of starting materials, and scalability. The most common methods are detailed below.
Double Displacement Reaction
This method involves the reaction of a soluble lactate salt with a soluble ferrous salt. The precipitation of a less soluble inorganic salt drives the reaction forward, leaving this compound in the aqueous solution.
This is a common laboratory and industrial method where an aqueous solution of calcium lactate is reacted with ferrous sulfate. Calcium sulfate, which has low solubility, precipitates out of the solution and is removed by filtration.[2]
Reaction: Ca(C₃H₅O₃)₂(aq) + FeSO₄(aq) → Fe(C₃H₅O₃)₂(aq) + CaSO₄(s)↓
Experimental Protocol: Synthesis of this compound from Calcium Lactate and Ferrous Sulfate
-
Preparation of Reactant Solutions:
-
Prepare an aqueous solution of calcium lactate.
-
Prepare an aqueous solution of ferrous sulfate heptahydrate.
-
-
Reaction:
-
Slowly add the ferrous sulfate solution to the calcium lactate solution with constant stirring.
-
Maintain the reaction temperature between 45-50°C.
-
Adjust the pH to 2.5-3.0.
-
Continue stirring for approximately 40 minutes.[4]
-
-
Separation of Byproduct:
-
Allow the precipitate of calcium sulfate to settle.
-
Filter the mixture to remove the solid calcium sulfate. The filtrate contains the aqueous this compound.
-
Similar to the calcium lactate method, sodium lactate can be reacted with ferrous sulfate. This method is advantageous as both reactants are highly soluble in water.
Reaction: 2Na(C₃H₅O₃)(aq) + FeSO₄(aq) → Fe(C₃H₅O₃)₂(aq) + Na₂SO₄(aq)
Experimental Protocol: Synthesis of this compound from Sodium Lactate and Ferrous Sulfate
-
Preparation of Reactant Solutions:
-
Prepare a concentrated aqueous solution of sodium lactate (58.2-61.4 wt%).
-
Prepare a concentrated aqueous solution of ferrous sulfate heptahydrate (40-50 wt%).[1]
-
-
Reaction:
-
Add the ferrous sulfate solution to the sodium lactate solution with stirring. The weight ratio of the sodium lactate solution to the ferrous sulfate solution should be approximately 1:(1.42-1.88).[1]
-
Maintain the reaction temperature between 35-45°C.[1]
-
Carry out the reaction under a protective atmosphere (e.g., carbon dioxide or hydrogen) to prevent the oxidation of ferrous ions.[1]
-
Stir the mixture for 1.5-2.5 hours.[1]
-
-
Crystallization:
-
This compound crystals will form during the reaction.
-
-
Isolation:
-
Separate the crystals from the mother liquor by filtration or centrifugation.[1]
-
Direct Reaction of an Iron Source with Lactic Acid
This approach involves the direct neutralization of lactic acid with a suitable iron source.
This method is favored for its simplicity and the avoidance of sulfate or chloride ion contamination. The reaction produces this compound, water, and carbon dioxide gas.[5]
Reaction: FeCO₃(s) + 2CH₃CH(OH)COOH(aq) → Fe(C₃H₅O₃)₂(aq) + H₂O(l) + CO₂(g)↑
Experimental Protocol: Synthesis of this compound from Ferrous Carbonate and Lactic Acid
-
Preparation of Lactic Acid Solution:
-
Dilute 90% lactic acid with distilled water to a concentration of 5-14%.[5]
-
-
Reaction:
-
Add ferrous carbonate to the lactic acid solution in a reactor. The mass-to-volume ratio of ferrous carbonate (kg) to lactic acid solution (L) should be between 1:10 and 1:20.[5]
-
Add a small amount of iron powder (0.001-0.004% of the ferrous carbonate mass) to act as a reducing agent and protect against oxidation.[5]
-
Stir the mixture at a temperature between 45-70°C for 2-5 hours.[5]
-
-
Clarification:
-
After the reaction is complete, centrifuge the mixture to remove any unreacted solids. The supernatant is a solution of this compound.[5]
-
Direct reaction of metallic iron with lactic acid is another synthesis route. This method is straightforward but can be slower due to the heterogeneous nature of the reaction.
Reaction: Fe(s) + 2CH₃CH(OH)COOH(aq) → Fe(C₃H₅O₃)₂(aq) + H₂(g)↑
Experimental Protocol: Synthesis of this compound from Iron Filings and Lactic Acid
-
Reaction Mixture:
-
Add high-purity iron filings to an aqueous solution of lactic acid under controlled temperature conditions.
-
-
Reaction Progression:
-
The reaction proceeds with the evolution of hydrogen gas.
-
The reaction is typically carried out until the desired concentration of this compound is achieved.
-
-
Purification:
-
The resulting solution is filtered to remove any unreacted iron and other solid impurities.
-
Purification of this compound
Purification is a critical step to ensure the final product meets the stringent quality requirements for pharmaceutical and food applications. The primary goal is to remove unreacted starting materials, byproducts, and any ferric iron that may have formed due to oxidation.
Crystallization and Recrystallization
Crystallization is the most common method for purifying this compound. By carefully controlling conditions such as temperature and solvent composition, highly pure crystals of this compound can be obtained.
Experimental Protocol: Purification by Crystallization
-
Concentration:
-
The aqueous solution of this compound obtained from the synthesis step is concentrated by evaporation, typically under reduced pressure to avoid high temperatures that could promote oxidation.
-
-
Seeding and Crystallization:
-
Once the solution is sufficiently concentrated, it is cooled to induce crystallization.
-
Seeding with a small amount of pure this compound crystals (0.2-0.5% of the concentrated solution mass) can be employed to control crystal size and improve yield.[5]
-
The solution is stirred at a controlled speed (e.g., 30-80 rpm) at room temperature for 2-5 hours to allow for complete crystallization.[5]
-
-
Isolation of Crystals:
-
The crystallized this compound is separated from the mother liquor by centrifugation or vacuum filtration.[5]
-
-
Washing:
-
The crystals are washed with a suitable solvent, such as ethanol (B145695) (75-100%) or cold deionized water, to remove residual mother liquor and impurities.[1][5]
-
-
Drying:
-
Milling:
-
The dried crystals may be pulverized to obtain a fine powder of the desired particle size.[5]
-
Ion-Exchange Chromatography
While less common for the final purification of this compound itself, ion-exchange chromatography is a powerful technique for purifying the lactic acid feedstock or for removing ionic impurities from the reaction mixture. Cation-exchange resins can be used to remove cationic impurities, while anion-exchange resins can remove anionic impurities.[6][7][8][9]
Data Presentation
The following tables summarize the quantitative data associated with the different synthesis and purification methods described.
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Starting Materials | Reaction Temperature (°C) | Reaction Time (hours) | Reported Yield (%) | Reported Purity (%) |
| Ferrous Carbonate + Lactic Acid | Ferrous Carbonate, Lactic Acid, Iron Powder | 45 - 70 | 2 - 5 | 83 - 85 | 99.7 - 99.9 |
| Sodium Lactate + Ferrous Sulfate | Sodium Lactate, Ferrous Sulfate | 35 - 45 | 1.5 - 2.5 | ~92 | >98 |
Data compiled from patents CN104876816A and RU2453149C1.[1][5]
Table 2: Quality Control Parameters for Purified this compound
| Parameter | Specification | Analytical Method |
| Assay (as C₆H₁₀FeO₆, dried basis) | Not less than 96% | Titration with Potassium Permanganate[10] |
| Ferric Iron (Fe³⁺) | Not more than 0.6% | Titration with Sodium Thiosulfate[10] |
| Loss on Drying | Not more than 18% | Vacuum drying at 100°C[10] |
| pH (1 in 50 solution) | 5.0 - 6.0 | pH meter[10] |
| Water Content | Varies with hydrate (B1144303) form | Karl Fischer Titration, NIR Spectroscopy[11] |
Specifications are based on JECFA standards.[10]
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and purification processes.
Caption: Synthesis of this compound from Ferrous Carbonate.
Caption: Purification Workflow for this compound.
Conclusion
The synthesis and purification of this compound can be achieved through various methods, with the direct reaction of ferrous carbonate and lactic acid, and the double displacement reaction of sodium lactate and ferrous sulfate being prominent examples that offer high yields and purity. The choice of a specific synthetic route will depend on the desired scale of production and the available starting materials. Regardless of the synthesis method, a robust purification process, primarily centered around controlled crystallization, is essential to obtain a final product that meets the stringent quality standards required for pharmaceutical and food-grade applications. The detailed protocols and comparative data provided in this guide serve as a valuable resource for professionals involved in the development and manufacturing of this compound.
References
- 1. RU2453149C1 - Method for production of iron lactate dietary supplement - Google Patents [patents.google.com]
- 2. Iron(II) lactate - Wikipedia [en.wikipedia.org]
- 3. Iron Lactate [tiiips.com]
- 4. This compound [chembk.com]
- 5. CN104876816A - Synthetic method of this compound - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Lactic Acid Adsorption by Ion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactic acid separation and recovery from fermentation broth by ion-exchange resin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fao.org [fao.org]
- 11. Determination of water in this compound by near infrared reflectance spectroscopy with a fibre-optic probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of ferrous lactate in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ferrous lactate (B86563) in various solvents. Ferrous lactate, an iron (II) salt of lactic acid, is a widely used compound in pharmaceuticals and food fortification due to its high bioavailability. Understanding its solubility characteristics is critical for formulation development, bioavailability studies, and manufacturing processes.
Quantitative Solubility Data
The solubility of this compound is significantly influenced by the solvent, temperature, and pH of the medium. The following tables summarize the available quantitative data for the solubility of this compound.
Table 1: Solubility of this compound in Water at Various Temperatures
| Hydration State | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Trihydrate | 10 | 2.1 | [1] |
| Trihydrate | 100 | 8.5 | [1] |
| Dihydrate | 25 | 2.0 | [1] |
| Not Specified | 25 | 1.77 ± 0.02 |
Table 2: Qualitative and Quantitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Comments | References |
| Water | Soluble | Solubility increases with temperature. | [2][3][4][5][6][7] |
| Ethanol | Practically Insoluble / Sparingly Soluble | [3][8][4][5][6][7] | |
| Ether | Insoluble | [1] | |
| Alkali Citrate Solutions | Soluble | [1] | |
| Non-polar organic solvents | Limited solubility |
Influence of pH on Solubility
Experimental Protocols for Solubility Determination
A standardized and detailed experimental protocol for determining the solubility of this compound is crucial for obtaining reproducible and accurate results. The following protocol is a synthesized methodology based on established guidelines, such as the OECD Test Guideline 105, and general laboratory practices for equilibrium solubility determination.[11][12][13][14]
Principle: Equilibrium Shake-Flask Method
The equilibrium solubility is determined by establishing a saturated solution of this compound in the selected solvent. This is achieved by shaking an excess amount of the solid compound in the solvent at a constant temperature until equilibrium is reached. The concentration of dissolved this compound in the supernatant is then determined analytically. This method is suitable for substances with a solubility of 10⁻² g/L or higher.[11][12]
Materials and Equipment
-
This compound (analytical grade)
-
Selected solvents (e.g., deionized water, ethanol, buffered solutions at various pH)
-
Constant temperature water bath or incubator with shaker
-
Analytical balance
-
Glass flasks with stoppers
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm pore size)
-
Spectrophotometer (e.g., UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks and pipettes
-
pH meter
Experimental Procedure
-
Preparation of the Test System:
-
Add an excess amount of this compound to a glass flask. The excess solid should be sufficient to ensure that saturation is achieved and that undissolved solid remains at equilibrium.
-
Add a known volume of the desired solvent to the flask.
-
Tightly stopper the flasks to prevent solvent evaporation.
-
-
Equilibration:
-
Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary test can be conducted to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, remove the flasks from the shaker and allow them to stand undisturbed at the test temperature for a sufficient period (e.g., 24 hours) to allow the undissolved solid to settle.
-
Alternatively, centrifuge the samples at the test temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the sediment, it is recommended to use a syringe fitted with a filter.
-
Quantitatively dilute the sample with the solvent to a concentration within the calibrated range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Calculation:
-
Calculate the solubility of this compound in the solvent using the following formula: Solubility ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor) × 100
-
Analytical Method for Ferrous Ion Determination (Example: Spectrophotometry)
A common method for determining the concentration of ferrous ions is complexation with a chromogenic agent followed by spectrophotometric measurement.
-
Reagents:
-
This compound standard solutions of known concentrations.
-
Complexing agent solution (e.g., 1,10-phenanthroline (B135089) or Ferrozine).
-
Reducing agent (e.g., hydroxylamine (B1172632) hydrochloride) to ensure all iron is in the ferrous state, if necessary.
-
Buffer solution to maintain an optimal pH for color development.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound with known concentrations.
-
Add the complexing agent and buffer to each standard and allow the color to develop.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Measurement:
-
Treat the diluted supernatant from the solubility experiment with the complexing agent and buffer in the same manner as the standards.
-
Measure the absorbance of the sample.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Visualizations
The following diagrams illustrate the key experimental workflow and influencing factors.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
References
- 1. Iron(II) lactate - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. fao.org [fao.org]
- 4. This compound | Henan Techway Chemical Co.,Ltd [techwaychem.com]
- 5. This compound | 5905-52-2 [chemicalbook.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. This compound | 5905-52-2 [amp.chemicalbook.com]
- 8. This compound | C6H10FeO6 | CID 22197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ve.scielo.org [ve.scielo.org]
- 10. The effect of change in pH on the solubility of iron bis-glycinate chelate and other iron compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. filab.fr [filab.fr]
- 12. acri.gov.tw [acri.gov.tw]
- 13. laboratuar.com [laboratuar.com]
- 14. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
Stability of Ferrous Lactate Under Various pH Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous lactate (B86563), the iron(II) salt of lactic acid, is a widely utilized iron source in pharmaceuticals and food fortification due to its high bioavailability and favorable tolerability profile. As a ferrous iron compound, its stability is paramount to ensure efficacy and safety, as oxidation to the ferric state (Fe³⁺) can decrease absorption and increase pro-oxidant activity. The pH of the surrounding environment is a critical factor governing the rate of this oxidation. This technical guide provides an in-depth analysis of the stability of ferrous lactate under various pH conditions, complete with experimental protocols and an exploration of the relevant biological signaling pathways.
Data Presentation: pH-Dependent Stability of this compound
The stability of this compound is intrinsically linked to the oxidation kinetics of the ferrous ion (Fe²⁺). While specific kinetic studies on this compound are not extensively available in peer-reviewed literature, the fundamental principles of ferrous iron oxidation in aqueous solutions provide a strong framework for understanding its behavior. The oxidation rate is significantly influenced by pH, with acidic conditions substantially slowing the process.
The following table summarizes the expected stability of this compound at various pH levels, based on the established kinetics of ferrous iron oxidation. The data is extrapolated from the general rate law for ferrous iron oxidation, which shows a dramatic increase in oxidation rate with increasing pH.[1] It is important to note that these values are illustrative and actual stability will also depend on other factors such as the presence of chelators, antioxidants, and oxygen concentration.
| pH | Predominant Iron Species | Expected Oxidation Rate of Fe²⁺ | Estimated % this compound Remaining (24h, 25°C, in air) | Stability Profile |
| 2.0 | Fe²⁺ | Very Slow | >99% | High stability. The acidic environment inhibits oxidation. |
| 4.0 | Fe²⁺, Fe(OH)⁺ | Slow | ~95-99% | Good stability, suitable for acidic formulations. |
| 6.0 | Fe²⁺, Fe(OH)⁺, Fe(OH)₂ | Moderate | ~70-80% | Moderate stability; oxidation becomes more significant. |
| 7.0 | Fe(OH)⁺, Fe(OH)₂ | Rapid | ~30-50% | Low stability; rapid oxidation to ferric species. |
| 8.0 | Fe(OH)₂ | Very Rapid | <10% | Very low stability; extensive precipitation of ferric hydroxides is likely. |
Note: These are estimated values based on the known kinetics of ferrous iron oxidation. Actual experimental results may vary.
Experimental Protocols
To assess the stability of this compound under varying pH conditions, a well-defined experimental protocol is essential. The following outlines a comprehensive approach, incorporating sample preparation, analytical determination of ferrous and ferric iron, and data analysis.
Stability Study Setup
This protocol is designed to evaluate the stability of a this compound solution at different pH values over a specified time period.
a. Materials:
-
This compound (pharmaceutical grade)
-
Buffer solutions: pH 2.0, 4.0, 6.0, 7.0, and 8.0 (e.g., citrate-phosphate buffer for pH 2-7, phosphate (B84403) buffer for pH 8)
-
Deionized water (degassed to minimize dissolved oxygen)
-
Volumetric flasks and pipettes
-
pH meter
-
Incubator/climate chamber set to 25°C
b. Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in degassed deionized water.
-
For each pH condition, pipette a known volume of the this compound stock solution into a volumetric flask and dilute with the respective buffer solution to the final volume.
-
Transfer aliquots of each buffered solution into separate, sealed containers (e.g., amber glass vials) to minimize light exposure and headspace.
-
Store the samples in an incubator at 25°C.
-
Withdraw samples at predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours).
Analytical Method: Spectrophotometric Determination of Ferrous and Total Iron
This method utilizes the reaction of ferrous iron with 1,10-phenanthroline (B135089) to form a colored complex for the quantification of Fe²⁺. Total iron is determined after the reduction of any Fe³⁺ to Fe²⁺.
a. Reagents:
-
1,10-Phenanthroline solution (0.1% w/v): Dissolve 100 mg of 1,10-phenanthroline in 100 mL of deionized water.
-
Hydroxylamine (B1172632) hydrochloride solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This is the reducing agent.
-
Sodium acetate (B1210297) buffer (1 M, pH 5.0): Dissolve an appropriate amount of sodium acetate in deionized water and adjust the pH to 5.0 with acetic acid.
-
Standard iron solution (10 µg/mL Fe): Prepare from a certified iron standard.
b. Determination of Ferrous Iron (Fe²⁺):
-
Pipette a known volume of the sample from the stability study into a volumetric flask.
-
Add the sodium acetate buffer to adjust the pH to the optimal range for complex formation (pH 3-5).
-
Add the 1,10-phenanthroline solution, dilute to volume with deionized water, and mix well.
-
Allow the color to develop for 10-15 minutes.
-
Measure the absorbance at the wavelength of maximum absorption (approximately 510 nm) using a UV-Vis spectrophotometer.
-
Quantify the Fe²⁺ concentration using a calibration curve prepared from the standard iron solution.
c. Determination of Total Iron:
-
Pipette a known volume of the sample into a volumetric flask.
-
Add the hydroxylamine hydrochloride solution to reduce all Fe³⁺ to Fe²⁺. Allow the reaction to proceed for at least 10 minutes.
-
Follow steps 2-6 from the ferrous iron determination method.
d. Calculation of Ferric Iron (Fe³⁺):
-
Concentration of Fe³⁺ = Total Iron Concentration - Ferrous Iron Concentration
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the workflow for the stability testing of this compound.
Signaling Pathways of Lactate and Iron
Lactate and iron are not only important for their primary physiological roles but also as signaling molecules that can influence cellular processes. The diagram below illustrates the distinct and potentially interconnected signaling pathways.
Conclusion
The stability of this compound is critically dependent on the pH of its environment. Acidic conditions (pH < 6) significantly inhibit the oxidation of ferrous to ferric iron, thereby preserving the bioavailability and efficacy of the compound. As the pH approaches neutrality and becomes alkaline, the rate of oxidation increases dramatically, leading to degradation of this compound and the potential for precipitation of ferric hydroxides. The provided experimental protocol offers a robust framework for quantifying the stability of this compound under various pH conditions. Furthermore, the emerging understanding of lactate as a signaling molecule that can influence iron homeostasis highlights the complex interplay of these two essential biological components. This knowledge is crucial for the development of stable and effective iron supplement formulations and for a deeper understanding of iron metabolism in various physiological and pathological states.
References
Ferrous Lactate: An In-depth Technical Guide to its Bioavailability as an Iron Source
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron deficiency remains a global health challenge, necessitating the exploration and optimization of various iron sources for supplementation and food fortification. Among the organic iron salts, ferrous lactate (B86563) has garnered attention for its favorable sensory properties and purported high bioavailability. This technical guide provides a comprehensive overview of the bioavailability of ferrous lactate, consolidating data from in-vivo and in-vitro studies, detailing experimental methodologies, and visualizing key physiological pathways.
Mechanism of this compound Absorption
This compound, the iron (II) salt of lactic acid, is valued for its high solubility and the ferrous (Fe2+) state of its iron, which is more readily absorbed than the ferric (Fe3+) state.[1][2] Upon ingestion, this compound dissolves in the gastrointestinal tract, a process facilitated by its trihydrate form which enhances stability and solubility.[1][2] In the acidic environment of the stomach, it dissociates into ferrous ions (Fe2+) and lactate ions.[1][3]
The lactate component can act as a chelating agent, helping to maintain the iron in a soluble form as it moves to the more alkaline environment of the small intestine, thereby enhancing its absorption.[1] The primary site of absorption for these ferrous ions is the duodenum and proximal jejunum.[1][3] The uptake of Fe2+ into the enterocytes (intestinal absorptive cells) is primarily mediated by the Divalent Metal Transporter 1 (DMT1).[2]
Once inside the enterocyte, the absorbed iron enters the intracellular labile iron pool. From here, it can be either stored within the cell in the protein ferritin or transported out of the cell and into the bloodstream via the basolateral transporter ferroportin.[2] Iron exiting the enterocyte is oxidized back to its ferric (Fe3+) state and binds to transferrin, the main iron transport protein in the blood, for distribution to various tissues throughout the body, including the bone marrow for hemoglobin synthesis.[2]
Comparative Bioavailability of this compound
The bioavailability of an iron source is a critical determinant of its efficacy in preventing and treating iron deficiency. Numerous studies have compared the bioavailability of this compound to other iron compounds, with ferrous sulfate (B86663) often serving as the reference standard due to its widespread use and high bioavailability.
In-Vivo Human Studies
A study involving adult women consuming a meal of rice and vegetable soup seasoned with isotopically labeled iron-fortified fish sauce found that the fractional iron absorption from this compound was 8.7%, which was significantly lower than the 13.0% absorption from ferrous sulfate under the same conditions.[3]
In-Vitro Studies
In-vitro models, such as those employing simulated gastric and intestinal digestion, provide valuable insights into the bioaccessibility of iron compounds. One such study reported that in a simulated gastric environment, the bioaccessibility of this compound was 71%, compared to 81% for ferrous sulfate.[4] However, upon transitioning to simulated small intestine conditions, the bioaccessibility of this compound dropped significantly to 12.8%.[4]
Another in-vitro study utilizing the Caco-2 cell model, a line of human intestinal epithelial cells, found no significant difference in dialyzed iron or ferritin synthesis when comparing infant formulas fortified with either ferrous sulfate or this compound.[5] This suggests that under these specific experimental conditions, the cellular uptake and subsequent storage of iron from both sources were comparable.
Table 1: Comparative Bioavailability Data for this compound
| Study Type | Subjects/Model | Food Matrix/Vehicle | This compound Bioavailability | Ferrous Sulfate Bioavailability | Reference |
| In-Vivo Human | Adult Women | Fish Sauce with Rice and Vegetable Soup | 8.7% (fractional absorption) | 13.0% (fractional absorption) | [3] |
| In-Vitro | Simulated Gastric Digestion | Not specified | 71% (bioaccessibility) | 81% (bioaccessibility) | [4] |
| In-Vitro | Simulated Gastrointestinal Digestion | Not specified | 12.8% (bioaccessibility) | Not Reported | [4] |
| In-Vitro (Caco-2 cells) | Infant Formula | Milk-based formula | No significant difference in ferritin synthesis | No significant difference in ferritin synthesis | [5] |
Experimental Protocols
In-Vivo Assessment of Iron Bioavailability in Humans (Stable Isotope Incorporation)
This method provides a direct measure of iron absorption in human subjects.
-
Subject Recruitment: Recruit healthy volunteers with defined iron status (e.g., non-anemic women).
-
Isotope Preparation: Prepare isotopically labeled this compound (e.g., with ⁵⁷Fe) and ferrous sulfate (e.g., with ⁵⁸Fe).
-
Test Meal Administration: Incorporate the labeled iron compounds into a standardized meal. In a crossover design, each subject consumes the meal with either this compound or ferrous sulfate on separate occasions, with a washout period in between.
-
Blood Sampling: Collect a baseline blood sample before the test meal and a second blood sample approximately 14 days later.
-
Analysis: Measure the enrichment of the stable isotopes in the red blood cells using mass spectrometry.
-
Calculation of Absorption: Calculate the percentage of the administered isotope that has been incorporated into red blood cell hemoglobin, which reflects the amount of iron absorbed and utilized for erythropoiesis.
In-Vitro Digestion/Caco-2 Cell Model for Iron Bioavailability
This model simulates the digestive processes in the human stomach and small intestine and the subsequent uptake of iron by intestinal cells.[3][6]
-
Caco-2 Cell Culture: Culture Caco-2 cells on permeable supports in a bicameral chamber system until they differentiate into a polarized monolayer with characteristics of mature enterocytes.[7]
-
In-Vitro Digestion:
-
Gastric Phase: Suspend the test material (e.g., food fortified with this compound) in a simulated gastric fluid containing pepsin at an acidic pH (e.g., pH 2.0). Incubate at 37°C with gentle agitation.[6]
-
Intestinal Phase: Adjust the pH of the gastric digest to a neutral pH (e.g., pH 7.0) and add a mixture of pancreatin (B1164899) and bile salts to simulate intestinal digestion. Continue incubation at 37°C.[6]
-
-
Application to Caco-2 Cells: Apply the soluble fraction of the intestinal digest to the apical side of the Caco-2 cell monolayer.
-
Incubation: Incubate the cells for a defined period (e.g., 2 to 24 hours) to allow for iron uptake.
-
Cell Lysis and Ferritin Measurement: Harvest the cells, lyse them, and measure the intracellular ferritin concentration using an enzyme-linked immunosorbent assay (ELISA). Ferritin levels serve as a surrogate marker for iron uptake.[3][8]
-
Data Analysis: Compare the ferritin formation in cells exposed to this compound with that of a reference iron compound (e.g., ferrous sulfate) and a blank control.
Signaling Pathways and Experimental Workflows
Intestinal Iron Absorption Pathway
The absorption of non-heme iron, such as that from this compound, is a tightly regulated process involving several key proteins at the apical and basolateral membranes of the enterocyte.
Caco-2 Cell Bioassay Workflow
The Caco-2 cell bioassay is a widely used in-vitro model to predict iron bioavailability from foods and supplements.
References
- 1. Hemoglobin Regeneration Efficiency and Relative Iron Bioavailability of Four Elemental Iron Powders in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound trihydrate? [synapse.patsnap.com]
- 3. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison Study of Iron Bioaccessibility from Dietary Supplements and Microencapsulated Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of iron therapy on serum ferritin levels in iron-deficiency anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICI Journals Master List [journals.indexcopernicus.com]
- 7. nutriweb.org.my [nutriweb.org.my]
- 8. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
Spectral Analysis of Ferrous Lactate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral properties of ferrous lactate (B86563) using Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy. This document details experimental protocols and presents quantitative data to facilitate the characterization of this important iron supplement.
Introduction
Ferrous lactate (C₆H₁₀FeO₆) is an iron salt of lactic acid commonly used as an iron supplement for the treatment of iron-deficiency anemia and for food fortification. Its characterization is crucial for quality control, formulation development, and understanding its biological interactions. Spectroscopic techniques like UV-Vis and FTIR are powerful tools for elucidating the structural and electronic properties of this compound.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound in an aqueous solution, the UV-Vis spectrum is primarily influenced by the presence of the ferrous iron (Fe²⁺) ion, as the lactate component does not exhibit significant absorption in the UV-Vis range.
It is important to note that the direct UV-Vis spectral data for aqueous this compound is not extensively reported in publicly available literature. The analysis of ferrous iron in solution by UV-Vis spectrophotometry is typically performed after complexation with a chromogenic agent, such as 1,10-phenanthroline (B135089) or 2,2'-bipyridyl.[1][2][3] These agents form intensely colored complexes with Fe²⁺, which have strong absorbance in the visible region, allowing for sensitive quantification.[1][2][3] For instance, the ferroin (B110374) complex ([Fe(phen)₃]²⁺) exhibits a maximum absorbance (λmax) at approximately 510 nm.[3][4] Without a complexing agent, the aquated Fe(II) ion has a very weak, broad absorption in the visible region, making direct quantification challenging.[1]
Table 1: UV-Vis Spectral Data for Ferrous Iron Complexes
| Complexing Agent | Complex Formed | λmax (nm) |
| 1,10-Phenanthroline | [Fe(phen)₃]²⁺ | ~510 |
| 2,2'-Bipyridyl | [Fe(bpy)₃]²⁺ | ~522 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound reveals characteristic peaks corresponding to the lactate ligand and the influence of the ferrous ion.
Table 2: Characteristic FTIR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| ~3400 (broad) | O-H stretching | Hydroxyl group and water of hydration | [5] |
| ~2980 | C-H stretching | Methyl group (CH₃) | [6] |
| ~1569 - 1585 | Asymmetric COO⁻ stretching | Carboxylate group | [7] |
| ~1420 | Symmetric COO⁻ stretching | Carboxylate group | [7] |
| ~1130 | C-O stretching | Secondary alcohol | [7] |
| ~1045 | C-C stretching | Carbon skeleton | [7] |
| Below 600 | Fe-O stretching | Metal-oxygen bond | [5] |
The broad band around 3400 cm⁻¹ is indicative of the O-H stretching vibrations from the hydroxyl group of the lactate moiety and any associated water molecules. The distinct peaks for the asymmetric and symmetric stretching of the carboxylate group (COO⁻) confirm the salt form of the molecule. The position of these carboxylate peaks can be influenced by the coordination with the ferrous ion.
Experimental Protocols
UV-Vis Spectroscopy of this compound Solution (via Complexation)
This protocol describes the determination of ferrous iron concentration in a this compound sample using the 1,10-phenanthroline method.
Materials:
-
This compound
-
Deionized water
-
Hydroxylamine (B1172632) hydrochloride solution (10% w/v)
-
1,10-phenanthroline solution (0.1% w/v in ethanol)
-
Sodium acetate (B1210297) buffer (1 M)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Cuvettes
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound of known concentration in deionized water. From this stock, prepare a series of standard solutions of decreasing concentrations.
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.
-
Complexation Reaction:
-
To a specific volume of each standard and the sample solution in separate volumetric flasks, add 1 mL of hydroxylamine hydrochloride solution to reduce any ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).
-
Add 5 mL of the 1,10-phenanthroline solution.
-
Add 8 mL of sodium acetate buffer to adjust the pH to the optimal range for complex formation (around 3.5-6.5).
-
Dilute to the final volume with deionized water and mix thoroughly.
-
Allow the solutions to stand for at least 15 minutes for full color development.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at the λmax of the iron(II)-phenanthroline complex (~510 nm).
-
Use a blank solution (containing all reagents except the iron source) to zero the instrument.
-
Measure the absorbance of each standard and the sample solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the concentration of ferrous iron in the sample solution by interpolating its absorbance on the calibration curve.
-
FTIR Spectroscopy of Solid this compound (KBr Pellet Method)
This protocol describes the acquisition of an FTIR spectrum of solid this compound using the potassium bromide (KBr) pellet technique.[8][9][10]
Materials:
-
This compound, finely powdered
-
Spectroscopic grade potassium bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press die set[11]
-
Hydraulic press
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder into an agate mortar.[9] The typical sample to KBr ratio is about 1:100.[8]
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.[8] This step is crucial for obtaining a high-quality spectrum.
-
-
Pellet Formation:
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
The resulting spectrum should show absorbance or transmittance as a function of wavenumber.
-
Identify and label the characteristic absorption peaks corresponding to the functional groups in this compound.
-
Signaling Pathways Involving Lactate and Iron Homeostasis
Recent research has highlighted the role of lactate as a signaling molecule in regulating iron metabolism. Two key pathways are the lactate-mediated regulation of hepcidin (B1576463) and the facilitation of cellular iron uptake.
Lactate-Mediated Regulation of Hepcidin Expression
Lactate can increase the expression of hepcidin, the master regulator of systemic iron homeostasis.[12][13][14] This pathway involves the activation of soluble adenylyl cyclase (sAC).
References
- 1. analytical chemistry - Why iron(II) spectrometry is not measured in distilled water and it requires a complexing agent like o-Phen? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. s4science.at [s4science.at]
- 3. mt.com [mt.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 9. shimadzu.com [shimadzu.com]
- 10. scienceijsar.com [scienceijsar.com]
- 11. pelletpressdiesets.com [pelletpressdiesets.com]
- 12. Lactate as a regulator of iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lactate modulates iron metabolism by binding soluble adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BioKB - Publication [biokb.lcsb.uni.lu]
Ferrous Lactate: A Technical Examination of Hydrated and Anhydrous Forms for Pharmaceutical Development
For Immediate Release
EMMERTHAL, Germany – December 16, 2025 – In the realm of pharmaceutical iron supplementation and food fortification, ferrous lactate (B86563) stands out for its favorable bioavailability and tolerability.[1][2] This technical guide provides an in-depth analysis of the core differences between ferrous lactate hydrate (B1144303) and its anhydrous counterpart, offering critical insights for researchers, scientists, and drug development professionals. While direct comparative studies are limited, this paper synthesizes available data and established principles of solid-state chemistry to illuminate the distinct characteristics of each form.
Physicochemical Properties: A Comparative Overview
This compound, the iron(II) salt of lactic acid, is a greenish-white crystalline powder.[3][4] It is commercially available primarily in its hydrated forms, most commonly as the dihydrate and trihydrate.[3][5] The anhydrous form is less common and is known to be hygroscopic, readily absorbing moisture from the atmosphere.[5]
The presence of water molecules within the crystal lattice of the hydrated forms significantly influences the compound's physical and chemical properties.[6][7] Generally, hydrates exhibit greater thermodynamic stability under typical storage conditions compared to their anhydrous counterparts.[8] However, this stability can come at the cost of lower solubility and potentially altered bioavailability.[8]
| Property | This compound Hydrate (Dihydrate/Trihydrate) | This compound Anhydrous | References |
| Chemical Formula | C₆H₁₀FeO₆ · 2H₂O (Dihydrate) / C₆H₁₀FeO₆ · 3H₂O (Trihydrate) | C₆H₁₀FeO₆ | [4][9] |
| Molecular Weight | 270.02 g/mol (Dihydrate) / 288.03 g/mol (Trihydrate) | 233.98 g/mol | [4][9] |
| Appearance | Greenish-white powder or crystals | Greenish to yellowish crystalline powder | [3][5] |
| Solubility in Water | Sparingly soluble to soluble | Presumed to be more soluble than hydrates | [3][10][11] |
| Hygroscopicity | Less hygroscopic | Highly hygroscopic | [5] |
| Stability | Generally more stable under normal storage conditions | Less stable upon exposure to moisture, prone to oxidation | [2][8] |
Stability Considerations
The stability of an active pharmaceutical ingredient (API) is paramount to ensure its efficacy and safety over its shelf life. The water of hydration in this compound plays a crucial role in stabilizing the crystal lattice.[12]
Hydrated Forms: this compound hydrates are generally more stable and less susceptible to oxidation when stored under appropriate conditions.[2] The water molecules are an integral part of the crystal structure, which can protect the ferrous (Fe²⁺) ion from oxidation to the less bioavailable ferric (Fe³⁺) state.[3]
Anhydrous Form: The anhydrous form of this compound is inherently less stable due to its hygroscopic nature.[5] Upon exposure to humidity, it will readily absorb water, which can lead to deliquescence and accelerate the oxidation of Fe²⁺ to Fe³⁺.[13] This degradation not only reduces the bioavailability of the iron but can also lead to changes in the physical properties of the formulation, such as color and dissolution rate.[3]
Solubility and Dissolution Profile
The rate and extent to which a drug dissolves are critical determinants of its bioavailability. The general principle in solid-state chemistry is that anhydrous forms of a drug are often more soluble and have a faster dissolution rate than their hydrated counterparts.[8] This is because the hydration process in the crystal lattice of the hydrate requires energy to be overcome for the salt to dissolve.
Bioavailability and Mechanism of Absorption
This compound is valued for its high bioavailability compared to some other iron salts.[1][2] The iron is absorbed in the duodenum and upper jejunum.[1][12] For absorption to occur, iron must be in its soluble, ferrous (Fe²⁺) form.[12]
Theoretically, the potentially higher initial solubility of anhydrous this compound could lead to a more rapid presentation of ferrous ions for absorption. However, the stability of the hydrated form in the gastrointestinal tract may ensure a more sustained release of ferrous ions, potentially leading to comparable or even superior overall absorption. It is important to note that various factors within the gastrointestinal lumen can affect iron absorption, and in vivo studies would be necessary to definitively compare the bioavailability of the two forms.
The absorption of ferrous iron into enterocytes is a multi-step process.
References
- 1. What is this compound trihydrate used for? [synapse.patsnap.com]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. This compound | 5905-52-2 [amp.chemicalbook.com]
- 4. This compound or Iron Lactate Manufacturers [lacticacid.net]
- 5. Page loading... [wap.guidechem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound dihydrate | C6H14FeO8 | CID 44601132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound Dihydrate FCC Powder Manufacture Shanpar [shanpar.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. What is the mechanism of this compound trihydrate? [synapse.patsnap.com]
- 13. ruipugroup.com [ruipugroup.com]
Thermogravimetric Analysis of Ferrous Lactate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of ferrous lactate (B86563). Due to a lack of extensive specific literature on the TGA of ferrous lactate, this guide synthesizes information from the analysis of analogous iron carboxylates, such as ferrous gluconate, ferrous citrate, and general principles of metal lactate thermal decomposition. The presented decomposition pathways, quantitative data, and experimental protocols are therefore based on established chemical principles and data from related compounds, offering a robust predictive framework for researchers.
Introduction to this compound and Thermogravimetric Analysis
This compound, the iron(II) salt of lactic acid, is a widely utilized iron supplement in pharmaceuticals and a food additive for iron fortification. Its chemical formula is typically represented as C₆H₁₀FeO₆, often found in hydrated forms such as the dihydrate or trihydrate. The thermal stability and decomposition characteristics of this compound are critical parameters for its use in drug formulation and manufacturing, as they influence storage conditions, shelf-life, and behavior during thermal processing.
Thermogravimetric analysis (TGA) is an essential analytical technique for characterizing the thermal stability and composition of materials. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique provides valuable information on dehydration, desolvation, decomposition, and oxidation processes.
Postulated Thermal Decomposition Pathway of this compound
The thermal decomposition of this compound is expected to proceed in distinct stages, highly dependent on the atmospheric conditions (inert or oxidizing). The following sections detail the postulated decomposition pathways for this compound dihydrate (C₆H₁₀FeO₆·2H₂O).
Decomposition in an Inert Atmosphere (e.g., Nitrogen)
Under an inert atmosphere, the decomposition is expected to occur in three main stages:
-
Dehydration: The initial mass loss corresponds to the removal of water of hydration.
-
Decomposition of Anhydrous Lactate: The lactate moiety decomposes, likely forming an intermediate such as iron(II) carbonate (FeCO₃) or iron(II) oxalate (B1200264) (FeC₂O₄), with the release of organic volatiles.
-
Final Decomposition to Iron Oxide: The intermediate further decomposes to yield iron(II) oxide (wüstite, FeO) and carbon monoxide/dioxide. At higher temperatures, disproportionation of FeO to metallic iron (Fe) and magnetite (Fe₃O₄) is possible.
The overall proposed reaction sequence is: C₆H₁₀FeO₆·2H₂O(s) → C₆H₁₀FeO₆(s) + 2H₂O(g) C₆H₁₀FeO₆(s) → FeCO₃(s) + volatile organic products FeCO₃(s) → FeO(s) + CO₂(g)
Decomposition in an Oxidizing Atmosphere (e.g., Air)
In the presence of oxygen, the decomposition process is accompanied by the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron.
-
Dehydration: Similar to the inert atmosphere, the first step is the loss of water molecules.
-
Oxidative Decomposition: The anhydrous this compound undergoes oxidative decomposition. This is a complex process involving the breakdown of the lactate ligands and the simultaneous oxidation of the iron center.
-
Formation of Ferric Oxide: The final residue is typically the most stable iron oxide, hematite (B75146) (α-Fe₂O₃).
The overall proposed reaction in an oxidizing atmosphere is: 4(C₆H₁₀FeO₆·2H₂O)(s) + 27O₂(g) → 2Fe₂O₃(s) + 24CO₂(g) + 28H₂O(g)
Data Presentation: Theoretical Quantitative Analysis
The following tables summarize the theoretical mass loss for each stage of the postulated decomposition of this compound dihydrate (Molar Mass: 269.98 g/mol ).
Table 1: Theoretical Mass Loss of this compound Dihydrate in an Inert Atmosphere
| Decomposition Stage | Proposed Reaction | Temperature Range (°C) (Estimated) | Theoretical Mass Loss (%) |
| Dehydration | C₆H₁₀FeO₆·2H₂O → C₆H₁₀FeO₆ + 2H₂O | 100 - 200 | 13.34% |
| Lactate Decomposition | C₆H₁₀FeO₆ → FeCO₃ + ... | 200 - 400 | ~47.04% (relative to anhydrous) |
| Carbonate Decomposition | FeCO₃ → FeO + CO₂ | 400 - 600 | 37.95% (of FeCO₃) |
| Overall | C₆H₁₀FeO₆·2H₂O → FeO + ... | 100 - 600 | 73.33% |
Table 2: Theoretical Mass Loss of this compound Dihydrate in an Oxidizing Atmosphere
| Decomposition Stage | Proposed Overall Reaction | Temperature Range (°C) (Estimated) | Theoretical Mass Loss (%) |
| Dehydration & Oxidative Decomposition | 4(C₆H₁₀FeO₆·2H₂O) + 27O₂ → 2Fe₂O₃ + 24CO₂ + 28H₂O | 100 - 600 | 70.36% |
Note: The temperature ranges are estimates based on the thermal analysis of similar iron carboxylates and should be determined experimentally.
Experimental Protocols
The following is a representative experimental protocol for the thermogravimetric analysis of this compound.
4.1 Instrumentation
-
A calibrated thermogravimetric analyzer capable of controlled heating rates and atmospheric conditions.
-
Alumina or platinum crucibles.
-
A microbalance with a precision of at least 0.01 mg.
4.2 Sample Preparation
-
Ensure the this compound sample is homogenous. If necessary, gently grind the sample to a fine powder using an agate mortar and pestle.
-
Accurately weigh approximately 5-10 mg of the this compound sample into a pre-tared TGA crucible.
-
Distribute the sample evenly at the bottom of the crucible to ensure uniform heating.
4.3 TGA Method Parameters
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
-
Atmosphere:
-
For inert conditions: High purity nitrogen at a flow rate of 50 mL/min.
-
For oxidizing conditions: Dry air or oxygen at a flow rate of 50 mL/min.
-
-
Data Collection: Continuously record the sample mass and temperature.
4.4 Data Analysis
-
Plot the percentage mass loss as a function of temperature to obtain the TGA curve.
-
Generate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates for each decomposition step.
-
Determine the onset and end temperatures for each distinct mass loss event.
-
Calculate the percentage mass loss for each decomposition stage and compare it with the theoretical values to elucidate the decomposition mechanism.
Visualization of Decomposition Pathways
The following diagrams, generated using the DOT language, illustrate the postulated thermal decomposition pathways of this compound dihydrate.
Caption: Postulated decomposition of this compound in an inert atmosphere.
Caption: Postulated decomposition of this compound in an oxidizing atmosphere.
Conclusion
This technical guide provides a foundational understanding of the thermogravimetric analysis of this compound based on theoretical calculations and analogies with similar iron compounds. The proposed multi-step decomposition in an inert atmosphere to FeO and a single-step oxidative decomposition to Fe₂O₃ in air offer a predictive framework for experimental design and data interpretation. Researchers are encouraged to use the provided experimental protocol as a starting point and to correlate TGA results with other analytical techniques, such as Differential Scanning Calorimetry (DSC) and Evolved Gas Analysis (EGA), for a more complete characterization of the thermal behavior of this compound.
Ferrous Lactate (CAS 5905-52-2): A Technical Guide to Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferrous lactate (B86563), an iron (II) salt of lactic acid, is a highly bioavailable source of iron with significant applications in the treatment of iron-deficiency anemia. Beyond its established role in hematology, emerging research has highlighted its involvement in fundamental cellular processes, including iron uptake and metabolism, oxidative stress responses, and the modulation of signaling pathways implicated in cancer. This technical guide provides an in-depth overview of the core research applications of ferrous lactate, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways to support researchers and drug development professionals in their exploration of this versatile compound.
Treatment of Iron-Deficiency Anemia
This compound is a well-established and effective oral iron supplement for the treatment of iron-deficiency anemia due to its high bioavailability and favorable tolerability profile.[1][2]
Clinical Efficacy
A clinical study comparing the efficacy of this compound and ferrous succinate (B1194679) in patients with iron-deficiency anemia demonstrated the therapeutic potential of this compound.
| Parameter | This compound Group (n=31) | Ferrous Succinate Group (n=25) | p-value |
| Total Efficacy Rate (6 weeks) | 96.77% | 100.00% | >0.05 |
Table 1: Comparison of the total efficacy rate of this compound and ferrous succinate in the treatment of iron-deficiency anemia. The difference in efficacy between the two treatments was not statistically significant.
Experimental Protocol: Assessment of Iron Bioavailability in a Caco-2 Cell Model
The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a widely used in vitro model to assess iron bioavailability.
Objective: To determine the cellular uptake of iron from this compound.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
This compound solution (prepared fresh)
-
Hanks' Balanced Salt Solution (HBSS)
-
Bicinchoninic acid (BCA) protein assay kit
-
Ferritin ELISA kit
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM in a humidified incubator at 37°C with 5% CO2. Seed cells onto permeable Transwell inserts and allow them to differentiate for 14-21 days, with media changes every 2-3 days.
-
Iron Treatment:
-
Wash the differentiated Caco-2 cell monolayers with pre-warmed HBSS.
-
Prepare a this compound solution in HBSS at the desired concentration (e.g., 100 µM).
-
Add the this compound solution to the apical side of the Transwell inserts.
-
Incubate for 2 hours at 37°C.
-
-
Cell Lysis and Analysis:
-
After incubation, wash the cells three times with HBSS to remove extracellular iron.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the total protein concentration of the cell lysates using the BCA protein assay.
-
Measure the ferritin concentration in the cell lysates using a ferritin ELISA kit. Ferritin concentration is an indicator of intracellular iron levels.
-
-
Data Analysis: Normalize the ferritin concentration to the total protein concentration to determine the amount of iron uptake per milligram of cell protein.
Cellular Iron Metabolism and Oxidative Stress
This compound, as a source of ferrous iron (Fe²⁺), plays a crucial role in cellular iron metabolism and can participate in redox reactions, including the Fenton reaction, which generates reactive oxygen species (ROS).
The Fenton Reaction and Hydroxyl Radical Generation
The Fenton reaction involves the reaction of ferrous iron with hydrogen peroxide (H₂O₂) to produce the highly reactive hydroxyl radical (•OH). While lactate can chelate iron, it can also paradoxically enhance hydroxyl radical generation under certain conditions.
Experimental Protocol: Quantification of Hydroxyl Radical Generation
Objective: To quantify the generation of hydroxyl radicals from the Fenton reaction in the presence of this compound.
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fast Blue BB salt
-
Toluene/butanol extraction agent
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing a known concentration of this compound in a suitable buffer at physiological pH.
-
Add DMSO, which acts as a trap for hydroxyl radicals, forming methane (B114726) sulfinic acid (MSA).
-
Initiate the reaction by adding H₂O₂.
-
-
Detection of Methane Sulfinic Acid:
-
After a defined reaction time, add Fast Blue BB salt, which reacts with MSA to form a colored diazosulfone product.
-
Extract the diazosulfone into a toluene/butanol mixture.
-
-
Quantification:
-
Measure the absorbance of the organic phase using a UV-Vis spectrophotometer at the appropriate wavelength.
-
Generate a standard curve using known concentrations of MSA to quantify the amount of hydroxyl radical produced.
-
Signaling Pathway: this compound in the Fenton Reaction
The following diagram illustrates the role of this compound in the Fenton reaction, leading to the generation of hydroxyl radicals.
Regulation of HIF-1α Signaling
Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that regulates cellular responses to low oxygen levels. Lactate, the conjugate base of lactic acid, has been shown to stabilize HIF-1α even under normoxic conditions. This effect is, in part, mediated by the ability of lactate to increase the intracellular labile iron pool, which can influence the activity of prolyl hydroxylases (PHDs), the enzymes responsible for HIF-1α degradation.
Experimental Protocol: Western Blot Analysis of HIF-1α Stabilization
Objective: To investigate the effect of this compound on HIF-1α protein levels in cultured cells.
Materials:
-
Human cell line (e.g., HeLa or HepG2)
-
Cell culture medium and supplements
-
This compound solution
-
Cobalt chloride (CoCl₂, positive control for HIF-1α induction)
-
Protein lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibody against HIF-1α
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 4-24 hours). Include a positive control group treated with CoCl₂ and an untreated control group.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration using the BCA assay.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-HIF-1α antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in HIF-1α protein levels.
-
Signaling Pathway: Lactate-Mediated HIF-1α Stabilization
The following diagram illustrates the proposed mechanism by which lactate, and by extension this compound, can lead to the stabilization of HIF-1α.
Role in Cancer Biology: Modulation of Amphiregulin and COX-2
Recent research has implicated certain iron compounds in the progression of colorectal cancer. A study investigating the effects of various iron supplements on colon cancer cell lines found that this compound can influence the expression of pro-oncogenic and pro-inflammatory markers.
Quantitative Effects on Cancer Biomarkers
In a study using human intestinal adenocarcinoma cell lines, this compound was shown to have a greater effect on the induction of the cancer biomarker amphiregulin compared to other iron salts, although less potent than iron chelates.
| Iron Compound (500 µM) | Relative Amphiregulin Induction |
| Ferric Citrate | +++ |
| This compound | ++ |
| Ferrous Sulfate | + |
Table 2: Relative induction of amphiregulin in colon cancer cells by different iron compounds. The data is presented qualitatively based on the findings of the cited study.
Experimental Protocol: Analysis of Amphiregulin and COX-2 Expression in Colon Cancer Cells
Objective: To determine the effect of this compound on the expression of amphiregulin and COX-2 in colon cancer cells.
Materials:
-
Human colon cancer cell lines (e.g., Caco-2, HT-29)
-
Cell culture medium and supplements
-
This compound solution
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for amphiregulin, COX-2, and a housekeeping gene
-
Protein lysis buffer
-
Antibodies for amphiregulin, COX-2, and a loading control for Western blotting
Procedure:
-
Cell Treatment: Culture colon cancer cells and treat with this compound at various concentrations and time points.
-
Gene Expression Analysis (qPCR):
-
Extract total RNA from the treated and control cells.
-
Synthesize cDNA using reverse transcription.
-
Perform qPCR to quantify the relative mRNA levels of amphiregulin and COX-2, normalized to the housekeeping gene.
-
-
Protein Expression Analysis (Western Blot):
-
Extract total protein and perform Western blotting as described in section 3.1, using primary antibodies against amphiregulin and COX-2.
-
Quantify the protein bands to determine changes in expression levels.
-
Signaling Pathway: this compound, Amphiregulin, and COX-2 in Colon Cancer
The following diagram illustrates the potential signaling pathway linking this compound to the induction of amphiregulin and COX-2 in colon cancer cells.
Future Directions: Nanoparticle-based Drug Delivery
The unique properties of iron-based nanoparticles have generated interest in their use for drug delivery systems. While specific research on this compound-based nanoparticles is limited, the principles of iron nanoparticle synthesis can be adapted.
Conceptual Experimental Workflow: Synthesis of this compound-Loaded Nanoparticles
The following diagram outlines a conceptual workflow for the synthesis of this compound-loaded nanoparticles for potential drug delivery applications.
Conclusion
This compound is a compound of significant interest in both clinical and research settings. Its primary application remains the effective treatment of iron-deficiency anemia, supported by its high bioavailability. However, ongoing research continues to unveil its intricate roles in fundamental cellular processes. The ability of this compound to influence cellular iron homeostasis, participate in redox reactions, stabilize HIF-1α, and modulate signaling pathways associated with cancer underscores its potential as a tool for investigating complex biological systems. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate further research into the multifaceted applications of this compound, ultimately contributing to a deeper understanding of its physiological and pathological implications and fostering the development of novel therapeutic strategies.
References
- 1. The lactate-dependent enhancement of hydroxyl radical generation by the Fenton reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Effects of Iron Chelates vs. Iron Salts on Induction of Pro-Oncogenic Amphiregulin and Pro-Inflammatory COX-2 in Human Intestinal Adenocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Use of Ferrous Lactate in Serum-Free Cell Culture Media: A Guide for Researchers
For Immediate Release
Application Note: Ferrous Lactate (B86563) as a Superior Iron Source in Serum-Free Media for Enhanced Cell Growth and Productivity
In the realm of biopharmaceutical production and cellular research, the transition to serum-free media (SFM) has been a critical step towards achieving greater consistency, purity, and safety. However, this move necessitates the careful supplementation of essential nutrients and growth factors that were previously supplied by serum. Iron, a vital element for cellular respiration, metabolism, and proliferation, is one such critical component. While various iron supplements are available, ferrous lactate is emerging as a highly effective option for enhancing cell culture performance. This document provides detailed application notes and protocols for the use of this compound in serum-free cell culture media, targeted at researchers, scientists, and professionals in drug development.
Introduction: The Critical Role of Iron in Cell Culture
Iron is an indispensable transition metal for virtually all cells, playing a crucial role as a cofactor in numerous enzymatic reactions and cellular processes.[1] In serum-containing media, iron is primarily delivered to cells via transferrin.[1] However, in SFM, the absence of transferrin necessitates the addition of alternative iron sources. The choice of iron supplement is critical, as free iron can be toxic to cells by catalyzing the formation of reactive oxygen species (ROS) through Fenton chemistry.[2] Furthermore, the solubility and bioavailability of iron in culture media can be challenging to maintain, often leading to precipitation and reduced efficacy.[3]
This compound, the iron(II) salt of lactic acid, offers several advantages over other commonly used iron sources such as ferrous sulfate (B86663) and ferric citrate (B86180). Its organic chelation may enhance its stability and bioavailability in culture media, potentially leading to improved cellular uptake and reduced cytotoxicity.
Advantages of this compound in Serum-Free Media
-
Enhanced Bioavailability: The lactate ligand may facilitate a more efficient uptake of ferrous (Fe2+) iron by cells, which is the form readily transported across the cell membrane.
-
Improved Stability and Solubility: this compound can exhibit better solubility and stability in SFM formulations compared to inorganic iron salts, reducing the risk of precipitation.[4][5][6]
-
Reduced Oxidative Stress: By maintaining iron in a more stable, chelated form, this compound can help minimize the generation of cytotoxic free radicals.
-
Potential for Increased Productivity: Optimized concentrations of this compound can support higher cell densities and increased production of recombinant proteins and monoclonal antibodies.
Quantitative Data Summary
The following tables summarize the comparative effects of different iron sources on key cell culture parameters. While direct comparative studies focusing solely on this compound are limited, the data presented provides a valuable reference for optimizing iron supplementation in your specific cell culture system.
Table 1: Effect of Iron Source on CHO Cell Growth and Viability
| Iron Source | Concentration (mg/L) | Peak Viable Cell Density (VCD) (% of max) | Viability (%) | Reference |
| Ferric Ammonium Citrate (FAC) | 2 | ~80 | ~90 | [2] |
| 10 | ~99 | ~85 | [2] | |
| 50 | 100 | ~80 | [2] | |
| 100 | ~97 | ~75 | [2] | |
| Ferric Citrate (FC) | 2 | ~82 | ~92 | [2] |
| 10 | ~85 | ~90 | [2] | |
| 50 | ~88 | ~88 | [2] | |
| 100 | ~90 | ~85 | [2] |
Table 2: Effect of Iron Source on Monoclonal Antibody (mAb) Titer in CHO Cells
| Iron Source | Concentration (mg/L) | mAb Titer (% of max) | Reference |
| Ferric Ammonium Citrate (FAC) | 2 | 100 | [2] |
| 10 | ~95 | [2] | |
| 50 | ~90 | [2] | |
| 100 | ~85 | [2] | |
| Ferric Citrate (FC) | 2 | ~98 | [2] |
| 10 | ~96 | [2] | |
| 50 | ~94 | [2] | |
| 100 | ~92 | [2] |
Note: The data for FAC and FC are derived from a study where the highest VCD and mAb titer were normalized to 100%.[2] These tables are intended to provide a comparative baseline. Optimal concentrations of this compound should be determined empirically for each cell line and process. A study on the impact of iron concentration (from an unspecified source) on CHO cells showed a linear correlation between iron concentration (from 10 to 110 µM) and both peak viable cell density and final mAb titer.[7] Another study identified an optimal iron concentration range of 0.1-0.5 mM when used in conjunction with citrate for CHO cell growth and mAb production.[8]
Signaling Pathways and Experimental Workflows
Cellular Iron Metabolism Signaling Pathway
The regulation of intracellular iron levels is a complex process involving multiple proteins that control iron uptake, storage, and export. The diagram below illustrates the key pathways involved in maintaining iron homeostasis.
Caption: Cellular uptake and metabolism of iron from this compound and transferrin.
Experimental Workflow for Evaluating this compound
The following workflow outlines the key steps for assessing the efficacy of this compound as an iron supplement in a serum-free cell culture system.
Caption: Workflow for the evaluation of this compound in serum-free cell culture.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (e.g., Sigma-Aldrich, Cat. No. F8263)
-
Cell culture grade water (e.g., WFI quality)
-
Sterile conical tubes or bottles
-
0.22 µm sterile filter
Protocol:
-
Weigh out the desired amount of this compound powder in a sterile weighing dish.
-
In a sterile container, add the this compound powder to cell culture grade water to achieve the desired stock concentration (e.g., 100 mM).
-
Mix thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be required to aid dissolution.[9] this compound is soluble in water.[4][5][6]
-
Sterile filter the solution using a 0.22 µm filter into a sterile, light-protected container.
-
Store the stock solution at 2-8°C, protected from light. It is recommended to prepare fresh stock solutions regularly to minimize oxidation of the ferrous iron.
Note on Stability: Ferrous (Fe2+) iron is susceptible to oxidation to the ferric (Fe3+) state, which is less soluble at neutral pH and can precipitate.[1] Preparing the stock solution fresh and storing it properly is crucial. The use of a chelating agent like citrate in the final medium can help to stabilize the ferrous state.
Supplementation of Serum-Free Medium
Protocol:
-
Prepare the basal serum-free medium according to the manufacturer's instructions.
-
Warm the basal medium to room temperature.
-
Aseptically add the this compound stock solution to the basal medium to achieve the desired final concentration. It is recommended to test a range of concentrations (e.g., 10 µM to 500 µM) to determine the optimum for your specific cell line.
-
Mix the supplemented medium gently but thoroughly.
-
If precipitation is a concern, consider adding the this compound solution as the last component, after all other supplements have been added and the pH has been adjusted.
Cell Viability and Proliferation Assay (MTT Assay)
Materials:
-
96-well tissue culture plates
-
Cells cultured in media with varying this compound concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[10]
-
Microplate reader
-
Seed cells at an appropriate density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.
-
Replace the medium with fresh medium containing the different concentrations of this compound and control iron sources. Include wells with medium only as a blank.
-
Incubate the plate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11][13]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[10][11]
-
Incubate for a further 2-4 hours at room temperature, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control culture.
Quantification of Monoclonal Antibody Production (ELISA)
Materials:
-
96-well ELISA plates
-
Coating antigen (specific to the monoclonal antibody)
-
Cell culture supernatants
-
Purified monoclonal antibody standard
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Microplate reader
Protocol (Direct Sandwich ELISA): [14][15][16][17][18]
-
Coat the wells of a 96-well plate with 100 µL of coating antigen at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare a standard curve using the purified monoclonal antibody.
-
Add 100 µL of the standards and cell culture supernatants (appropriately diluted in blocking buffer) to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm within 30 minutes.
-
Calculate the concentration of the monoclonal antibody in the samples by interpolating from the standard curve.
Troubleshooting
-
Precipitation in Media: If a precipitate forms upon addition of this compound, try adding it to the medium as the final component. Ensure the pH of the medium is within the recommended range. Consider the use of a chelating agent like sodium citrate (at an equimolar or slightly higher concentration to the iron) to improve solubility and stability.[8][19]
-
Low Cell Viability: High concentrations of any iron source can be toxic. If you observe a decrease in cell viability, perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line.
-
Inconsistent Results: Ensure that the this compound stock solution is freshly prepared and protected from light and oxygen to prevent oxidation. Variability in the quality of the basal medium can also affect results.
Conclusion
This compound presents a promising alternative to traditional iron supplements in serum-free cell culture. Its potential for enhanced stability, bioavailability, and reduced cytotoxicity makes it a valuable tool for optimizing cell growth and the production of biologics. The protocols and data provided in this document serve as a comprehensive guide for researchers to effectively incorporate this compound into their serum-free culture systems and unlock its full potential. Further empirical optimization for specific cell lines and processes is highly recommended to achieve the best possible outcomes.
References
- 1. Ferric and Ferrous Iron in Cell Culture [sigmaaldrich.com]
- 2. Impact of iron raw materials and their impurities on CHO metabolism and recombinant protein product quality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H10FeO6 | CID 22197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Iron(II) lactate - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Role of iron and sodium citrate in animal protein-free CHO cell culture medium on cell growth and monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. protocols.io [protocols.io]
- 11. merckmillipore.com [merckmillipore.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. biomanufacturing.org [biomanufacturing.org]
- 15. mabtech.com [mabtech.com]
- 16. ELISA Protocol [protocols.io]
- 17. assaygenie.com [assaygenie.com]
- 18. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]
- 19. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Ferrous Lactate: An Advanced Iron Supplement for Enhanced Microbial Fermentation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential micronutrient for virtually all living organisms, playing a critical role as a cofactor in a myriad of enzymatic reactions, including those central to cellular respiration and DNA synthesis. In the realm of microbial fermentation, optimizing iron availability can be a pivotal factor in enhancing biomass production, increasing metabolite yields, and improving overall process efficiency. Ferrous lactate (B86563), an organic iron salt, has emerged as a highly effective iron supplement in various fermentation applications due to its superior bioavailability and solubility.[1] This document provides detailed application notes and experimental protocols for the use of ferrous lactate as an iron supplement in microbial fermentation, with a focus on industrially relevant microorganisms such as Escherichia coli, Saccharomyces cerevisiae, lactic acid bacteria, and Streptomyces species.
Advantages of this compound in Microbial Fermentation
This compound offers several distinct advantages over other iron sources, such as ferrous sulfate (B86663), in microbial fermentation:
-
High Bioavailability: The lactate ligand facilitates iron uptake by microbial cells, leading to more efficient intracellular iron accumulation.[2]
-
Enhanced Solubility: this compound exhibits excellent solubility in aqueous media across a range of pH values, preventing precipitation and ensuring consistent iron availability throughout the fermentation process.[3]
-
Reduced Oxidative Stress: Compared to inorganic iron salts, this compound is less prone to generating reactive oxygen species (ROS) through Fenton and Haber-Weiss reactions, thereby minimizing oxidative stress on the microbial cells.
-
Improved Stability: this compound is more stable in complex fermentation media, with a reduced tendency to interact with other media components and form insoluble precipitates.[2]
Data Presentation: Comparative Effects of Iron Sources
The following tables summarize quantitative data from various studies, comparing the effects of different iron sources on key fermentation parameters.
Table 1: Effect of Iron Source on the Growth of Lactic Acid Bacteria (Yogurt Culture)
| Iron Source (at equivalent iron concentration) | Lactobacillus delbrueckii subsp. bulgaricus (log CFU/mL after 6h) | Streptococcus thermophilus (log CFU/mL after 6h) |
| Control (no added iron) | 7.8 | 8.1 |
| Ferrous Sulfate | 8.5 | 8.7 |
| This compound | 8.4 | 8.6 |
| Ferrous Bisglycinate | 8.5 | 8.7 |
Data adapted from a study on iron-fortified reconstituted skim milk. The study indicated that ferrous bisglycinate and ferrous sulfate supported the best bacterial growth, with this compound showing comparable, positive effects.[4]
Table 2: Effect of Iron Source on Saccharomyces cerevisiae Biomass and Iron Uptake
| Iron Source (at 25 mg Fe/L) | Biomass (g/L) | Intracellular Iron (mg Fe/g dry matter) |
| Control (no added iron) | 10.2 | 0.103 |
| Ferric EDTA | 10.1 | 0.207 |
| Ferric Citrate | 10.3 | 1.854 |
| Ferrous Chloride | 10.5 | 2.832 |
| Ferrous Sulfate | 10.8 | 2.832 |
This study highlights that while different iron sources did not significantly affect biomass formation, ferrous salts like ferrous chloride and ferrous sulfate led to the highest intracellular iron accumulation.[5][6]
Table 3: Effect of Iron Supplementation on Escherichia coli Growth
| Iron Concentration (as Ferrous Sulfate) | Total Cell Count (cells/mL) after 16 days |
| 0 µg/L | ~0.5 x 10³ |
| 2 µg/L | ~1.0 x 10³ |
| 20 µg/L | ~2.0 x 10³ |
This data demonstrates a clear positive correlation between iron concentration and the final cell density of E. coli.[7]
Experimental Protocols
Protocol 1: Preparation of Fermentation Media with this compound
This protocol outlines the steps for preparing a standard microbial growth medium supplemented with this compound.
Materials:
-
Basal medium components (e.g., yeast extract, peptone, glucose, salts)
-
This compound (C₆H₁₀FeO₆·xH₂O)
-
Distilled or deionized water
-
pH meter and adjustment solutions (e.g., NaOH, HCl)
-
Autoclave
-
Sterile flasks or bioreactor
Procedure:
-
Prepare the Basal Medium: Weigh and dissolve all basal medium components, except for the heat-sensitive components and this compound, in 80% of the final volume of distilled water.[8]
-
Adjust pH: Adjust the pH of the medium to the desired value for your specific microorganism.[8]
-
Autoclave: Autoclave the basal medium at 121°C for 15-20 minutes.[9] Allow the medium to cool to room temperature.
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 g/L) in distilled water. To minimize oxidation, prepare this solution fresh. This compound is soluble in water.[3][10]
-
Filter Sterilization: Sterilize the this compound stock solution by passing it through a 0.22 µm syringe filter.
-
Supplementation: Aseptically add the sterile this compound stock solution to the cooled basal medium to achieve the desired final iron concentration. Also, add any other filter-sterilized, heat-sensitive components at this stage.
-
Final Volume Adjustment: Bring the medium to the final volume with sterile distilled water.
Protocol 2: Evaluating the Effect of this compound on Microbial Growth
This protocol describes a method to compare the growth of a microorganism in media supplemented with this compound versus other iron sources.
Materials:
-
Prepared sterile media with different iron sources (e.g., no added iron, this compound, ferrous sulfate) at equivalent iron concentrations.
-
Microbial inoculum (a fresh overnight culture).
-
Spectrophotometer.
-
Incubator shaker.
-
Sterile culture tubes or flasks.
Procedure:
-
Inoculation: Inoculate the prepared media with the microbial culture to a starting optical density at 600 nm (OD₆₀₀) of 0.05-0.1.
-
Incubation: Incubate the cultures under optimal conditions (temperature, agitation) for the specific microorganism.
-
Growth Monitoring: At regular intervals (e.g., every 1-2 hours), aseptically withdraw a small sample from each culture and measure the OD₆₀₀ using a spectrophotometer.
-
Data Analysis: Plot the OD₆₀₀ values against time to generate growth curves. Calculate the specific growth rate (µ) and the final biomass concentration for each condition.
Protocol 3: Quantification of Metabolite Production
This protocol provides a general framework for quantifying the production of a target metabolite in response to this compound supplementation.
Materials:
-
Fermentation broth samples collected at different time points.
-
High-Performance Liquid Chromatography (HPLC) system or Gas Chromatography (GC) system, depending on the metabolite.
-
Appropriate column and mobile phase for the target metabolite.
-
Metabolite standards for calibration.
-
Centrifuge.
-
Syringe filters (0.22 µm).
Procedure:
-
Sample Preparation: Centrifuge the fermentation broth samples to pellet the cells.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
Analysis: Analyze the filtered supernatant using an appropriate chromatographic method (e.g., HPLC for organic acids, amino acids; GC for volatile compounds).
-
Quantification: Create a standard curve using known concentrations of the metabolite of interest. Use this curve to quantify the concentration of the metabolite in the fermentation samples.[1][11]
Signaling Pathways and Experimental Workflows
Iron Uptake and Regulation in Saccharomyces cerevisiae
In Saccharomyces cerevisiae, iron homeostasis is primarily regulated by the transcription factors Aft1 and Aft2. Under iron-deficient conditions, Aft1/Aft2 translocate to the nucleus and activate the expression of genes involved in iron uptake and mobilization.[3]
Caption: Iron uptake regulation in S. cerevisiae by Aft1/Aft2.
Ferrous Iron Uptake in Escherichia coli
Escherichia coli possesses a specific transport system for ferrous iron, the Feo system, which is particularly important under anaerobic conditions. The expression of the feo operon is regulated by the Ferric Uptake Regulator (Fur) protein.[12][13]
Caption: The Feo system for ferrous iron uptake in E. coli.
Experimental Workflow for Comparing Iron Sources
The following workflow outlines the key steps in an experiment designed to compare the efficacy of this compound with other iron sources in a microbial fermentation process.
Caption: Workflow for comparing iron sources in fermentation.
Conclusion
This compound presents a highly promising alternative to traditional iron supplements in microbial fermentation. Its enhanced bioavailability, solubility, and stability can contribute to improved microbial growth and productivity. The protocols and data presented in this document provide a foundation for researchers and process development scientists to effectively evaluate and implement this compound in their specific fermentation applications. Further optimization of this compound concentration and feeding strategies for different microorganisms and processes will likely unlock even greater potential for this valuable nutrient supplement.
References
- 1. Rapid Method To Estimate the Presence of Secondary Metabolites in Microbial Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. Quantitative Metabolomics Reveals an Epigenetic Blueprint for Iron Acquisition in Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. The uptake of different iron salts by the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advantage Provided by Iron for Escherichia coli Growth and Cultivability in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. fao.org [fao.org]
- 11. research-hub.nrel.gov [research-hub.nrel.gov]
- 12. Effects of trace metal ions on secondary metabolism and the morphological development of streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancement of growth media for extreme iron limitation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Use of Ferrous Lactate Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferrous lactate (B86563) (Iron (II) lactate) is the iron(II) salt of lactic acid, commonly available as a dihydrate or trihydrate.[1][2] It serves as a soluble and bioavailable source of ferrous iron (Fe²⁺), which is more readily absorbed by cells compared to its ferric (Fe³⁺) counterpart.[3][4] In research, ferrous lactate is a critical reagent for studying iron metabolism, cellular respiration, and iron-deficiency models.[5] Notably, it is widely used to induce ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[6][7] The ability to reliably prepare stable this compound solutions is crucial for obtaining reproducible experimental results.
This document provides a detailed protocol for the preparation of this compound stock solutions and their application in cell culture for inducing ferroptosis.
Properties of this compound
This compound is a greenish-white crystalline powder.[8][9] It is soluble in water but practically insoluble in ethanol.[2][10] Aqueous solutions are susceptible to oxidation, where the ferrous iron (Fe²⁺) is converted to ferric iron (Fe³⁺), often indicated by a color change to a yellow-brown hue.[8] This process can be accelerated by exposure to light, heat, and air.[8][11] Therefore, proper handling and storage are essential to maintain the integrity of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| Chemical Formula | C₆H₁₀FeO₆ · xH₂O (x=2 or 3) | [1] |
| Molecular Weight | 233.99 g/mol (anhydrous basis) | [10] |
| Appearance | Greenish-white crystals or light green powder | [1][9][10] |
| Solubility | Soluble in water; practically insoluble in ethanol | [1][2][10] |
| pH | 4.0 - 6.0 (for a 1-2% solution) | [1][10] |
| Stability | Sensitive to light, air, and moisture; oxidizes over time. |[2][8][11][12] |
Protocol for Preparing a 100 mM this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution suitable for cell culture and other research applications. Due to the oxidative instability of this compound in solution, it is highly recommended to prepare the solution fresh for each experiment.
3.1 Materials and Equipment
-
This compound (trihydrate, M.W. = 288.03 g/mol )
-
High-purity, deoxygenated water (e.g., autoclaved and cooled, or sparged with nitrogen gas)
-
Analytical balance
-
Spatula
-
Weighing paper
-
Volumetric flask (e.g., 10 mL)
-
Magnetic stirrer and stir bar
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile conical tubes or vials for storage
3.2 Preparation Workflow
References
- 1. fao.org [fao.org]
- 2. This compound | 5905-52-2 [chemicalbook.com]
- 3. What is the mechanism of this compound trihydrate? [synapse.patsnap.com]
- 4. Lactate Production can Function to Increase Human Epithelial Cell Iron Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ferric and Ferrous Iron in Cell Culture [sigmaaldrich.com]
- 6. Induction of ferroptosis using functionalized iron-based nanoparticles for anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of ferroptosis by natural products in non-small cell lung cancer: a comprehensive systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. This compound or Iron Lactate Manufacturers [lacticacid.net]
- 10. This compound | C6H10FeO6 | CID 22197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound Supplier - Naturallifeworth [naturallifeworth.com]
- 12. This compound - Ataman Kimya [atamanchemicals.com]
Application Notes and Protocols for Inducing Experimental Iron Overload in Rats with Ferrous Lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron overload, a condition characterized by excessive iron accumulation in various organs, can lead to significant cellular damage and organ dysfunction, primarily through the generation of reactive oxygen species. The laboratory rat is a commonly utilized model organism for studying the pathophysiology of iron overload and for the preclinical evaluation of novel therapeutic interventions. While various iron compounds are used to induce experimental iron overload, this document provides a detailed application note and protocol for utilizing ferrous lactate (B86563), an orally bioavailable iron salt.
The following protocols are synthesized from published studies on dietary iron overload in rats. While specific quantitative outcomes may vary based on the rat strain, age, and specific diet composition, these guidelines provide a robust framework for establishing a reproducible iron overload model.
Experimental Protocols
Protocol 1: Chronic Dietary Iron Overload with Ferrous Lactate
This protocol is designed to induce a gradual and significant iron accumulation in tissues, mimicking chronic iron overload conditions.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Standard rodent chow (control diet)
-
Custom rodent chow supplemented with 2% (w/w) this compound
-
Metabolic cages for urine and feces collection (optional)
-
Standard laboratory equipment for blood and tissue collection
-
Analytical reagents and kits for measuring iron parameters
Procedure:
-
Acclimatization: Acclimate rats to the animal facility for at least one week prior to the start of the experiment. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Group Allocation: Randomly divide the rats into two groups:
-
Control Group (n=10): Fed a standard rodent diet.
-
Iron Overload Group (n=10): Fed a diet supplemented with 2% this compound.
-
-
Dietary Administration: Provide the respective diets to the rats for a period of 26 weeks. Ensure fresh food is provided regularly.
-
Monitoring:
-
Monitor body weight and food consumption weekly.
-
Observe the general health and behavior of the animals daily.
-
-
Sample Collection (at 26 weeks):
-
At the end of the study period, fast the rats overnight.
-
Anesthetize the animals and collect blood via cardiac puncture into appropriate tubes for serum separation.
-
Euthanize the animals by an approved method.
-
Perform a necropsy and collect liver, spleen, and kidney. Record the wet weight of these organs.
-
Fix a portion of each organ in 10% neutral buffered formalin for histopathological analysis.
-
Freeze the remaining tissue samples at -80°C for biochemical analysis (e.g., tissue iron concentration).
-
-
Biochemical Analysis:
-
Measure serum iron, total iron-binding capacity (TIBC), and serum ferritin levels.
-
Determine the non-heme iron concentration in the liver and spleen.
-
Assess markers of oxidative stress (e.g., malondialdehyde - MDA) and liver function (e.g., alanine (B10760859) aminotransferase - ALT, aspartate aminotransferase - AST) in serum and tissue homogenates.
-
-
Histopathological Analysis:
-
Process the formalin-fixed tissues, embed in paraffin, and section.
-
Stain tissue sections with Hematoxylin and Eosin (H&E) for general morphology and Perls' Prussian Blue for iron deposition.
-
Experimental Workflow
Data Presentation
Table 1: Expected Changes in Body and Organ Weights
| Parameter | Control Group | 2% this compound Group | Reference |
| Final Body Weight (g) | ~500-550 | Suppressed gain (~450-500) | [1] |
| Liver Weight (g) | ~12-15 | No significant change | [1] |
| Spleen Weight (g) | ~0.6-0.8 | Increased (~1.0-1.2) | [1] |
| Kidney Weight (g) | ~2.5-3.0 | Increased in females | [1] |
Table 2: Expected Changes in Serum Iron Parameters
| Parameter | Control Group | 2% this compound Group | Reference |
| Serum Iron (µg/dL) | ~150-200 | Significantly Increased | [2] |
| Serum Ferritin (ng/mL) | ~20-50 | Significantly Increased | |
| Total Iron-Binding Capacity (µg/dL) | ~300-400 | No significant change or slightly decreased | |
| Transferrin Saturation (%) | ~30-50 | Significantly Increased |
Table 3: Expected Changes in Tissue Iron Concentration and Oxidative Stress Markers
| Parameter | Control Group | 2% this compound Group | Reference |
| Liver Non-heme Iron (µg/g wet tissue) | ~50-100 | Significantly Increased (>1000) | [2] |
| Spleen Non-heme Iron (µg/g wet tissue) | ~200-400 | Significantly Increased | |
| Serum Lipid Peroxides (nmol/mL) | Baseline | Increased | [1] |
| Liver Lipid Peroxides (nmol/mg protein) | Baseline | Increased | [1] |
| Kidney Lipid Peroxides (nmol/mg protein) | Baseline | Increased | [1] |
Signaling Pathways in Iron Overload
Iron overload is known to disrupt several cellular signaling pathways, contributing to tissue damage. While the specific effects of this compound are still under investigation, studies with other iron compounds have implicated the following pathways in the pathophysiology of iron-induced organ damage.
Oxidative Stress and Cellular Injury Pathway
Excess intracellular iron catalyzes the formation of highly reactive hydroxyl radicals via the Fenton reaction. This leads to oxidative stress, characterized by lipid peroxidation, protein oxidation, and DNA damage, ultimately culminating in cell death.
Hepcidin (B1576463) Regulation and Iron Homeostasis
Hepcidin is the master regulator of systemic iron homeostasis. In response to high iron levels, hepcidin expression is typically upregulated, leading to the degradation of the iron exporter ferroportin and a subsequent decrease in iron absorption and recycling. However, chronic iron overload can sometimes lead to an inappropriate hepcidin response.
Histopathological Observations
In rats with dietary iron overload, Perls' Prussian Blue staining is expected to reveal significant iron deposition in the liver and spleen. In the liver, iron accumulation is typically observed initially in the periportal hepatocytes (Zone 1) and Kupffer cells. With prolonged iron loading, the deposition can extend to other hepatic zones. The spleen will also show increased iron deposits within the red pulp macrophages. H&E staining may reveal hepatocellular injury, inflammation, and in severe, long-term models, fibrosis.
Conclusion
The use of a this compound-supplemented diet provides a reliable and clinically relevant model for inducing chronic iron overload in rats. This model is valuable for investigating the long-term consequences of excess iron accumulation and for the preclinical assessment of iron chelators and other therapeutic strategies. Researchers should carefully monitor the animals throughout the study and perform a comprehensive analysis of biochemical and histopathological endpoints to accurately characterize the extent of iron overload and associated organ damage.
References
Application of Ferrous Lactate in Nanoparticle Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of iron oxide nanoparticles using ferrous lactate (B86563) as a precursor. Ferrous lactate, a food-grade iron salt, offers a biocompatible and sustainable option for creating nanoparticles for various biomedical applications, including drug delivery and medical imaging.
Introduction
Iron oxide nanoparticles (IONPs), particularly magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), are of significant interest in the biomedical field due to their superparamagnetic properties, biocompatibility, and ease of surface functionalization.[1][2] These properties make them ideal candidates for targeted drug delivery, as contrast agents in Magnetic Resonance Imaging (MRI), and in hyperthermia-based cancer therapy.[3][4] The synthesis method plays a crucial role in determining the size, shape, and magnetic properties of the nanoparticles, which in turn dictates their efficacy in biomedical applications.[5]
While various iron precursors like ferric chloride and ferrous sulfate (B86663) are commonly used, this compound presents an attractive alternative due to its established safety profile.[6][7] The "green synthesis" approach, which utilizes non-toxic and environmentally friendly reagents, is a growing area of research, and the use of this compound aligns with this principle.[8][9] This document outlines a detailed protocol for the synthesis of iron oxide nanoparticles via a co-precipitation method using this compound.
Quantitative Data Summary
The following tables summarize typical quantitative data for iron oxide nanoparticles synthesized via co-precipitation methods. These values provide a benchmark for the expected characteristics of nanoparticles synthesized using this compound.
Table 1: Physicochemical Properties of Iron Oxide Nanoparticles
| Parameter | Typical Value Range | Characterization Method | Reference |
| Hydrodynamic Size | 20 - 150 nm | Dynamic Light Scattering (DLS) | [7] |
| Zeta Potential | -30 mV to +30 mV | Zetasizer | [7] |
| Crystallite Size | 8 - 40 nm | X-ray Diffraction (XRD) | [10][11] |
| Saturation Magnetization | 82 - 93 emu/g | Vibrating Sample Magnetometry (VSM) | [11][12] |
Table 2: Performance in Drug Delivery Applications
| Parameter | Typical Value Range | Measurement Method | Reference |
| Drug Loading Capacity | 5% - 20% (w/w) | UV-Vis Spectroscopy, HPLC | [13] |
| Encapsulation Efficiency | 60% - 95% | UV-Vis Spectroscopy, HPLC | [13] |
| In Vitro Cytotoxicity (IC50) | > 100 µg/mL (cell line dependent) | MTT Assay, Neutral Red Uptake Assay | [3][7] |
Experimental Protocols
Synthesis of Iron Oxide Nanoparticles using this compound (Co-precipitation Method)
This protocol describes the synthesis of iron oxide nanoparticles by the chemical co-precipitation of ferrous and ferric ions in a basic solution. This compound is used as the source of Fe²⁺ ions.
Materials:
-
This compound
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH, 25%)
-
Deionized water
-
Nitrogen gas (optional, for anaerobic conditions)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Dropping funnel
-
Thermometer
-
Permanent magnet
-
Centrifuge
-
Ultrasonicator
-
Freeze-dryer or vacuum oven
Procedure:
-
Preparation of Iron Salt Solution:
-
Prepare a 0.5 M solution of ferric chloride hexahydrate in deionized water.
-
Prepare a 0.25 M solution of this compound in deionized water. A gentle warming and stirring might be necessary for complete dissolution.
-
-
Reaction Setup:
-
In a three-neck round-bottom flask, combine the ferric chloride and this compound solutions in a 2:1 molar ratio of Fe³⁺ to Fe²⁺. For example, use 100 mL of 0.5 M FeCl₃ and 100 mL of 0.25 M this compound.
-
Fit the flask with a condenser, a dropping funnel containing ammonium hydroxide, and a thermometer.
-
Place the flask on a magnetic stirrer and begin stirring at 500 rpm.
-
(Optional) Purge the system with nitrogen gas for 15-20 minutes to create an anaerobic environment, which helps prevent the oxidation of Fe²⁺ and promotes the formation of magnetite (Fe₃O₄).[10]
-
-
Co-precipitation:
-
Aging and Purification:
-
Continue stirring the reaction mixture at 80°C for 1-2 hours to allow for the growth and crystallization of the nanoparticles.
-
After aging, remove the heat source and allow the mixture to cool to room temperature.
-
Separate the black nanoparticle precipitate from the solution using a strong permanent magnet. Decant the supernatant.
-
Wash the nanoparticles three times with deionized water and twice with ethanol to remove any unreacted precursors and byproducts. Use magnetic separation or centrifugation (e.g., 9000 rpm for 10 minutes) for each washing step.[15]
-
-
Drying:
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of iron oxide nanoparticles using this compound.
Conceptual Signaling Pathway for Targeted Drug Delivery
This diagram illustrates a conceptual signaling pathway for iron oxide nanoparticles functionalized for targeted cancer therapy.
Caption: Targeted drug delivery and induction of apoptosis using functionalized IONPs.
References
- 1. The Multifaceted Role of Iron Oxide Nanoparticles in Advancing Modern Pharmaceutical Technology and Drug Delivery Systems | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 2. Iron Oxide Nanoparticles for Magnetically-Guided and Magnetically-Responsive Drug Delivery [mdpi.com]
- 3. Iron Oxide Nanoparticles: Diagnostic, Therapeutic and Theranostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Shape-, size- and structure-controlled synthesis and biocompatibility of iron oxide nanoparticles for magnetic theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. Frontiers | Green Synthesis: An Eco-friendly Route for the Synthesis of Iron Oxide Nanoparticles [frontiersin.org]
- 9. Iron Oxide Nanoparticles: Green Synthesis and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Iron Oxide Nanoparticles for Biomedical Applications: A Perspective on Synthesis, Drugs, Antimicrobial Activity, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Synthesis, characterization, and applications of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Ferrous Lactate as a Catalyst in Organic Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous lactate (B86563), an iron(II) salt of lactic acid, is emerging as a versatile and sustainable catalyst in various organic transformations. Its low toxicity, abundance, and cost-effectiveness make it an attractive alternative to traditional catalysts based on precious metals.[1][2] This document provides detailed application notes and experimental protocols for the use of ferrous lactate in key organic reactions, including ring-opening polymerization and Fenton-like oxidations. The information is intended to guide researchers in leveraging this green catalyst for the synthesis of polymers and the degradation of organic pollutants.
I. Ring-Opening Polymerization of Lactide
The use of iron-based catalysts for the ring-opening polymerization (ROP) of lactide to produce polylactide (PLA), a biodegradable and biocompatible polymer, has garnered significant interest.[3][4] While various organic iron salts have shown efficiency, this section focuses on the potential application of this compound as a catalyst in this process.
Application Notes:
This compound can act as a catalyst for the bulk polymerization of L-lactide.[3] The polymerization is typically carried out at elevated temperatures, and the catalyst concentration can be varied to control the polymerization rate and the molecular weight of the resulting polymer.[3] The reaction proceeds via a coordination-insertion mechanism.
Experimental Protocol:
Materials:
-
L-lactide
-
This compound (catalyst)
-
Dry, oxygen-free reaction vessel (e.g., Schlenk tube)
-
Nitrogen or Argon gas for inert atmosphere
-
Magnetic stirrer and heating mantle/oil bath
-
Solvents for purification (e.g., chloroform (B151607), methanol)
Procedure:
-
Preparation: The reaction vessel is charged with a predetermined amount of L-lactide and the desired amount of this compound catalyst under an inert atmosphere. The monomer-to-catalyst ratio can be varied, for example, from 100:1 to 10,000:1.[3]
-
Polymerization: The reaction mixture is heated to a temperature between 140°C and 230°C with continuous stirring. The polymerization time can range from 30 minutes to 24 hours, depending on the reaction temperature and catalyst concentration.[3]
-
Quenching and Purification: After the desired reaction time, the vessel is cooled to room temperature. The crude polymer is dissolved in a suitable solvent like chloroform and then precipitated in a non-solvent such as cold methanol.
-
Drying: The precipitated polymer is collected by filtration and dried under vacuum to a constant weight.
Data Presentation:
The following table summarizes typical data obtained from the ring-opening polymerization of L-lactide using an iron-based catalyst. While this data is for a Lewis acid surfactant combined iron (Fe) catalyst (Fe(DS)3), it provides a reference for the expected performance.
| Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Fe(DS)3 | - | 180 | - | - | 20,232 | - |
| FeCl3 | - | 180 | - | - | 23,720 | - |
Data adapted from a study on a Lewis acid surfactant combined iron (Fe) catalyst (Fe(DS)3).[4]
Logical Relationship Diagram:
Caption: General experimental workflow for the ring-opening polymerization of L-lactide.
II. Fenton-like Oxidation of Organic Pollutants
This compound can be employed as a catalyst in Fenton-like reactions for the degradation of organic pollutants in water. This advanced oxidation process utilizes the generation of highly reactive hydroxyl radicals (•OH) from the reaction of Fe(II) with hydrogen peroxide (H₂O₂).
Application Notes:
The this compound/H₂O₂ system is effective for the degradation of various organic compounds. The efficiency of the degradation process is influenced by several factors, including the initial pH of the solution, the concentration of this compound and hydrogen peroxide, and the reaction temperature. The optimal pH for Fenton-like reactions is typically in the acidic range (pH 2.5-4.0).
Experimental Protocol:
Materials:
-
Organic pollutant solution (e.g., phenol, dye) of known concentration
-
This compound (catalyst)
-
Hydrogen peroxide (30% w/w)
-
Sulfuric acid or sodium hydroxide (B78521) for pH adjustment
-
Reaction vessel with magnetic stirrer
-
UV-Vis spectrophotometer or other analytical instrument for monitoring pollutant concentration
Procedure:
-
pH Adjustment: A known volume of the organic pollutant solution is placed in the reaction vessel, and the initial pH is adjusted to the desired value (e.g., pH 3) using sulfuric acid or sodium hydroxide.
-
Catalyst Addition: A specific amount of this compound is added to the solution, and the mixture is stirred until the catalyst is completely dissolved.
-
Initiation of Reaction: A predetermined volume of hydrogen peroxide is added to the reaction mixture to initiate the Fenton-like reaction.
-
Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at regular time intervals. The reaction is quenched immediately (e.g., by adding a strong base to raise the pH or a radical scavenger). The concentration of the remaining organic pollutant is then determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry).
-
Data Analysis: The degradation efficiency is calculated as a percentage of the initial pollutant concentration that has been removed over time.
Data Presentation:
The following table presents hypothetical data for the degradation of an organic pollutant using a this compound-catalyzed Fenton-like process to illustrate the expected trends.
| Time (min) | Pollutant Concentration (mg/L) | Degradation Efficiency (%) |
| 0 | 100 | 0 |
| 15 | 55 | 45 |
| 30 | 25 | 75 |
| 60 | 10 | 90 |
| 90 | <5 | >95 |
Signaling Pathway Diagram:
Caption: Simplified mechanism of organic pollutant degradation in a Fenton-like process.
Conclusion
This compound presents a promising, environmentally friendly catalytic option for important organic transformations. The protocols and data provided herein for ring-opening polymerization and Fenton-like oxidation serve as a foundation for further research and development. The versatility of this catalyst suggests its potential applicability in a broader range of organic reactions, warranting further exploration by the scientific community.
References
- 1. [PDF] Iron/ABNO-Catalyzed Aerobic Oxidation of Alcohols to Aldehydes and Ketones under Ambient Atmosphere. | Semantic Scholar [semanticscholar.org]
- 2. Iron-Catalyzed C-C and C-Heteroatom Transformations [sas.rochester.edu]
- 3. Ring-opening polymerization of L-lactide by means of different iron compounds | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of Ferrous Lactate in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of ferrous iron (Fe²⁺), the key component of ferrous lactate (B86563), in tissue samples. The methodologies outlined are essential for researchers investigating iron metabolism, ferroptosis, and the therapeutic effects of iron supplements like ferrous lactate in various disease models.
Introduction
This compound is an iron salt of lactic acid with excellent bioavailability, making it a common ingredient in pharmaceutical formulations for treating iron-deficiency anemia.[1] In research and drug development, accurate quantification of the ferrous iron delivered by this compound to tissues is crucial for understanding its pharmacokinetics, pharmacodynamics, and mechanism of action. Ferrous iron is a critical player in numerous biological processes, including oxygen transport and cellular respiration. However, its dysregulation is implicated in oxidative stress and a form of regulated cell death known as ferroptosis.[2][3][4] Lactate itself is now recognized not just as a metabolic byproduct but as a signaling molecule that can influence iron homeostasis and ferroptosis, adding another layer of complexity to the interplay between lactate and iron in biological systems.[2][5][6]
The following protocols describe colorimetric assays, a widely used and accessible method for quantifying ferrous and total iron in tissue homogenates. These assays are based on the principle that ferrous ions react with a chromogenic probe to produce a colored complex that can be measured spectrophotometrically.
Experimental Protocols
The following protocols are adapted from commercially available iron assay kits and provide a reliable method for determining ferrous and total iron concentrations in tissue samples.[7][8][9]
Protocol 1: Colorimetric Quantification of Ferrous and Total Iron in Tissue Samples
I. Materials and Reagents
-
Iron Assay Buffer
-
Iron Probe (e.g., Ferene S)
-
Iron Reducer (for total iron measurement)
-
Iron Standard (e.g., 100 mM Ferrous Sulfate or Ferrous Ammonium Sulfate)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 593 nm
-
Dounce homogenizer
-
Cold Phosphate-Buffered Saline (PBS)
-
Microcentrifuge tubes
-
Pipettes and pipette tips
-
Deionized water
II. Sample Preparation
-
Excise and weigh approximately 10 mg of tissue.
-
Wash the tissue with cold PBS to remove any blood contaminants.[7]
-
Place the tissue in a Dounce homogenizer on ice and add 300-500 μL of Iron Assay Buffer.[7][9]
-
Homogenize the tissue with 15-50 passes of the pestle.[7][9]
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet insoluble material.[8]
-
Carefully collect the supernatant, which contains the tissue lysate, and transfer it to a new pre-chilled microcentrifuge tube. Keep the lysate on ice.
III. Standard Curve Preparation
-
Prepare a 1 mM Iron Standard by diluting the stock Iron Standard in deionized water. For example, add 10 μL of a 100 mM standard to 990 μL of water.[7][8]
-
Prepare a series of standards in a 96-well plate by diluting the 1 mM standard with Iron Assay Buffer to final concentrations ranging from 0 to 10 nmol/well (e.g., 0, 2, 4, 6, 8, 10 nmol/well).[7]
IV. Assay Procedure
-
For Ferrous Iron (Fe²⁺) Measurement:
-
Add 50 μL of each sample to duplicate wells of the 96-well plate.
-
Add 50 μL of Iron Assay Buffer to each sample well to bring the total volume to 100 μL.
-
Add 5 μL of Assay Buffer to each sample well.[8]
-
-
For Total Iron (Fe²⁺ + Fe³⁺) Measurement:
-
Mix the plate gently and incubate at 37°C for 30 minutes.[9]
-
Add 100 μL of the Iron Probe to each well containing standards and samples.[8]
-
Mix and incubate the plate at 37°C for 60 minutes, protected from light.[9]
-
Measure the absorbance at 593 nm using a microplate reader.[8]
V. Data Analysis
-
Subtract the absorbance of the 0 nmol/well standard (blank) from all standard and sample readings.
-
Plot the corrected absorbance values for the standards against the known concentrations to generate a standard curve.
-
Determine the concentration of ferrous iron and total iron in the samples from the standard curve.
-
The concentration of ferric iron (Fe³⁺) can be calculated by subtracting the ferrous iron concentration from the total iron concentration.
Data Presentation
Table 1: Standard Curve Preparation
| Standard No. | Volume of 1 mM Iron Standard (μL) | Volume of Assay Buffer (μL) | Final Iron Amount (nmol/well) |
| 1 | 0 | 100 | 0 |
| 2 | 2 | 98 | 2 |
| 3 | 4 | 96 | 4 |
| 4 | 6 | 94 | 6 |
| 5 | 8 | 92 | 8 |
| 6 | 10 | 90 | 10 |
Table 2: Sample Data Interpretation
| Sample ID | Absorbance (593 nm) - Fe²⁺ Assay | Calculated Fe²⁺ (nmol) | Absorbance (593 nm) - Total Fe Assay | Calculated Total Fe (nmol) | Calculated Fe³⁺ (nmol) |
| Control 1 | Value | Value | Value | Value | Value |
| Treated 1 | Value | Value | Value | Value | Value |
| Control 2 | Value | Value | Value | Value | Value |
| Treated 2 | Value | Value | Value | Value | Value |
*Values to be filled in with experimental data.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways related to lactate and iron metabolism.
Caption: Lactate-mediated regulation of hepcidin expression.
Caption: Role of ferrous iron and lactate in ferroptosis.
Experimental Workflow
The following diagram outlines the experimental workflow for the quantification of ferrous iron in tissue samples.
Caption: Workflow for ferrous iron quantification in tissue.
References
- 1. nbinno.com [nbinno.com]
- 2. Lactate in ferroptosis regulation: A new perspective on tumor progression and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Raising the iron curtain: Lactate's secret role in oxidative stress defense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Ferroptosis and Its Role in Disease Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactate as a regulator of iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual role of lactate in ferroptosis: Mechanisms, pathophysiology and therapeutic opportunities (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Colorimetric Iron Quantification Assay [protocols.io]
- 8. protocols.io [protocols.io]
- 9. content.abcam.com [content.abcam.com]
Application Note: HPLC Method for the Determination of Ferrous Lactate in Pharmaceutical Formulations
Abstract
This application note describes a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of ferrous lactate (B86563) in pharmaceutical preparations. The method is based on the determination of the lactate anion using a reversed-phase C18 column with UV detection. Due to the propensity of ferrous iron (Fe(II)) to oxidize to ferric iron (Fe(III)), a critical aspect of this protocol is the sample preparation, which incorporates ascorbic acid as a stabilizing agent. This method is suitable for quality control and routine analysis of ferrous lactate in solid dosage forms.
Introduction
This compound is an iron supplement used to treat and prevent iron deficiency anemia. Accurate and precise quantification of the active pharmaceutical ingredient (API) is crucial for ensuring the safety and efficacy of the final product. While titration methods exist for the assay of ferrous salts, HPLC offers greater specificity and the ability to be used in stability-indicating assays.[1] This method focuses on the quantification of the lactate component as a surrogate for the intact this compound salt.
Experimental
Apparatus and Materials
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
This compound Reference Standard
-
Ascorbic acid, HPLC grade
-
Phosphoric acid, HPLC grade
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Deionized water, HPLC grade
Chromatographic Conditions
A reversed-phase HPLC method was developed for the analysis of the lactate anion. The following chromatographic conditions are recommended:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20mM Potassium Dihydrogen Phosphate (pH adjusted to 2.5 with phosphoric acid) : Methanol (97:3 v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or 25 °C for improved reproducibility) |
| Detection | UV at 210 nm[1] |
| Run Time | Approximately 10 minutes |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL of Lactate): Accurately weigh an appropriate amount of this compound Reference Standard and dissolve it in a volumetric flask with the diluent (see below). Calculate the concentration based on the lactate content of the reference standard.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations covering the expected range of the sample solutions (e.g., 10-100 µg/mL of lactate).
Sample Preparation
To prevent the oxidation of ferrous ions, the diluent and sample preparation steps must include a reducing agent.
-
Diluent Preparation: Prepare a solution of 0.1% w/v ascorbic acid in deionized water.
-
Sample Weighing: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a target concentration of this compound.
-
Extraction and Dilution: Transfer the weighed powder to a suitable volumetric flask. Add a portion of the diluent, sonicate for 15 minutes to ensure complete dissolution of the this compound, and then dilute to volume with the diluent.
-
Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Summary
The proposed HPLC method should be validated in accordance with ICH Q2(R1) guidelines.[3] The validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Representative Quantitative Data for Lactate Analysis by HPLC
| Parameter | Result |
| Linearity Range (µg/mL) | 4.0 - 60.0[2][4] |
| Correlation Coefficient (r²) | > 0.999[2][4] |
| Accuracy (% Recovery) | 98.0 - 102.0%[2][4] |
| Precision (% RSD) | < 2.0%[2] |
| LOD (µg/mL) | To be determined |
| LOQ (µg/mL) | To be determined |
| Retention Time (min) | Approximately 4-6 minutes (varies with exact conditions) |
Note: The LOD and LOQ are method-dependent and must be experimentally determined.
Diagrams
Caption: Experimental workflow for this compound analysis.
Caption: HPLC method validation parameters.
Conclusion
The proposed HPLC method provides a specific and reliable approach for the quantification of this compound in pharmaceutical formulations by analyzing its lactate component. The inclusion of ascorbic acid in the sample preparation is critical to ensure the stability of the ferrous ion and obtain accurate results. This method is readily implementable in a quality control laboratory for routine analysis and stability testing.
References
Application Notes and Protocols for the Use of Ferrous Lactate in Cellular Iron Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an indispensable element for a vast array of cellular processes, from oxygen transport and energy metabolism to DNA synthesis and repair.[1][2] The study of cellular iron homeostasis is critical for understanding both normal physiology and the pathophysiology of numerous diseases, including anemia, iron overload disorders, neurodegenerative diseases, and cancer.[3][4] Ferrous lactate (B86563), the iron (II) salt of lactic acid, has emerged as a highly effective and bioavailable source of iron for in vitro studies of cellular iron metabolism.[5][6] Its solubility and the fact that iron is presented in the more readily absorbed ferrous (Fe2+) state contribute to its efficacy.[7]
These application notes provide a comprehensive guide for researchers on the use of ferrous lactate in cell culture experiments to investigate cellular iron uptake, storage, and the downstream effects on metabolic pathways. Detailed protocols for key experiments are provided, along with a summary of expected quantitative outcomes and visualizations of relevant biological pathways and experimental workflows.
Rationale for Using this compound
Studies have demonstrated that human epithelial cells exhibit a greater capacity for iron import when supplied with this compound compared to other common iron sources like ferric ammonium (B1175870) citrate (B86180) (FAC) and ferric citrate.[5] This enhanced uptake is attributed to the ferrous (Fe2+) state of iron in this compound, which is readily transported into cells by the Divalent Metal Transporter 1 (DMT-1).[8][9] In contrast, ferric iron (Fe3+) must first be reduced to Fe2+ at the cell surface, a step that can be rate-limiting.[10]
Key Advantages of this compound:
-
High Bioavailability: Provides iron in the readily absorbable Fe2+ form.[7]
-
Enhanced Cellular Uptake: Leads to greater intracellular iron concentrations compared to ferric compounds.[5]
-
Physiological Relevance: Lactate is a key metabolite, and its complex with iron may have specific biological roles.[5][11]
Key Cellular Responses to this compound Treatment
Treatment of cells with this compound elicits a range of responses related to iron metabolism and storage. Understanding these responses is crucial for designing and interpreting experiments.
-
Increased Intracellular Iron: The most direct effect is an elevation of the labile iron pool (LIP) and total intracellular iron.[5]
-
Upregulation of Iron Storage Proteins: To mitigate the toxicity of free iron, cells increase the expression of the iron storage protein, ferritin.[5]
-
Modulation of Iron Transport Proteins: Increased intracellular iron typically leads to the downregulation of the transferrin receptor 1 (TfR1) to reduce further iron import.[12]
-
Increased Mitochondrial Iron: A portion of the imported iron is trafficked to the mitochondria, which is a major site of iron utilization for processes like heme synthesis and iron-sulfur cluster assembly.[5]
-
Induction of Oxidative Stress and Ferroptosis: Excess intracellular iron, particularly Fe2+, can participate in the Fenton reaction, generating highly reactive hydroxyl radicals and leading to lipid peroxidation.[11][13] This process can ultimately induce a form of iron-dependent cell death known as ferroptosis.[14][15][16]
Quantitative Data Summary
The following tables summarize quantitative data from studies using this compound and other iron compounds to modulate cellular iron levels.
Table 1: Comparison of Intracellular Iron Uptake from Different Iron Sources in Caco-2 Cells
| Iron Compound (500 µM) | Treatment Duration (hours) | Intracellular Iron Concentration (relative to control) |
| This compound | 4 | Highest Increase |
| Ferric Ammonium Citrate (FAC) | 4 | Moderate Increase |
| Ferric Citrate | 4 | Moderate Increase |
Data adapted from a study on human epithelial colorectal adenocarcinoma cells (Caco-2).[5] The study reported that the largest import of iron was exhibited with the addition of this compound.
Table 2: Effect of Iron Treatment on Ferritin Levels and Mitochondrial Iron
| Cell Line | Treatment | Treatment Duration (hours) | Change in Ferritin Concentration | Change in Mitochondrial Iron |
| Caco-2 | 200 µM FAC + 500 µM Na Lactate | 24 | Increased | Elevated by 50% over control |
| BEAS-2B | 200 µM FAC + 500 µM Na Lactate | 24 | Increased | Not specified |
Data adapted from a study investigating the effect of lactate on iron import.[5] The combination of FAC and sodium lactate was shown to increase both ferritin and mitochondrial iron.
Experimental Protocols
Protocol for Cellular Iron Uptake Assay using this compound
This protocol describes how to treat cultured cells with this compound and subsequently measure the increase in intracellular iron.
Materials:
-
Cell line of interest (e.g., Caco-2, BEAS-2B, HT-1080)
-
Complete cell culture medium
-
Hanks Buffered Salt Solution (HBSS), with calcium and magnesium
-
This compound (e.g., Sigma-Aldrich)
-
Phosphate Buffered Saline (PBS)
-
Cell scraper
-
Reagents for cell lysis (e.g., RIPA buffer)
-
Method for iron quantification (e.g., ICP-OES, colorimetric iron assay kit)
Procedure:
-
Cell Seeding: Plate cells in multi-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Culture: Culture cells overnight in a humidified incubator at 37°C and 5% CO2.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in sterile water or HBSS. Further dilute the stock solution in HBSS to the desired final concentration (e.g., 500 µM). Prepare a vehicle control (HBSS only).
-
Cell Treatment:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the this compound solution or vehicle control to the cells.
-
Incubate for the desired time (e.g., 4 hours).
-
-
Cell Harvesting:
-
Aspirate the treatment solution.
-
Wash the cells three times with cold PBS to remove extracellular iron.
-
Lyse the cells by adding an appropriate lysis buffer and scraping the cells.
-
-
Quantification of Intracellular Iron:
-
Determine the protein concentration of the cell lysate for normalization.
-
Measure the total intracellular iron concentration using a suitable method. Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a highly sensitive method.[5] Alternatively, colorimetric assays using iron chelators like Ferene S or Ferrozine can be used.[12][17][18]
-
Protocol for Measuring Ferritin Levels
This protocol details the measurement of the iron storage protein ferritin in response to this compound treatment.
Materials:
-
Cell lysates from the iron uptake experiment (Protocol 4.1)
-
Ferritin immunoturbidimetric assay kit or ELISA kit
Procedure:
-
Prepare Cell Lysates: Follow steps 1-5 of Protocol 4.1, with a treatment duration of 24 hours to allow for protein expression changes.
-
Disrupt Cells: After scraping the cells into PBS, further disrupt them by passing the suspension through a small gauge needle multiple times.[5]
-
Quantify Ferritin:
-
Determine the total protein concentration of the lysate for normalization.
-
Use a commercial ferritin immunoturbidimetric assay or ELISA kit to quantify the ferritin concentration in the lysates, following the manufacturer's instructions.[5]
-
Visualizations
Signaling Pathways and Cellular Processes
The following diagrams illustrate key pathways and processes involved in cellular iron metabolism when cells are treated with this compound.
Caption: Cellular uptake and metabolic fate of iron from this compound.
References
- 1. Ferric and Ferrous Iron in Cell Culture [sigmaaldrich.com]
- 2. Targeting iron metabolism in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron metabolism and iron disorders revisited in the hepcidin era | Haematologica [haematologica.org]
- 4. The Impact of Iron on Cancer-Related Immune Functions in Oncology: Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactate Production can Function to Increase Human Epithelial Cell Iron Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. What is the mechanism of this compound trihydrate? [synapse.patsnap.com]
- 8. Separate pathways for cellular uptake of ferric and ferrous iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Separate pathways for cellular uptake of ferric and ferrous iron. | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Raising the iron curtain: Lactate's secret role in oxidative stress defense - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]
- 15. Mechanism of Ferroptosis and Its Role in Disease Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Gut Microbiota–Ferroptosis Axis: Emerging Perspectives in Gastrointestinal Tumorigenesis and Progression [mdpi.com]
- 17. A facile colorimetric method for the quantification of labile iron pool and total iron in cells and tissue specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Oxidative Stress Using Ferrous Lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous lactate (B86563), an iron (II) salt of lactic acid, presents a unique tool for investigating the complex mechanisms of oxidative stress. The biological activity of ferrous lactate is intrinsically tied to its two components: ferrous iron (Fe²⁺) and lactate. Fe²⁺ is a well-established pro-oxidant, capable of catalyzing the Fenton reaction to produce highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂), a key process in cellular damage and a form of regulated cell death known as ferroptosis.[1][2][3] Conversely, lactate, particularly at high concentrations, can act as a scavenger of these hydroxyl radicals, potentially offering a protective effect.[1][2] This dual nature makes this compound a valuable compound for exploring the delicate balance between pro-oxidant insults and antioxidant defenses in various biological systems.
These application notes provide a comprehensive overview of the use of this compound in oxidative stress research, including detailed experimental protocols, data presentation, and visualization of relevant pathways.
Key Concepts and Signaling Pathways
The primary mechanism by which ferrous iron induces oxidative stress is the Fenton Reaction . In this reaction, Fe²⁺ donates an electron to hydrogen peroxide, generating a hydroxyl radical (•OH) and a hydroxide (B78521) ion (OH⁻), while being oxidized to ferric iron (Fe³⁺). The hydroxyl radical is one of the most reactive oxygen species (ROS) and can indiscriminately damage lipids, proteins, and DNA.[3][4]
The resulting Fe³⁺ can then be reduced back to Fe²⁺ by cellular reductants, allowing it to participate in further rounds of the Fenton reaction, thus creating a catalytic cycle of ROS production.
In the context of this compound, the lactate anion can modulate this process. At high concentrations, lactate can act as a sacrificial scavenger of the hydroxyl radicals produced by the Fenton reaction, thereby protecting more critical biomolecules from oxidative damage.[1][2] However, some in vitro studies suggest that the effect of lactate is concentration-dependent; at certain lactate-to-iron ratios, lactate may enhance hydroxyl radical generation.[5] This complex interplay is central to the study of this compound in oxidative stress.
Signaling Pathways and Cellular Processes
-
Ferroptosis: This is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[2] The Fe²⁺ from this compound can directly contribute to the lipid peroxidation that drives ferroptosis.
-
Oxidative Stress Response: The increase in ROS due to the Fenton reaction can activate cellular antioxidant response pathways, such as the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.
-
Inflammation: Oxidative stress is closely linked to inflammation. The cellular damage caused by ROS can trigger inflammatory signaling pathways, such as NF-κB.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of iron and lactate on markers of oxidative stress.
| Model System | Treatment | Parameter Measured | Result | Reference |
| Human Chondrocyte Cell Line (C-20/A4) | 200 µM Ferric Ammonium Citrate (FAC) for 24h | Reactive Oxygen Species (ROS) Production | Significant increase (p < 0.05) | [6] |
| Human Chondrocyte Cell Line (C-20/A4) | 300 µM Ferric Ammonium Citrate (FAC) for 24h | Reactive Oxygen Species (ROS) Production | Significant increase (p < 0.05) | [6] |
| Rat Brain Homogenates | 50 µM Ferrous Chloride (FeCl₂) | Malondialdehyde (MDA) Accumulation | 16.6-fold increase | [7] |
| Rat Brain Homogenates | 100 µM Iron-Saccharate | Malondialdehyde (MDA) Accumulation | 11.4-fold increase | [7] |
| Diabetic Fischer Rats | Iron Dextran (i.p.) for 3 weeks | ROS Production in Neutrophils | Extensive increase (p < 0.001) | [8] |
| Diabetic Fischer Rats | Iron Dextran (i.p.) for 3 weeks | Carbonyl Protein in Pancreas and Heart | Consistently higher (p < 0.01) | [8] |
| Model System | Treatment | Parameter Measured | Fold Change/Percentage Change | Reference |
| Hfe⁻/⁻ Mice | Lactate Administration (150 mg/kg i.v. for 4 weeks) | Serum Hepcidin | +25.3% | [9] |
| Hfe⁻/⁻ Mice | Lactate Administration (150 mg/kg i.v. for 4 weeks) | Serum Iron | -14.8% | [9] |
| Hfe⁻/⁻ Mice | Lactate Administration (150 mg/kg i.v. for 4 weeks) | Hepatic Tissue Iron | -37.8% | [9] |
| Hbbᵗʰ³/⁺ Mice | Lactate Administration | Hepatic Malondialdehyde (MDA) | -25.1% | [9] |
| Hbbᵗʰ³/⁺ Mice | Lactate Administration | 4-Hydroxynonenal (4-HNE) | -66.0% | [9] |
Experimental Protocols
While specific protocols for inducing oxidative stress with this compound are not widely published, the following protocols are adapted from studies using other soluble ferrous salts and iron-overload models. Researchers should optimize concentrations and incubation times for their specific cell type or animal model.
In Vitro Protocol: Induction of Oxidative Stress in Cell Culture
Objective: To induce and measure oxidative stress in a mammalian cell line using this compound.
Materials:
-
Mammalian cell line of interest (e.g., SH-SY5Y for neuronal studies, HepG2 for hepatic studies)
-
Complete cell culture medium
-
This compound (ensure high purity)
-
Phosphate-buffered saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for ROS measurement
-
Malondialdehyde (MDA) assay kit for lipid peroxidation
-
Cell lysis buffer
-
Plate reader (fluorescence and absorbance)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in sterile, deoxygenated water immediately before use to minimize oxidation of Fe²⁺ to Fe³⁺. Further dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 10, 50, 100, 200 µM).
-
Treatment: Remove the culture medium from the cells and wash once with PBS. Add the this compound-containing medium to the cells. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, or 24 hours). The optimal time should be determined empirically.
-
Measurement of ROS: a. After incubation, remove the treatment medium and wash the cells with PBS. b. Load the cells with 10 µM DCFH-DA in a serum-free medium for 30 minutes at 37°C. c. Wash the cells with PBS to remove excess probe. d. Add PBS to each well and measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Measurement of Lipid Peroxidation (MDA Assay): a. After the treatment period, wash the cells with PBS and lyse them according to the MDA assay kit manufacturer's instructions. b. Perform the MDA assay on the cell lysates. This typically involves a reaction with thiobarbituric acid (TBA) and measurement of the resulting colored product by absorbance.
In Vivo Protocol: Mouse Model of Iron-Induced Oxidative Stress
Objective: To assess the in vivo effects of this compound on oxidative stress markers in a mouse model.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Sterile saline
-
Tools for oral gavage or intraperitoneal injection
-
Anesthesia and surgical tools for tissue collection
-
Kits for measuring MDA and antioxidant enzyme activity (e.g., SOD, Catalase) in tissue homogenates
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Treatment Groups: Divide mice into at least two groups: a control group receiving vehicle (e.g., sterile saline) and a treatment group receiving this compound.
-
Administration: Administer this compound daily for a specified period (e.g., 7 or 14 days) via oral gavage or intraperitoneal injection. A suggested starting dose, based on iron supplementation studies, could be in the range of 10-50 mg/kg body weight. The route and dose should be justified based on the research question.
-
Tissue Collection: At the end of the treatment period, anesthetize the mice and collect blood and tissues of interest (e.g., liver, brain, heart).
-
Preparation of Tissue Homogenates: Perfuse the tissues with ice-cold PBS to remove blood. Homogenize the tissues in an appropriate buffer.
-
Biochemical Analysis: a. Lipid Peroxidation: Use a portion of the tissue homogenate to measure MDA levels using a commercial kit. b. Antioxidant Enzymes: Use another portion of the homogenate to measure the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase. c. Protein Carbonyls: Assess protein oxidation by measuring protein carbonyl content.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The Fenton Reaction catalyzed by ferrous iron.
Caption: Dual role of the lactate-iron axis in oxidative stress.
References
- 1. Raising the iron curtain: Lactate's secret role in oxidative stress defense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raising the iron curtain: Lactate's secret role in oxidative stress defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ferric and Ferrous Iron in Cell Culture [sigmaaldrich.com]
- 5. The lactate-dependent enhancement of hydroxyl radical generation by the Fenton reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Iron Overload Induces Oxidative Stress, Cell Cycle Arrest and Apoptosis in Chondrocytes [frontiersin.org]
- 7. Studies on lipid peroxidation in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iron toxicity mediated by oxidative stress enhances tissue damage in an animal model of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid peroxidation. Definition of experimental conditions for selective study of the propagation and termination phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ferrous Lactate in Food Fortification Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ferrous lactate (B86563) in food fortification research. This document includes key data on bioavailability, stability, and sensory analysis, along with detailed protocols for relevant experimental procedures.
Introduction to Ferrous Lactate in Food Fortification
This compound is a water-soluble iron salt of lactic acid that is increasingly utilized in food fortification to combat iron deficiency, the most prevalent nutritional disorder globally.[1] Its use is favored due to its high bioavailability and lower propensity to cause gastrointestinal side effects compared to some other iron supplements.[2][3] When considering this compound as a fortificant, it is crucial to evaluate its impact on the sensory properties and shelf-life of the food vehicle.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound as a food fortificant.
Table 1: Bioavailability of this compound
| Food Matrix | Iron Compound | Fractional Iron Absorption (Geometric Mean %) | Relative Bioavailability vs. Ferrous Sulfate | Reference |
| Fish Sauce | This compound | 8.7% | 67% | [4] |
| Fish Sauce | Ferrous Sulfate | 13.0% | 100% | [4] |
Table 2: Sensory Analysis of Foods Fortified with this compound
| Food Product | Iron Compound | Sensory Parameter | Mean Score (9-point Hedonic Scale) | Key Findings | Reference |
| Yogurt | Control (unfortified) | Overall Preference | Not specified | No significant difference with Ferrous Sulfate microencapsulate. | [2][5] |
| Yogurt | This compound | Overall Preference | Not specified | Significant difference (p<0.05) compared to control. | [2][5] |
| Pasteurized Milk | Control (unfortified) | Taste | Not specified | No significant difference with this compound. | [2][5] |
| Pasteurized Milk | This compound | Taste | Not specified | No significant difference compared to control. | [2][5] |
| Various Food Products | This compound | Overall Score | 19.25 - 19.92 (on a different scale) | Fortification did not alter sensory characteristics compared to control. | [6] |
Table 3: Stability of this compound in Fortified Foods (Lipid Oxidation Markers)
| Food Product | Iron Compound | Thiobarbituric Acid (TBA) Value | Peroxide Value (PV) | Storage Conditions | Reference |
| Yogurt | Control (unfortified) | Lowest | Not specified | 5 days | [2][5] |
| Yogurt | This compound | Not specified | Lowest | 5 days | [2][5] |
| Pasteurized Milk | Control (unfortified) | Not specified | Low | 3 days | [2][5] |
| Pasteurized Milk | This compound | Not specified | Not specified | 3 days | [2][5] |
Table 4: Rheological Properties of Dough Fortified with this compound
| Flour Type | This compound Addition (mg/100g) | Effect on Dough Development Time | Effect on Dough Stability | Effect on Peak Viscosity | Reference |
| High Extraction Wheat | 3-4 | Increase | Increase | Increase | [7] |
| High Extraction Wheat | 5 | Decrease | Decrease | Increase | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to this compound fortification research.
In Vivo Iron Bioavailability Assessment Using Stable Isotopes
This protocol is based on the erythrocyte incorporation method, a widely used technique to determine iron absorption in humans.[5][6]
Objective: To measure the fractional absorption of iron from a food fortified with isotopically labeled this compound.
Materials:
-
This compound enriched with a stable iron isotope (e.g., ⁵⁷Fe or ⁵⁸Fe).
-
Test food matrix.
-
Control food matrix (unfortified).
-
Standardized meals.
-
Venipuncture equipment.
-
Mass spectrometer for isotope ratio analysis.
Procedure:
-
Subject Recruitment: Select a cohort of healthy human subjects based on inclusion/exclusion criteria (e.g., iron status).
-
Baseline Blood Sample: Collect a baseline venous blood sample from each participant after an overnight fast.
-
Test Meal Administration: Provide participants with the test food fortified with a known amount of isotopically labeled this compound. The meal is typically consumed under supervision to ensure complete intake.
-
Fasting Period: Subjects should fast for a specified period (e.g., 2-4 hours) after consuming the test meal.
-
Follow-up Blood Sample: Collect a second venous blood sample 14 days after the administration of the test meal.
-
Isotope Ratio Analysis: Analyze the isotopic composition of iron in the baseline and 14-day blood samples using mass spectrometry.
-
Calculation of Iron Absorption: Calculate the fractional iron absorption based on the shift in the iron isotope ratios in the blood samples, the amount of circulating iron in the body, and the amount of the administered isotopic label.[5]
Sensory Evaluation of Fortified Foods
This protocol outlines the use of a 9-point hedonic scale for sensory evaluation.[8]
Objective: To assess the consumer acceptability of a food product fortified with this compound.
Materials:
-
Fortified food samples (coded with random numbers).
-
Control food sample (unfortified, also coded).
-
Sensory evaluation booths with controlled lighting and temperature.
-
Water for palate cleansing.
-
Sensory evaluation forms with a 9-point hedonic scale.
-
A panel of untrained consumer panelists (typically n ≥ 30).
Procedure:
-
Panelist Recruitment and Instruction: Recruit panelists who are regular consumers of the test food. Provide them with clear instructions on how to evaluate the samples and use the hedonic scale.
-
Sample Preparation and Presentation: Prepare all samples under identical conditions. Present the coded samples to the panelists in a randomized order to avoid bias.
-
Evaluation: Panelists evaluate each sample for various sensory attributes (e.g., appearance, color, taste, flavor, texture, and overall acceptability) and rate them on the 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).[8]
-
Data Collection: Collect the completed evaluation forms.
-
Data Analysis: Analyze the data statistically to determine if there are significant differences in acceptability between the fortified and control samples.
Stability Assessment: Thiobarbituric Acid (TBA) Assay
This protocol measures malondialdehyde (MDA), a secondary product of lipid oxidation.
Objective: To assess the extent of lipid oxidation in a food product fortified with this compound.
Materials:
-
Food sample homogenate.
-
Trichloroacetic acid (TCA) solution.
-
Thiobarbituric acid (TBA) reagent.
-
Spectrophotometer.
-
Water bath.
-
Centrifuge.
Procedure:
-
Sample Preparation: Homogenize a known weight of the food sample with distilled water.
-
Protein Precipitation: Add TCA solution to the homogenate to precipitate proteins and extract MDA.
-
Centrifugation: Centrifuge the mixture and collect the supernatant.
-
Reaction with TBA: Mix the supernatant with TBA reagent and heat in a boiling water bath for a specified time (e.g., 15-30 minutes) to develop a pink color.
-
Spectrophotometric Measurement: Cool the samples and measure the absorbance of the pink-colored complex at 532 nm using a spectrophotometer.
-
Calculation: Calculate the TBA value, typically expressed as mg of MDA per kg of the sample, using a standard curve prepared with a malondialdehyde standard.
Stability Assessment: Peroxide Value (PV) Assay
This protocol measures the primary products of lipid oxidation.
Objective: To determine the peroxide value in a food product fortified with this compound.
Materials:
-
Lipid extract from the food sample.
-
Solvent mixture (e.g., acetic acid-chloroform).
-
Saturated potassium iodide (KI) solution.
-
Standardized sodium thiosulfate (B1220275) solution.
-
Starch indicator solution.
Procedure:
-
Lipid Extraction: Extract the lipid from a known weight of the food sample.
-
Reaction: Dissolve a known amount of the extracted lipid in the solvent mixture. Add saturated KI solution. The peroxides in the lipid will oxidize KI to iodine.
-
Titration: Titrate the liberated iodine with a standardized sodium thiosulfate solution until the yellow color almost disappears.
-
Endpoint Determination: Add starch indicator solution, which will turn the solution blue. Continue the titration until the blue color disappears, indicating the endpoint.
-
Calculation: Calculate the peroxide value, expressed as milliequivalents of peroxide per kg of fat.
Visualizations
The following diagrams illustrate key processes in this compound fortification research.
Caption: Experimental workflow for an in vivo iron bioavailability study.
Caption: Workflow for sensory evaluation of fortified foods.
Caption: Cellular pathway of non-heme iron (from this compound) absorption.
References
- 1. Dough Rheological Properties, Microstructure and Bread Quality of Wheat-Germinated Bean Composite Flour - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 3. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nutritional, Rheological, and Functional Assessment in the Development of Bread Using Chestnut and Rosehip-Fortified Wheat Flour - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rheological, chemical and sensory characterization of fortified cookies with edible flour of Xuta (Jatropha curcas L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the Rheological Behavior of Fortified Rye–Wheat Dough with Buckwheat, Beetroot and Flax Fiber Powders and Their Effect on the Final Product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ferrous Lactate Absorption in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing animal models to study the absorption and bioavailability of ferrous lactate (B86563), a common iron supplement. The following sections detail appropriate animal models, experimental designs for evaluating iron absorption, and methods for sample analysis.
Introduction to Animal Models for Iron Absorption Studies
Rodent models, particularly rats and mice, are well-established for studying iron metabolism and absorption due to their physiological and genetic similarities to humans in this regard.[1] These models are instrumental in evaluating the efficacy of iron supplements like ferrous lactate.
-
Rat Models: Sprague-Dawley and Wistar rats are frequently used for nutritional studies.[2] Iron deficiency can be induced in these models by feeding them a low-iron diet, making them suitable for hemoglobin repletion studies to assess the bioavailability of iron compounds.[3][4][5] The normal adult rat is considered an appropriate model for studying the bioavailability of iron in human foods.[6]
-
Mouse Models: The C57BL/6 strain is a common choice for studies on iron metabolism.[7] Genetically modified mouse models, such as those with knockouts of genes like Hamp (which codes for hepcidin) or DMT1 (Divalent Metal Transporter 1), are invaluable for investigating the specific molecular mechanisms of iron absorption.[8]
Signaling Pathway of Non-Heme Iron Absorption
The absorption of non-heme iron, such as this compound, in the duodenum is a tightly regulated process. Ferric iron (Fe³⁺) from the diet is first reduced to ferrous iron (Fe²⁺) by the enzyme duodenal cytochrome b (Dcytb) on the apical surface of enterocytes.[9][10] The ferrous iron is then transported into the enterocyte by Divalent Metal Transporter 1 (DMT1).[9][11][12][13]
Once inside the enterocyte, iron can be stored in ferritin or transported across the basolateral membrane into the bloodstream by ferroportin.[12] The hormone hepcidin, produced by the liver, acts as a key negative regulator of iron absorption by binding to ferroportin, leading to its internalization and degradation, thus trapping iron within the enterocyte.[7][14][15]
Figure 1: Signaling pathway of non-heme iron absorption.
Experimental Protocols
A common and effective method for evaluating the bioavailability of iron supplements is the hemoglobin repletion assay in an iron-deficient rat model.
Experimental Workflow: Hemoglobin Repletion Study
The overall workflow involves inducing iron deficiency anemia in weanling rats, followed by a repletion period where their diet is supplemented with different iron sources. The recovery from anemia is monitored by measuring hematological parameters.
Figure 2: Experimental workflow for a hemoglobin repletion study.
Protocol: Induction of Iron Deficiency Anemia in Rats
-
Animals: Use weanling (21 days old) male Sprague-Dawley rats.
-
Housing: House the rats individually in stainless steel cages to prevent iron ingestion from the environment.
-
Diet: Provide an iron-deficient diet (e.g., containing <10 mg iron/kg) and deionized water ad libitum. A standard AIN-93G diet can be modified to be iron-deficient.
-
Duration: Maintain the rats on this diet for 21-28 days.
-
Monitoring: Monitor body weight and food intake regularly.
-
Confirmation of Anemia: After the depletion period, collect a blood sample from the tail vein to measure hemoglobin concentration. Anemia is typically confirmed when hemoglobin levels drop below 7 g/dL.
Protocol: Iron Supplementation via Oral Gavage
-
Animal Grouping: Once anemia is confirmed, randomly assign the rats to different experimental groups (e.g., n=8-10 per group):
-
Control Group: Continues on the iron-deficient diet.
-
Reference Group: Receives ferrous sulfate.
-
Test Group: Receives this compound.
-
-
Dosage Preparation:
-
Prepare solutions of ferrous sulfate and this compound in deionized water. A typical dose for repletion studies is in the range of 10-20 mg of elemental iron per kg of diet, or administered directly. For oral gavage, a dose of 1 mg/kg body weight can be used.[7]
-
The solutions should be prepared fresh daily to prevent oxidation.
-
-
Administration:
-
Administer the assigned iron solution daily via oral gavage for a period of 14-21 days.[9][14]
-
Use a stainless steel or flexible plastic gavage needle appropriate for the size of the rat (typically 16-18 gauge for adult rats).[9][14]
-
Measure the length of the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.[14]
-
Administer the solution slowly to avoid aspiration. The maximum volume for oral gavage in rats is 10-20 ml/kg.[14]
-
Continue to provide the iron-deficient diet and deionized water ad libitum to all groups.
-
Protocol: Sample Collection and Analysis
-
Blood Collection: Collect blood samples at baseline (after depletion) and at the end of the repletion period. Blood can be collected via the tail vein or cardiac puncture at the end of the study under anesthesia.
-
Hematological Analysis:
-
Hemoglobin (Hb): Measure using a hemoglobinometer or an automated hematology analyzer.
-
Serum Iron and Total Iron-Binding Capacity (TIBC): Centrifuge blood to separate serum. Analyze serum iron and TIBC using colorimetric assay kits. Transferrin saturation can be calculated as (Serum Iron / TIBC) x 100.[8]
-
Serum Ferritin: Measure using a rat-specific ELISA kit.
-
-
Tissue Collection: At the end of the study, euthanize the animals and perfuse the circulatory system with saline. Excise the liver and spleen for iron analysis.
-
Liver Iron Concentration:
-
Dry a portion of the liver to a constant weight.
-
Digest the dried tissue using a mixture of nitric acid and hydrogen peroxide.
-
Analyze the iron content using atomic absorption spectrophotometry or inductively coupled plasma mass spectrometry (ICP-MS).
-
Data Presentation and Interpretation
Quantitative data from these studies should be summarized in tables to facilitate comparison between different iron sources. Key parameters include Hemoglobin Regeneration Efficiency (HRE) and Relative Bioavailability (RBV).
Table 1: In Vitro Bioaccessibility of this compound vs. Ferrous Sulfate
| Iron Source | Bioaccessibility after Gastric Digestion (%) | Bioaccessibility after Gastrointestinal Digestion (%) |
| Ferrous Sulfate | 81 | Data not specified |
| This compound | 71 | 12.8 |
| Microencapsulated this compound + Vitamin C | >87 | ~60 |
| Microencapsulated Ferrous Sulfate + Vitamin C | >87 | ~60 |
Source: Adapted from an in vitro digestion study.[15] This data suggests that while this compound has good bioaccessibility after gastric digestion, it decreases significantly under simulated intestinal conditions. Encapsulation and the addition of vitamin C can improve this.
Table 2: Example Data from an In Vivo Hemoglobin Repletion Study in Rats
| Parameter | Control (Fe-Deficient) | Ferrous Sulfate (Reference) | This compound (Test) |
| Initial Hemoglobin (g/dL) | 6.5 ± 0.4 | 6.6 ± 0.5 | 6.4 ± 0.3 |
| Final Hemoglobin (g/dL) | 6.2 ± 0.5 | 11.5 ± 0.8 | Insert experimental data |
| Hemoglobin Gain (g/dL) | -0.3 ± 0.2 | 4.9 ± 0.6 | Insert experimental data |
| Hemoglobin Regeneration Efficiency (HRE) (%) | - | 50.2 ± 3.1 | Insert experimental data |
| Relative Bioavailability (RBV) (%) | - | 100 | Insert experimental data |
| Final Liver Iron (µg/g dry weight) | 25 ± 5 | 150 ± 20 | Insert experimental data |
| Final Serum Ferritin (ng/mL) | 10 ± 3 | 85 ± 12 | Insert experimental data |
This table is a template for presenting results. HRE is calculated based on the amount of iron from hemoglobin gained relative to the total iron consumed. RBV is calculated by comparing the HRE of the test substance to the reference substance (Ferrous Sulfate), which is set at 100%.
Conclusion
The use of iron-deficient rodent models provides a robust system for evaluating the bioavailability of this compound. The detailed protocols for inducing anemia, administering supplements, and analyzing key hematological and tissue parameters allow for a comprehensive comparison of this compound to other iron sources like ferrous sulfate. The data generated from these studies are crucial for researchers and drug development professionals in formulating effective iron supplements for human and animal health.
References
- 1. Comparative study of the effects of different iron sources on bioavailability and gastrointestinal tolerability in iron-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of the effects of different iron sources on bioavailability and gastrointestinal tolerability in iron-deficient rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Sucrosomial® Iron Supplementation in Mice: Effects on Blood Parameters, Hepcidin, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse strain differences determine severity of iron accumulation in Hfe knockout model of hereditary hemochromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cdn0.scrvt.com [cdn0.scrvt.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Comparison Study of Iron Bioaccessibility from Dietary Supplements and Microencapsulated Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. Lactate administration improves laboratory parameters in murine models of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 14. instechlabs.com [instechlabs.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Iron Deficiency Studies Using Ferrous Lactate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron is an essential micronutrient vital for numerous physiological processes, including oxygen transport, cellular respiration, and DNA synthesis. Dysregulation of iron homeostasis can lead to either iron deficiency, the most prevalent nutritional disorder worldwide, or iron overload, which can cause significant cellular toxicity. In vitro cell culture models are indispensable tools for studying the molecular mechanisms of cellular iron metabolism and for screening potential therapeutic agents for iron-related disorders.
Ferrous lactate (B86563) is an iron (II) salt of lactic acid that serves as a highly bioavailable source of iron for cells.[1] The ferrous (Fe2+) state is more readily absorbed by cells compared to the ferric (Fe3+) state, primarily through the divalent metal transporter 1 (DMT1).[1] These application notes provide detailed protocols for inducing iron deficiency in cultured cells using the iron chelator deferoxamine (B1203445) (DFO) and for subsequently rescuing this phenotype with ferrous lactate. Furthermore, methodologies for quantifying key markers of cellular iron status are described.
Core Signaling Pathway: Cellular Iron Homeostasis
Cellular iron levels are tightly regulated by the Iron Regulatory Protein (IRP)/Iron Responsive Element (IRE) system.
-
Iron-Replete State: When intracellular iron levels are high, iron binds to IRPs, causing them to dissociate from IREs located in the untranslated regions of specific mRNAs. This leads to:
-
Increased translation of ferritin mRNA: Ferritin is the primary intracellular iron storage protein, sequestering excess iron to prevent toxicity.[2]
-
Degradation of transferrin receptor 1 (TfR1) mRNA: TfR1 is responsible for the uptake of transferrin-bound iron from the extracellular environment. Its degradation reduces further iron entry into the cell.[2]
-
-
Iron-Deficient State: Under low iron conditions, IRPs bind to IREs, resulting in:
-
Inhibition of ferritin mRNA translation: This prevents the storage of scarce iron.
-
Stabilization of TfR1 mRNA: This increases the synthesis of TfR1 to maximize iron uptake.
-
The interplay between these molecules ensures that cellular iron levels are maintained within a narrow physiological range.
Figure 1: Simplified overview of cellular iron uptake and regulation.
Experimental Protocols
Protocol 1: Induction of Iron Deficiency and Rescue with this compound
This protocol describes the induction of a reversible iron-deficient state in cultured cells, followed by iron repletion using this compound. The human colon adenocarcinoma cell line, Caco-2, is often used for these studies due to its expression of iron transport proteins.[3]
Materials:
-
Cell line of interest (e.g., Caco-2, K562)
-
Complete cell culture medium
-
Deferoxamine (DFO) mesylate salt (Sigma-Aldrich)
-
This compound (Sigma-Aldrich)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile, deionized water
Workflow Diagram:
Figure 2: Workflow for iron deficiency induction and rescue.
Procedure:
-
Cell Seeding:
-
Seed cells at an appropriate density in multi-well plates (e.g., 1 x 10⁴ cells/cm² for Caco-2 cells in a 6-well plate) and allow them to adhere and grow for 24-48 hours in complete medium.[4]
-
-
Induction of Iron Deficiency:
-
Prepare a stock solution of DFO (e.g., 10 mM in sterile water).
-
Aspirate the culture medium and replace it with fresh medium containing DFO. A final concentration of 10-100 µM DFO for 12-24 hours is a common starting point for many cell lines.[4][5] The optimal concentration and duration should be determined empirically for each cell type.
-
Incubate the cells under standard culture conditions.
-
-
Preparation of this compound Solution:
-
Prepare a fresh stock solution of this compound (e.g., 10 mM in sterile, deionized water). Gentle heating may be required for complete dissolution.[6] It is recommended to prepare this solution fresh for each experiment to prevent oxidation of Fe2+ to Fe3+.
-
-
Iron Rescue:
-
After the DFO incubation period, aspirate the DFO-containing medium and wash the cells twice with sterile PBS to remove any residual chelator.
-
Add fresh culture medium containing the desired concentrations of this compound (e.g., a dose-response of 0, 25, 50, 100, 200 µM).
-
Incubate for the desired time period (e.g., 2-24 hours) to allow for iron uptake and cellular response.
-
-
Cell Harvesting and Analysis:
-
Following the rescue incubation, proceed with cell harvesting for downstream analyses as described in the subsequent protocols.
-
Protocol 2: Quantification of Intracellular Iron (Ferrozine-Based Assay)
This colorimetric assay quantifies the total intracellular iron content.
Materials:
-
Cell lysates from Protocol 1
-
Iron Releasing Reagent: 10 mM HCl and 2.25% KMnO₄ (w/v) in a 1:1 mixture (prepare fresh).
-
Iron Detection Reagent: 6.5 mM Ferrozine, 2.5 M Ammonium Acetate, 1 M L-ascorbic acid (prepare fresh).
-
Iron standard solution (e.g., FeCl₃)
-
50 mM NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells in each well by adding 200 µL of 50 mM NaOH and scraping.
-
-
Iron Release:
-
Transfer the cell lysate to a microcentrifuge tube.
-
Add an equal volume of the Iron Releasing Reagent.
-
Incubate at 60°C for 2 hours.
-
Allow the samples to cool to room temperature.
-
-
Color Development:
-
Add 30 µL of the Iron Detection Reagent to each sample.
-
Incubate for 30 minutes at room temperature.
-
-
Measurement:
-
Quantification:
-
Prepare a standard curve using a known concentration of an iron standard treated in the same manner as the samples.
-
Normalize the iron content to the total protein concentration of the cell lysate (determined by a BCA or Bradford assay).
-
Protocol 3: Quantification of Ferritin (ELISA)
This protocol provides a general procedure for a sandwich ELISA to quantify cellular ferritin levels. Commercially available kits are recommended.
Materials:
-
Ferritin ELISA kit (e.g., from Thermo Fisher Scientific, Abcam)
-
Cell lysates
-
Microplate reader
Procedure:
-
Prepare Reagents and Samples:
-
Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Cell lysates may need to be diluted in the provided assay diluent.
-
-
Assay Procedure (Example):
-
Add 100 µL of standard or sample to each well of the antibody-coated plate. Incubate for 1 hour at 37°C.
-
Aspirate and wash the wells.
-
Add 100 µL of the biotinylated detection antibody (Detection Reagent A). Incubate for 1 hour at 37°C.
-
Aspirate and wash the wells.
-
Add 100 µL of HRP-conjugated streptavidin (Detection Reagent B). Incubate for 30 minutes at 37°C.
-
Aspirate and wash the wells.
-
Add 90 µL of TMB Substrate Solution. Incubate for 10-20 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution.
-
Read the absorbance at 450 nm immediately.[9]
-
-
Data Analysis:
-
Generate a standard curve and calculate the ferritin concentration in the samples.
-
Normalize the ferritin levels to the total protein concentration of the cell lysate.
-
Protocol 4: Quantification of Transferrin Receptor 1 (Western Blot)
This protocol outlines the steps for detecting TfR1 protein levels by Western blotting.
Materials:
-
Cell lysates in RIPA buffer with protease inhibitors
-
SDS-PAGE gels (e.g., 8%)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-TfR1 (e.g., from Invitrogen)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
For TfR1, it is often recommended to incubate samples at 37°C for 5 minutes instead of boiling to prevent aggregation.[10]
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TfR1 antibody (diluted in blocking buffer as per the manufacturer's recommendation, e.g., 1:1000) overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Quantify the band intensity using densitometry software.
-
Normalize the TfR1 signal to a loading control protein (e.g., β-actin or GAPDH).
-
Data Presentation
The following tables present hypothetical but representative data based on published studies for in vitro iron deficiency and rescue experiments.
Table 1: Effect of this compound on Intracellular Iron and Cell Viability
| Treatment Group | This compound (µM) | Intracellular Iron (nmol/mg protein) | Cell Viability (% of Control) |
| Control (Iron Replete) | 0 | 12.5 ± 1.8 | 100 ± 5.2 |
| Iron Deficient (DFO) | 0 | 2.1 ± 0.5 | 85 ± 6.1 |
| Rescue | 25 | 5.8 ± 0.9 | 92 ± 4.8 |
| Rescue | 50 | 9.7 ± 1.3 | 98 ± 5.5 |
| Rescue | 100 | 13.2 ± 2.1 | 101 ± 4.9 |
| Rescue | 200 | 18.9 ± 2.5 | 95 ± 7.3 |
Data are presented as mean ± standard deviation.
Table 2: Expression of Iron-Related Proteins in Response to this compound
| Treatment Group | This compound (µM) | Ferritin (ng/mg protein) | Relative TfR1 Expression (normalized to loading control) |
| Control (Iron Replete) | 0 | 150 ± 22 | 1.0 ± 0.15 |
| Iron Deficient (DFO) | 0 | 15 ± 4 | 3.5 ± 0.4 |
| Rescue | 25 | 45 ± 8 | 2.8 ± 0.3 |
| Rescue | 50 | 98 ± 15 | 1.9 ± 0.2 |
| Rescue | 100 | 162 ± 25 | 1.1 ± 0.18 |
| Rescue | 200 | 210 ± 31 | 0.8 ± 0.12 |
Data are presented as mean ± standard deviation.
Conclusion
This compound is an effective source of iron for in vitro studies, capable of rescuing cellular iron deficiency induced by chelators like DFO. The protocols outlined in these application notes provide a framework for investigating the cellular and molecular responses to changes in iron availability. The quantification of intracellular iron, ferritin, and transferrin receptor levels are key readouts for assessing the efficacy of iron compounds and for elucidating the mechanisms of cellular iron homeostasis.
References
- 1. What is the mechanism of this compound trihydrate? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Caco-2 cell ferritin formation predicts nonradiolabeled food iron availability in an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of Deferoxamine on Leukemia In Vitro and Its Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. Receptor-mediated uptake of ferritin-bound iron by human intestinal Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. himedialabs.com [himedialabs.com]
- 10. Ferrous iron uptake but not transfer is down-regulated in Caco-2 cells grown in high iron serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Colorimetric Quantification of Ferrous Lactate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous lactate (B86563) is a widely utilized iron supplement in the pharmaceutical and food industries due to its high bioavailability and lower incidence of gastrointestinal side effects compared to other iron salts.[1][2] Accurate quantification of the ferrous iron (Fe²⁺) content in raw materials and finished products is crucial for ensuring product quality, stability, and efficacy. This document provides detailed application notes and protocols for the colorimetric quantification of ferrous lactate using two robust and widely accepted methods: the 1,10-Phenanthroline (B135089) method and the Ferrozine assay. These spectrophotometric methods are valued for their sensitivity, simplicity, and cost-effectiveness.[3][4]
Principle of the Assays
Both assays are based on the principle that ferrous iron (Fe²⁺) reacts with a specific chromogenic agent to form a stable, colored complex. The intensity of the color, which is directly proportional to the concentration of ferrous iron, is measured using a spectrophotometer. This relationship is governed by the Beer-Lambert Law.[5][6]
-
1,10-Phenanthroline Method: Three molecules of 1,10-phenanthroline chelate one atom of ferrous iron to form an orange-red complex with a maximum absorbance at approximately 510 nm.[4][7][8] The color of this complex is stable over a pH range of 3 to 9.[5][7]
To ensure that all iron present is in the ferrous (Fe²⁺) state, a reducing agent such as hydroxylamine (B1172632) hydrochloride or ascorbic acid is often added to the sample preparation to reduce any ferric iron (Fe³⁺) that may be present due to oxidation.[5][9][12]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the 1,10-Phenanthroline and Ferrozine methods for ferrous iron determination.
| Parameter | 1,10-Phenanthroline Method | Ferrozine Method |
| Wavelength of Maximum Absorbance (λmax) | 510 nm[4][8] | 562 nm[9][11] |
| Linear Range | 0.4 - 4.0 mg/L[4] | Up to 1000 µg/dL (10 mg/L)[9] |
| Molar Absorptivity | 11,100 M⁻¹cm⁻¹ at 508 nm[5] | Not explicitly stated in search results |
| Limit of Detection (LOD) | 0.5 mg/L[13] | 1.85 µg/dL (0.0185 mg/L)[11] |
| Limit of Quantification (LOQ) | 1.7 mg/L[13] | Not explicitly stated in search results |
| Precision (RSD) | 2% (for 15 mg/L standard)[13] | Inter-assay CV: 1.5%[14] |
Experimental Protocols
General Laboratory Requirements
-
Spectrophotometer (visible range)
-
Matched cuvettes (1 cm light path)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes (Class A)
-
pH meter
-
Deionized water (iron-free)
-
Glassware washed with dilute acid (e.g., 10% HCl) and rinsed thoroughly with deionized water to prevent iron contamination.[9]
Protocol 1: 1,10-Phenanthroline Method
This protocol is adapted for the quantification of this compound.
1. Reagent Preparation
-
Standard Iron Stock Solution (100 mg/L Fe): Accurately weigh 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate [(NH₄)₂Fe(SO₄)₂·6H₂O], dissolve it in deionized water in a 1 L volumetric flask. Add 2.5 mL of concentrated sulfuric acid and dilute to the mark with deionized water.[5][6]
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be necessary.[5]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[5] This solution acts as a reducing agent.
-
Sodium Acetate (B1210297) Buffer Solution (pH ~4.5): Dissolve 10 g of sodium acetate in 100 mL of deionized water.[5] This is used to adjust the pH for optimal color development.
2. Sample Preparation
-
Accurately weigh a sample of this compound powder (e.g., 100 mg).
-
Dissolve the sample in a 100 mL volumetric flask with deionized water. This compound is soluble in water.[15]
-
Perform serial dilutions as necessary to bring the expected ferrous iron concentration within the linear range of the assay (0.4 - 4.0 mg/L).
3. Experimental Procedure
-
Prepare a series of calibration standards by pipetting appropriate volumes of the 100 mg/L standard iron stock solution into 100 mL volumetric flasks to obtain final concentrations of, for example, 0.5, 1.0, 2.0, 3.0, and 4.0 mg/L.
-
To each standard flask, and to a flask containing a known volume of the diluted sample, add the following reagents in order:
-
A "blank" sample should be prepared using deionized water instead of the iron standard or sample.
-
Dilute all flasks to the 100 mL mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for 10-15 minutes for full color development.[5]
-
Set the spectrophotometer to 510 nm and zero the instrument using the blank solution.
-
Measure the absorbance of each standard and the sample solution.
4. Data Analysis
-
Plot a calibration curve of absorbance versus the concentration of the iron standards.
-
Determine the concentration of ferrous iron in the diluted sample solution using the linear regression equation from the calibration curve.
-
Calculate the concentration of this compound in the original sample, accounting for all dilutions.
Protocol 2: Ferrozine Method
This protocol provides a highly sensitive alternative for this compound quantification.
1. Reagent Preparation
-
Standard Iron Stock Solution (100 mg/L Fe): Prepare as described in the 1,10-Phenanthroline method.
-
Ferrozine Solution (e.g., 2.0 mmol/L): Prepare according to commercially available kit instructions or by dissolving the appropriate amount of Ferrozine in a suitable buffer.[9]
-
Reducing Agent (e.g., Ascorbic Acid): Prepare a fresh solution of ascorbic acid. The concentration may vary depending on the specific protocol or kit.[9][11]
-
Buffer Solution (e.g., Acetate Buffer, pH 4.9): Prepare a buffer to maintain the optimal pH for the Ferrozine-iron complex formation.[11]
2. Sample Preparation
Prepare the this compound sample as described in the 1,10-Phenanthroline method, ensuring the final concentration is within the linear range of the Ferrozine assay.
3. Experimental Procedure
-
Prepare a series of calibration standards from the standard iron stock solution.
-
To a set of test tubes or a 96-well plate, add a specific volume of the blank (deionized water), standards, and diluted sample.
-
Add the reducing agent solution to each tube/well and mix.
-
Add the Ferrozine solution to each tube/well and mix.
-
Incubate the mixture for a specified time (e.g., 5-10 minutes) at room temperature or 37°C to allow for complete color development.[9][11]
-
Set the spectrophotometer or microplate reader to 562 nm and zero the instrument with the blank.
-
Measure the absorbance of the standards and the sample.
4. Data Analysis
Follow the same data analysis procedure as described for the 1,10-Phenanthroline method to determine the this compound concentration in the original sample.
Visualizations
Caption: Experimental workflow for colorimetric quantification of this compound.
Caption: Chemical reaction pathways for the colorimetric assays.
Potential Interferences
Several substances can interfere with the accuracy of these colorimetric assays. Strong oxidizing agents, cyanide, nitrite, and high concentrations of other metal ions such as copper, cobalt, nickel, and zinc can potentially interfere with the 1,10-phenanthroline method.[7][12] Similarly, for the Ferrozine method, other metal ions that can form colored complexes with Ferrozine may cause interference. It is important to consider the composition of the sample matrix and, if necessary, perform validation studies such as spike and recovery to assess the accuracy of the method for a specific product formulation.
Conclusion
The 1,10-Phenanthroline and Ferrozine methods are reliable and accessible for the routine quantification of this compound in research and quality control settings. The choice between the two methods may depend on the required sensitivity, the expected concentration of iron in the sample, and the potential for interfering substances. Proper validation of the chosen method is essential to ensure accurate and precise results in a drug development context.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of this compound trihydrate? [synapse.patsnap.com]
- 3. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 6. pennwest.edu [pennwest.edu]
- 7. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 8. mt.com [mt.com]
- 9. medichem-me.com [medichem-me.com]
- 10. adipogen.com [adipogen.com]
- 11. atlas-medical.com [atlas-medical.com]
- 12. chemetrics.com [chemetrics.com]
- 13. Photometric Determination of Iron in Pharmaceutical Formulations Using Double-Beam Direct Injection Flow Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ebiohippo.com [ebiohippo.com]
- 15. fao.org [fao.org]
Troubleshooting & Optimization
Preventing precipitation of ferrous lactate in culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the precipitation of ferrous lactate (B86563) in culture media.
Frequently Asked Questions (FAQs)
Q1: What is ferrous lactate and why is it used in culture media?
This compound is an iron(II) salt of lactic acid used as a bioavailable iron supplement in cell culture media. Iron is an essential micronutrient for cell growth and proliferation, playing a critical role in processes like hemoglobin formation and as a component of various enzymes.[1][2] this compound is often preferred over other iron salts due to its good solubility in water and higher bioavailability, meaning it is more efficiently absorbed by cells.[3][4]
Q2: What are the primary causes of this compound precipitation in culture media?
Precipitation of this compound in culture media can be attributed to several factors:
-
Oxidation: Ferrous iron (Fe2+), which is relatively soluble, can oxidize to ferric iron (Fe3+) upon exposure to air.[5] Ferric iron is significantly less soluble and can form insoluble precipitates, often with phosphate (B84403) and hydroxide (B78521) ions, which appears as a yellow-brown turbidity.[6]
-
pH Instability: The solubility of this compound is pH-dependent. It is more soluble in slightly acidic to neutral environments.[1] An increase in the pH of the culture medium can decrease its solubility and lead to precipitation.[5][6]
-
High Concentration: Exceeding the solubility limit of this compound, especially in concentrated stock solutions or due to media evaporation, can cause it to fall out of solution.[6]
-
Temperature Shifts: Repeated freeze-thaw cycles or significant temperature changes can denature media components and reduce the solubility of salts like this compound.[6]
-
Interactions with Other Media Components: In the absence of chelating agents, this compound can react with other components in the medium, such as phosphates and carbonates, to form insoluble complexes.[6]
Q3: How does pH affect the stability of this compound solutions?
The pH of the solution is a critical factor for this compound stability. This compound exhibits better solubility in slightly acidic to neutral pH environments.[1] In solutions with a pH below 4.5, there is less susceptibility to oxidation to the ferric form.[5] As the pH increases, especially above 7.0, the likelihood of both oxidation and precipitation with other ions like hydroxides and phosphates increases significantly.[6] A 1% solution of this compound in water typically has a pH between 4.0 and 5.5.
Q4: What is the role of chelating agents in preventing precipitation?
Chelating agents are molecules that can form multiple bonds with a single metal ion, in this case, iron. This process, known as chelation, forms a stable, water-soluble complex that keeps the iron from reacting with other components in the media to form insoluble precipitates. Common chelating agents used in culture media to stabilize iron include citrate (B86180) and ethylenediaminetetraacetic acid (EDTA).[7] The lactate molecule itself has some chelating properties, which contributes to the bioavailability of this compound.[3]
Q5: Can I autoclave a culture medium containing this compound?
Autoclaving a medium that already contains this compound is generally not recommended. The high temperature and pressure of autoclaving can accelerate the oxidation of ferrous (Fe2+) to ferric (Fe3+) iron, leading to precipitation. It is best practice to prepare a concentrated, filter-sterilized stock solution of chelated this compound and add it aseptically to the previously autoclaved and cooled medium.[8]
Troubleshooting Guide
Problem: I am observing a yellow-brown precipitate in my culture medium after adding this compound.
This is a common issue and usually indicates the formation of insoluble ferric salts. Follow these troubleshooting steps:
Troubleshooting Workflow: this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Data Summary
The stability and utility of this compound are highly dependent on its physical and chemical properties.
| Property | Value / Observation | Reference |
| Appearance | Greenish-white to pale yellow crystalline powder. | |
| Solubility in Water | Freely soluble. The trihydrate form has a solubility of 2.1 g/100ml at 10°C and 8.5 g/100ml at 100°C. | [9] |
| pH (1% solution) | 4.0 - 5.5 | |
| Stability | Stable under dry, cool conditions. Sensitive to light and air, which can cause oxidation from the ferrous (Fe2+) to the ferric (Fe3+) state. | [5] |
| pH Sensitivity | Exhibits better solubility in slightly acidic to neutral pH environments. Susceptible to oxidation and precipitation at pH values above neutral. | [1][5] |
Experimental Protocols
Protocol: Preparation of a 200x Chelated Ferrous Stock Solution
This protocol describes the preparation of a stable, concentrated stock solution of ferrous iron chelated with sodium citrate, which can be sterile-filtered and added to cell culture media.
Materials:
-
This compound (C₆H₁₀FeO₆)
-
Sodium Citrate Dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Tissue culture grade water
-
0.22 µm sterile filter unit
-
Sterile, light-protecting storage bottles (e.g., amber bottles)
-
Stir plate and stir bar
Procedure:
-
Prepare Citrate Solution: In a sterile beaker, dissolve 7.45 g of sodium citrate dihydrate in 900 ml of tissue culture grade water. Stir at room temperature until the powder is completely dissolved.
-
Add this compound: While continuously stirring the citrate solution, slowly add 5.52 g of this compound. A clear, pale yellow or greenish solution should form almost immediately. The citrate chelates the iron, preventing its oxidation and precipitation.[7]
-
Adjust Final Volume: Once the this compound is fully dissolved, transfer the solution to a 1 L graduated cylinder and add tissue culture grade water to bring the final volume to 1000 ml.
-
Sterile Filtration: Aseptically filter the solution through a 0.22 µm sterile filter into a sterile receiving container.
-
Storage: Aliquot the sterile stock solution into smaller, sterile amber bottles. Seal the bottles tightly to minimize exposure to air. Store at 2-8°C, protected from light.[8] The stock solution should be used before its expiration date.
Usage:
To use, add 5 ml of the 200x stock solution per 1 L of culture medium to achieve the desired final concentration. Ensure the basal medium is at its correct pH and temperature before adding the iron supplement.
Mechanism of Iron Chelation
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. WO2013057628A1 - Addition of iron to improve cell culture - Google Patents [patents.google.com]
- 3. What is the mechanism of this compound trihydrate? [synapse.patsnap.com]
- 4. What is this compound - Properties & Specifications [eleph-citrics.com]
- 5. This compound | 5905-52-2 [chemicalbook.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. WO1993000423A1 - Iron chelate culture medium additive - Google Patents [patents.google.com]
- 8. himedialabs.com [himedialabs.com]
- 9. Iron(II) lactate - Wikipedia [en.wikipedia.org]
How to avoid ferrous lactate oxidation in aqueous solutions
Welcome to the Technical Support Center for handling and stabilizing aqueous solutions of ferrous lactate (B86563). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of ferrous lactate in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its oxidation a concern?
A1: this compound is an iron(II) salt of lactic acid, valued in pharmaceutical and research applications for its high bioavailability. The iron is in the ferrous (Fe²⁺) oxidation state, which is more readily absorbed by the body than the ferric (Fe³⁺) state.[1] However, Fe²⁺ is susceptible to oxidation to Fe³⁺ in the presence of oxygen, a reaction that can be accelerated by factors like light and pH.[2] This oxidation reduces the bioavailability and can alter the chemical properties of the solution, impacting experimental outcomes and the efficacy of pharmaceutical formulations.
Q2: What are the visible signs of this compound oxidation in a solution?
A2: A freshly prepared this compound solution is typically a clear, greenish-white or pale green solution.[3] Upon oxidation, the solution will turn yellow or brown due to the formation of ferric (Fe³⁺) iron compounds.[2] The intensity of the color change can be an initial qualitative indicator of the extent of oxidation.
Q3: How does pH affect the stability of this compound solutions?
A3: this compound solutions are more stable in slightly acidic conditions. As the pH increases, the rate of ferrous iron oxidation also increases.[4] At a pH above 7, the oxidation rate is significantly faster, leading to the precipitation of ferric hydroxides. Maintaining a slightly acidic pH is a key strategy for preventing oxidation.
Q4: Can I do anything to prevent or slow down this oxidation?
A4: Yes, several methods can be employed to prevent or slow down the oxidation of this compound:
-
pH Control: Maintaining a slightly acidic pH can significantly slow the oxidation rate.
-
Use of Antioxidants: Adding antioxidants, such as ascorbic acid, can help to keep the iron in its ferrous (Fe²⁺) state.
-
Use of Chelating Agents: Chelating agents like citric acid and ethylenediaminetetraacetic acid (EDTA) can form stable complexes with the ferrous ions, protecting them from oxidation.
-
Inert Atmosphere: Preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can minimize its exposure to oxygen.
-
Protection from Light: Storing the solution in amber or opaque containers can prevent light-catalyzed oxidation.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution turns yellow/brown shortly after preparation. | Rapid oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron. | - Ensure the water used for the solution is deoxygenated (e.g., by boiling and cooling under an inert gas).- Prepare the solution under an inert atmosphere.- Add an antioxidant like ascorbic acid or a chelating agent like citric acid during preparation. |
| Precipitate forms in the solution over time. | Formation of insoluble ferric hydroxide (B78521) due to oxidation and/or high pH. | - Check and adjust the pH of the solution to a slightly acidic range (e.g., pH 4-6).- Add a chelating agent to keep the iron ions in solution. |
| Inconsistent experimental results using the this compound solution. | The concentration of active ferrous iron is decreasing due to oxidation. | - Prepare fresh solutions for each experiment.- Implement stabilization methods (pH control, antioxidants, chelating agents) to maintain a consistent ferrous iron concentration.- Quantify the ferrous and ferric iron content before each experiment using a validated analytical method. |
Data Presentation
Table 1: Effect of pH on Ferrous Iron (Fe²⁺) Oxidation
| pH | % Fe(II) Oxidized after 150 minutes |
| 5.5 | 56% |
| 6.5 | 73% |
| 7.5 | 98% |
| 8.5 | 99% |
Data adapted from a study on ferrous iron oxidation kinetics in NaHCO3 solution.[5]
Table 2: Recommended Concentrations of Stabilizing Agents
| Stabilizing Agent | Mechanism of Action | Recommended Molar Ratio (Agent:Iron) | Notes |
| Ascorbic Acid | Antioxidant (reduces Fe³⁺ back to Fe²⁺) | 2:1 to 4:1 | A higher ratio may be needed in the presence of strong oxidation promoters.[6] |
| Citric Acid | Chelating Agent (forms a stable complex with Fe²⁺) | 1:1 to 1.5:1 | The formation of the iron-citrate complex is pH-dependent; a slightly acidic environment is optimal.[7] |
| EDTA | Chelating Agent (forms a highly stable complex with iron) | 1:1 | EDTA forms a very stable complex with both Fe²⁺ and Fe³⁺, effectively preventing the participation of iron in oxidation reactions.[8][9] |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Ferrous and Total Iron
This protocol allows for the quantification of both ferrous (Fe²⁺) and total iron, enabling the calculation of the ferric (Fe³⁺) concentration by difference. The method is based on the reaction of Fe²⁺ with 1,10-phenanthroline (B135089) to form a colored complex.
Materials:
-
Spectrophotometer
-
1,10-phenanthroline solution (0.1% w/v in ethanol/water)
-
Hydroxylamine (B1172632) hydrochloride solution (10% w/v in water)
-
Sodium acetate (B1210297) buffer (pH 4.5)
-
Standard iron solution (e.g., from ferrous ammonium (B1175870) sulfate)
-
Volumetric flasks and pipettes
Procedure:
Part A: Determination of Ferrous Iron (Fe²⁺)
-
Pipette a known volume of your this compound solution into a volumetric flask.
-
Add 1,10-phenanthroline solution and sodium acetate buffer.
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for 10-15 minutes.
-
Measure the absorbance at the wavelength of maximum absorbance (approximately 510 nm) against a reagent blank.
-
Determine the concentration of Fe²⁺ using a calibration curve prepared from standard iron solutions.
Part B: Determination of Total Iron
-
Pipette the same known volume of your this compound solution into a separate volumetric flask.
-
Add hydroxylamine hydrochloride solution to reduce all Fe³⁺ to Fe²⁺. Mix and allow to stand for 10 minutes.
-
Add 1,10-phenanthroline solution and sodium acetate buffer.
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for 10-15 minutes.
-
Measure the absorbance at the same wavelength as in Part A.
-
Determine the total iron concentration using the calibration curve.
Calculation of Ferric Iron (Fe³⁺):
[Fe³⁺] = [Total Iron] - [Fe²⁺]
Protocol 2: Accelerated Stability Testing of this compound Solutions
This protocol is used to assess the effectiveness of different stabilization methods under stressed conditions.[10][11][12]
Materials:
-
This compound
-
Stabilizing agents to be tested (e.g., ascorbic acid, citric acid)
-
pH meter and buffers
-
Temperature-controlled oven or water bath
-
Spectrophotometer and reagents from Protocol 1
-
Amber glass vials
Procedure:
-
Prepare a stock solution of this compound in deoxygenated water.
-
Divide the stock solution into several aliquots.
-
To each aliquot, add a different stabilizing agent or a combination of agents at varying concentrations. Keep one aliquot as a control with no additives.
-
Adjust the pH of each solution to the desired value.
-
Transfer the solutions to amber glass vials, leaving minimal headspace, and seal them.
-
Place the vials in a temperature-controlled oven or water bath at an elevated temperature (e.g., 40°C, 50°C).
-
At specified time intervals (e.g., 0, 24, 48, 72 hours), remove a vial from each set.
-
Allow the vials to cool to room temperature.
-
Analyze the concentration of ferrous and ferric iron in each sample using Protocol 1.
-
Plot the concentration of ferrous iron versus time for each condition to determine the rate of oxidation and the effectiveness of the stabilization method.
Visualizations
References
- 1. What is the mechanism of this compound trihydrate? [synapse.patsnap.com]
- 2. npra.gov.my [npra.gov.my]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. The effect of pH on the kinetics of spontaneous Fe(II) oxidation by O2 in aqueous solution--basic principles and a simple heuristic description - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. Buy Citric acid, iron(2+) salt | 23383-11-1 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. Ferric EDTA - Wikipedia [en.wikipedia.org]
- 10. edaegypt.gov.eg [edaegypt.gov.eg]
- 11. japsonline.com [japsonline.com]
- 12. eurolab.com.tr [eurolab.com.tr]
Technical Support Center: Troubleshooting Inconsistent Results with Ferrous Lactate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using ferrous lactate (B86563) in experimental settings. The information is tailored for researchers, scientists, and drug development professionals working with this compound.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments with ferrous lactate.
Issue 1: Inconsistent or lower-than-expected induction of ferroptosis.
-
Problem: You are observing variable or weak induction of ferroptosis in your cell cultures treated with this compound.
-
Possible Causes & Solutions:
Possible Cause Explanation Recommended Solution Oxidation of this compound This compound contains iron in the Fe2+ state, which is susceptible to oxidation to the less soluble and less bioavailable Fe3+ state, especially at physiological pH and in the presence of oxygen.[1] This reduces the amount of active compound available to induce ferroptosis. Prepare fresh this compound solutions immediately before each experiment. Avoid storing stock solutions for extended periods. If storage is necessary, use deoxygenated water, store in airtight containers, and keep at 4°C for short-term or -80°C for long-term storage. Precipitation in Media Ferrous iron can react with components in cell culture media, such as phosphates, to form insoluble precipitates, effectively lowering its concentration. Prepare a concentrated stock solution of this compound in deionized water or a slightly acidic buffer. Add the stock solution to the cell culture medium immediately before treating the cells, ensuring rapid and thorough mixing. Incorrect pH of Stock Solution The solubility of this compound is pH-dependent, with better solubility in slightly acidic to neutral environments.[2] Ensure the pH of your stock solution is between 5.0 and 6.0.[2] Cell Line Variability Different cell lines exhibit varying sensitivities to ferroptosis inducers due to differences in iron metabolism, antioxidant capacity, and expression of key regulatory proteins. Perform a dose-response and time-course experiment for each new cell line to determine the optimal concentration and incubation time for this compound.
Issue 2: High background or artifacts in lipid peroxidation assays.
-
Problem: Your lipid peroxidation assays (e.g., using C11-BODIPY) show high background fluorescence or inconsistent results.
-
Possible Causes & Solutions:
Possible Cause Explanation Recommended Solution Autofluorescence of Media Components Some components in cell culture media can autofluoresce, interfering with the signal from your fluorescent probe. When performing fluorescence-based assays, wash the cells with phosphate-buffered saline (PBS) before adding the probe and use a phenol (B47542) red-free medium during the final imaging or measurement step. Probe Instability or Oxidation Fluorescent probes for lipid peroxidation can be sensitive to light and may oxidize over time, leading to non-specific signals. Protect the probe from light during all handling steps. Prepare working solutions of the probe immediately before use. Suboptimal Probe Concentration or Incubation Time Using too high a concentration of the probe or incubating for too long can lead to artifacts and cellular stress. Titrate the concentration of the C11-BODIPY probe (typically in the range of 1-5 µM) and optimize the incubation time (usually 30-60 minutes) for your specific cell type.[3]
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store a stock solution of this compound?
A1: To ensure consistency, it is crucial to prepare fresh stock solutions of this compound for each experiment. Ferrous iron (Fe2+) is prone to oxidation to ferric iron (Fe3+), which is less effective at inducing ferroptosis.
-
Preparation:
-
Use deoxygenated, sterile water.
-
Dissolve the this compound powder completely by vortexing. A slightly acidic pH (5.0-6.0) can aid solubility.[2]
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Storage:
-
Short-term (up to one week): Store in an airtight, light-protected container at 4°C.
-
Long-term: For longer storage, aliquot the stock solution into airtight tubes, purge with nitrogen or argon gas to remove oxygen, and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Q2: What is the primary mechanism of this compound-induced cell death?
A2: this compound induces a specific form of regulated cell death called ferroptosis. The key steps are:
-
Iron Uptake: Ferrous iron (Fe2+) from this compound is taken up by cells, primarily through the divalent metal transporter 1 (DMT1).[4][5]
-
Fenton Reaction: Inside the cell, excess Fe2+ participates in the Fenton reaction, where it reacts with hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH).[1][6]
-
Lipid Peroxidation: These hydroxyl radicals attack polyunsaturated fatty acids (PUFAs) in cellular membranes, leading to a chain reaction of lipid peroxidation.[7]
-
Cell Death: The extensive damage to membranes, particularly the plasma membrane, results in cell lysis and death.
Q3: How can I confirm that the cell death I am observing is indeed ferroptosis?
A3: To confirm ferroptosis, you should demonstrate that the cell death is iron-dependent and involves lipid peroxidation. This can be achieved by using specific inhibitors in co-treatment experiments:
| Inhibitor | Mechanism of Action | Expected Outcome |
| Ferrostatin-1 or Liproxstatin-1 | A potent inhibitor of lipid peroxidation. | Co-treatment with ferrostatin-1 should rescue cells from this compound-induced death. |
| Deferoxamine (B1203445) (DFO) | An iron chelator that binds to and removes intracellular iron. | Co-treatment with DFO should prevent cell death by reducing the available iron for the Fenton reaction. |
A significant rescue of cell viability with these inhibitors strongly indicates that the observed cell death is ferroptosis.[8]
Q4: What are the key experimental readouts to measure this compound-induced ferroptosis?
A4: Multiple endpoints should be assessed to provide robust evidence of ferroptosis:
| Parameter | Recommended Assay | Principle |
| Cell Viability | CellTiter-Glo®, MTS, or crystal violet staining.[3] | Measures the number of viable cells after treatment. |
| Lipid Peroxidation | C11-BODIPY™ 581/591 staining followed by fluorescence microscopy or flow cytometry.[9][10][11] | This fluorescent probe shifts its emission from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for ratiometric measurement of lipid peroxidation.[9][10] |
| Intracellular Iron Levels | Phen Green SK or FerroOrange probes. | Fluorescent probes that specifically detect intracellular ferrous iron. |
| Protein Expression | Western blotting for key ferroptosis regulators. | Assess the expression levels of proteins such as Glutathione Peroxidase 4 (GPX4) and Solute Carrier Family 7 Member 11 (SLC7A11). Downregulation of these proteins is often associated with increased sensitivity to ferroptosis.[12][13] |
Q5: Are there differences in using this compound compared to other iron sources like ferric ammonium (B1175870) citrate (B86180) (FAC)?
A5: Yes, the oxidation state of the iron is a critical difference.
| Iron Source | Iron Oxidation State | Cellular Uptake | Implications for Ferroptosis |
| This compound | Fe2+ (Ferrous) | Primarily via DMT1.[4][5] | Fe2+ is more readily available to participate in the Fenton reaction, potentially leading to a more direct and rapid induction of ferroptosis.[1] |
| Ferric Ammonium Citrate (FAC) | Fe3+ (Ferric) | Requires reduction to Fe2+ before transport by DMT1 or uptake via the transferrin receptor pathway.[14] | The need for reduction to Fe2+ can result in a delayed or less potent induction of ferroptosis compared to this compound at equivalent iron concentrations.[15] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
-
Materials:
-
This compound (e.g., Sigma-Aldrich, Cat# F8263)
-
Sterile, deoxygenated water (autoclaved and then sparged with nitrogen or argon gas for at least 30 minutes)
-
Sterile, airtight tubes
-
0.22 µm syringe filter
-
-
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out 288.03 mg of this compound trihydrate (adjust weight based on the hydration state of your specific lot).
-
Add the this compound to a sterile conical tube.
-
Add 10 mL of sterile, deoxygenated water to achieve a final concentration of 100 mM.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be a pale green color.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.
-
For long-term storage, aliquot into smaller, single-use volumes in airtight tubes, flush with nitrogen or argon gas, and store at -80°C.
-
Protocol 2: Induction of Ferroptosis in Adherent Cells
-
Cell Seeding:
-
Seed your cells of interest in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Incubate overnight at 37°C and 5% CO₂.
-
-
Treatment:
-
Prepare fresh dilutions of your this compound stock solution in your complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 10 µM to 1 mM) to determine the optimal concentration for your cell line.
-
For inhibitor controls, prepare media containing this compound and either ferrostatin-1 (final concentration ~1 µM) or deferoxamine (final concentration ~100 µM).
-
Remove the old medium from the cells and add the prepared treatment media. Include a vehicle control (medium with the same volume of water used to dilute the this compound).
-
-
Incubation:
-
Incubate the plate for the desired time (e.g., 12, 24, or 48 hours). The optimal time will depend on the cell line and this compound concentration.
-
-
Assessment of Cell Viability:
-
Following incubation, measure cell viability using a standard assay such as MTS or CellTiter-Glo®, following the manufacturer's instructions.
-
Protocol 3: Measurement of Lipid Peroxidation using C11-BODIPY™ 581/591
-
Cell Treatment:
-
Treat cells with this compound as described in Protocol 2.
-
-
Probe Loading:
-
Approximately 1-2 hours before the end of the treatment period, add C11-BODIPY™ 581/591 to the culture medium to a final concentration of 1-5 µM.[3]
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently wash the cells twice with pre-warmed, phenol red-free medium or PBS.
-
-
Imaging or Flow Cytometry:
-
Microscopy: Immediately image the cells using a fluorescence microscope. The unoxidized probe will fluoresce in the red channel, while the oxidized form will fluoresce in the green channel.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze immediately. The ratio of green to red fluorescence indicates the level of lipid peroxidation.
-
Visualizations
Caption: A troubleshooting workflow for addressing inconsistent ferroptosis induction.
Caption: The signaling pathway of this compound-induced ferroptosis.
Caption: A general experimental workflow for studying ferroptosis.
References
- 1. Ferric and Ferrous Iron in Cell Culture [sigmaaldrich.com]
- 2. fao.org [fao.org]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of this compound trihydrate? [synapse.patsnap.com]
- 5. Regulation of cellular iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction mechanism of ferroptosis: A novel therapeutic target in lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron Metabolism in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferroptosis and Cell Death Analysis by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 11. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 12. The High Expression of SLC7A11 and GPX4 are Significantly Correlated with β-Catenin in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decreased serum and local GPX4 and SLC7A11 expression correlates with disease severity in non-traumatic osteonecrosis of the femoral head - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Iron overload induced by ferric ammonium citrate triggers reactive oxygen species-mediated apoptosis via both extrinsic and intrinsic pathways in human hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ferrous Lactate for Bacterial Growth
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing ferrous lactate (B86563) for optimizing bacterial growth. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on optimal concentrations for various bacterial species.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the optimization of ferrous lactate concentrations in bacterial cultures.
Q1: My this compound stock solution is cloudy or has formed a precipitate. What should I do?
A1: Precipitation in your this compound stock solution can be caused by several factors:
-
Oxidation: Ferrous (Fe²⁺) iron is susceptible to oxidation to ferric (Fe³⁺) iron, which is less soluble at neutral pH and can precipitate out of solution. To minimize oxidation, prepare stock solutions fresh and consider preparing them in an anaerobic environment or by boiling the deionized water prior to use to remove dissolved oxygen.
-
pH: The pH of the solution can affect the solubility of iron salts. Ensure the pH of your stock solution is slightly acidic to maintain the solubility of this compound.
-
High Concentration: Highly concentrated stock solutions are more prone to precipitation. If you are consistently observing precipitation, try preparing a more dilute stock solution.
-
Improper Storage: Store your this compound stock solution in a dark, cool place to minimize light-induced oxidation.
Q2: I've added this compound to my growth medium, and now the entire medium has turned cloudy.
A2: This is likely due to the precipitation of iron salts in the medium. This can happen if:
-
Phosphate (B84403) or Carbonate Buffers: Your medium contains high concentrations of phosphate or carbonate, which can form insoluble precipitates with iron.
-
pH of the Medium: If the pH of your medium is neutral to alkaline, it can cause the ferrous iron to oxidize and precipitate as ferric hydroxide.
-
Order of Addition: When preparing your medium, add the this compound solution last, after all other components have been dissolved and the pH has been adjusted.
Q3: My bacterial culture is not growing, or growth is inhibited after adding this compound. What could be the problem?
A3: While iron is an essential nutrient for most bacteria, high concentrations can be toxic.[1] Here are some potential reasons for growth inhibition:
-
Iron Toxicity: You may be using a concentration of this compound that is toxic to your specific bacterial strain. It is crucial to perform a dose-response experiment to determine the optimal concentration. Signs of iron toxicity can include a long lag phase, a low growth rate, or a complete lack of growth.
-
Incorrect Iron Source for the Bacterium: Some bacteria have specific iron uptake mechanisms and may prefer other forms of iron (e.g., chelated iron from siderophores).
-
Lactate Inhibition: While less common, very high concentrations of lactate could potentially have an inhibitory effect on some bacterial species.
-
Medium Composition: The presence of other chelating agents in your medium could be binding the iron, making it unavailable to the bacteria.
Q4: How do I know if my bacterium requires iron for growth?
A4: Most bacteria require iron for various metabolic processes.[2] However, there are exceptions. For example, many Lactobacillus species do not have a strict requirement for iron.[3][4][5] To determine if your bacterium requires iron, you can:
-
Culture in Iron-Depleted Medium: Prepare a defined medium with and without the addition of an iron source. A significant reduction in growth in the iron-depleted medium would indicate a requirement for iron.
-
Use of Iron Chelators: Add a specific iron chelator (e.g., 2,2'-dipyridyl) to your growth medium. If bacterial growth is inhibited and can be restored by the addition of iron, this confirms an iron requirement.
Q5: What is the difference between using this compound, ferrous sulfate, and ferric chloride?
A5: The primary difference lies in the counter-ion and the oxidation state of the iron.
-
This compound (Fe(C₃H₅O₃)₂): Provides ferrous (Fe²⁺) iron. The lactate counter-ion can also be metabolized by some bacteria.
-
Ferrous Sulfate (FeSO₄): A common source of ferrous (Fe²⁺) iron.
-
Ferric Chloride (FeCl₃): Provides ferric (Fe³⁺) iron. Bacteria that utilize ferric iron often have mechanisms to reduce it to the more soluble ferrous form.
The choice of iron salt can influence bioavailability and potential toxicity. It is recommended to test different iron sources to find the most suitable one for your specific application.
Data Presentation: Optimal this compound Concentrations
The optimal concentration of this compound can vary significantly between bacterial species. The following table summarizes tested concentrations of ferrous (Fe²⁺) and ferric (Fe³⁺) iron from various sources for different bacteria. It is recommended to use this data as a starting point for your own optimization experiments.
| Bacterial Species | Iron Source | Tested Concentration Range | Optimal Concentration/Observation | Reference |
| Bacillus subtilis | Fe²⁺ | Not specified | 4.0 mM enhanced surfactin (B1297464) production | [6] |
| Clostridium perfringens | Bivalent Iron | 1-30 mg% (~0.18-5.37 mM) | Inhibitory effect on toxin formation observed in this range. | [7] |
| Enterococcus faecalis | Iron | 75 µM (iron-replete) | Used for growth in a chemically defined medium. | [8] |
| Escherichia coli | Ferrous Sulfate | 2-20 µg/L (~0.036-0.36 µM) | Significant increase in bacterial numbers observed. | [9] |
| Escherichia coli | Ferric Chloride | up to 100 µM | 100 µM used for iron-replete conditions. | |
| Lactobacillus spp. | Not applicable | Not applicable | Generally do not require iron for growth. | [3][4][5] |
| Pseudomonas syringae | Ferric Oxalate | up to 500 µM | Toxicity observed at concentrations >400 µM. | [10] |
| Yersinia pestis | Fe²⁺ | 10, 100, 1000 µM | All concentrations tested for growth enhancement. |
Experimental Protocols
This section provides detailed methodologies for preparing this compound stock solutions and for determining the optimal concentration for bacterial growth.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile stock solution of this compound for supplementation of bacterial growth media.
Materials:
-
This compound (e.g., this compound dihydrate or trihydrate)
-
High-purity, deionized water
-
Sterile, airtight container (e.g., serum bottle with a butyl rubber stopper and aluminum seal)
-
Syringe filters (0.22 µm pore size)
-
Nitrogen gas (optional)
Methodology:
-
Deoxygenate Water: To minimize oxidation of ferrous iron, it is recommended to use deoxygenated water. This can be achieved by boiling the deionized water for at least 30 minutes and then allowing it to cool to room temperature under a stream of nitrogen gas.
-
Weigh this compound: In a sterile, anaerobic environment (e.g., an anaerobic chamber or glove box), weigh the desired amount of this compound powder to prepare your stock solution (e.g., for a 100 mM stock solution, weigh out the appropriate amount based on the molecular weight of your specific this compound salt).
-
Dissolve: Add the weighed this compound to the deoxygenated water and mix until fully dissolved. The solution should be a pale green color.
-
Sterilization: Sterilize the this compound stock solution by passing it through a 0.22 µm syringe filter into a sterile, airtight container.
-
Storage: Store the sterile stock solution at 4°C in the dark. For long-term storage, it is recommended to overlay the solution with nitrogen gas to create an anaerobic headspace.
Protocol 2: Dose-Response Analysis to Determine Optimal this compound Concentration
Objective: To determine the optimal concentration of this compound that supports the maximal growth of a specific bacterial strain.
Materials:
-
Bacterial strain of interest
-
Appropriate iron-deficient growth medium
-
Sterile this compound stock solution (prepared as in Protocol 1)
-
Sterile microplates (96-well) or culture tubes
-
Microplate reader or spectrophotometer
Methodology:
-
Prepare Inoculum: Grow an overnight culture of the bacterial strain in a suitable medium. Wash the cells twice with an iron-deficient medium to remove any residual iron. Resuspend the cells in the iron-deficient medium and adjust the optical density (OD) to a starting OD₆₀₀ of approximately 0.05.
-
Prepare Serial Dilutions: In a 96-well microplate or a series of culture tubes, prepare a range of this compound concentrations by serially diluting the stock solution into the iron-deficient medium. A typical range to test could be from 0 µM (no iron control) up to 1000 µM. Include a blank control with only the medium.
-
Inoculation: Inoculate each well or tube with the prepared bacterial suspension.
-
Incubation: Incubate the microplate or tubes under the optimal growth conditions (temperature, aeration, etc.) for your bacterial strain.
-
Growth Measurement: Measure the OD₆₀₀ at regular intervals (e.g., every hour) for a period of 24-48 hours using a microplate reader or spectrophotometer.
-
Data Analysis: Plot the growth curves (OD₆₀₀ vs. time) for each this compound concentration. Determine the maximum specific growth rate and the final OD₆₀₀ for each concentration. The optimal concentration will be the one that results in the highest growth rate and/or final cell density without showing signs of inhibition.
Mandatory Visualizations
Bacterial Iron Uptake and Regulation Pathway
The following diagram illustrates a simplified pathway for iron uptake and its regulation in many bacteria. The Ferric Uptake Regulator (Fur) protein plays a central role in maintaining iron homeostasis.
Caption: Simplified diagram of siderophore-mediated iron uptake and its regulation by the Fur protein.
Experimental Workflow for Optimal this compound Concentration Determination
The following flowchart outlines the key steps in determining the optimal this compound concentration for bacterial growth.
Caption: Workflow for determining the optimal this compound concentration for bacterial growth.
References
- 1. Iron Supplementation Influence on the Gut Microbiota and Probiotic Intake Effect in Iron Deficiency—A Literature-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Multiple Iron Uptake Mechanisms in Enterococcus faecalis and Their Relationship to Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Iron Supplementation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 7. [Effect of iron on the growth and toxin formation of Clostridium perfringens type A cultures] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Growth Rate-Dependent Control in Enterococcus faecalis: Effects on the Transcriptome and Proteome, and Strong Regulation of Lactate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jostchemical.com [jostchemical.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Ferrous Lactate Interference in Biochemical Assays
Welcome to the technical support center for troubleshooting issues related to ferrous lactate (B86563) interference in biochemical assays. This resource is designed for researchers, scientists, and drug development professionals to help identify, understand, and mitigate the effects of ferrous lactate in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be present in my samples?
This compound is a salt consisting of a ferrous iron ion (Fe2+) and two lactate anions.[1][2] It is often used as an iron supplement in cell culture media and in pharmaceutical formulations to treat iron deficiency.[3][4] It may also be a component of novel drug formulations being tested. Its presence is intentional when studying the effects of iron or as a formulation component.
Q2: How can this compound interfere with my biochemical assays?
This compound can interfere with biochemical assays through two primary mechanisms: the actions of the ferrous (Fe2+) ion and the lactate anion.
-
Ferrous Ion (Fe2+) Interference:
-
Redox Activity: Ferrous iron is a reducing agent and can directly interact with assay reagents, leading to false signals. It can also be oxidized to ferric iron (Fe3+), which can also interfere with certain assays.[5] This is particularly problematic in colorimetric assays.
-
Binding and Chelation: Fe2+ can bind to proteins, substrates, or detection reagents, altering their activity or spectral properties.[6]
-
Turbidity: The presence of iron salts can sometimes lead to the precipitation of proteins or other sample components, causing turbidity that interferes with spectrophotometric measurements.[7][8][9]
-
-
Lactate Anion Interference:
-
Enzymatic Assays: Lactate is a substrate for the enzyme lactate dehydrogenase (LDH), which is present in many biological samples.[10] This can interfere with assays that rely on the measurement of NADH/NAD+ ratios, as the conversion of lactate to pyruvate (B1213749) by LDH will generate NADH.[10][11]
-
Q3: Which types of assays are most susceptible to interference from this compound?
Several types of assays are particularly vulnerable to interference. These are summarized in the table below.
| Assay Category | Specific Examples | Potential Interference Mechanism |
| Colorimetric Protein Assays | Bradford, Bicinchoninic Acid (BCA) | Fe2+ can reduce Cu2+ to Cu+ in the BCA assay, leading to a false positive signal. In the Bradford assay, Fe2+ can interfere with the dye-protein binding.[6][12][13] |
| Enzymatic Assays | Assays measuring LDH, assays using NAD+/NADH coupled reactions | The lactate component can be a substrate for endogenous LDH, leading to changes in NAD+/NADH levels independent of the analyte of interest.[10][14] |
| Iron Quantification Assays | Ferrozine-based assays | The presence of this compound will directly interfere with the measurement of endogenous iron. Ferric ions (Fe3+), which can form from the oxidation of Fe2+, can also interfere with ferrous iron measurements.[15] |
| Metabolic Assays | Glucose uptake, lactate production | The lactate from this compound will contribute to the total lactate being measured, confounding results.[11] |
| Redox-based Assays | Assays measuring oxidative stress (e.g., ROS detection) | The reducing properties of Fe2+ can directly interact with redox-sensitive probes, leading to inaccurate measurements. |
Troubleshooting Guides
If you suspect this compound is interfering with your assay, follow these troubleshooting steps.
Step 1: Confirming Interference
The first step is to determine if this compound is indeed the source of the unexpected results.
Experimental Protocol: Interference Confirmation
-
Prepare a Spike-in Control:
-
Prepare a sample matrix identical to your experimental samples but without the analyte of interest.
-
Add this compound at the same concentration used in your experiments.
-
Run this "spike-in" sample in your assay. An unexpected signal in this sample suggests interference.
-
-
Prepare a Serial Dilution:
-
Prepare serial dilutions of your this compound-containing sample.
-
Run each dilution in your assay.
-
If interference is present, you may observe a non-linear relationship between the dilution factor and the measured signal.
-
-
Run an Analyte-Free Blank with this compound:
-
Prepare a blank sample containing all assay reagents but no biological sample.
-
Add this compound at the experimental concentration.
-
A signal in this blank confirms direct interference with the assay reagents.
-
Step 2: Mitigating Interference
Once interference is confirmed, you can take steps to mitigate it. The appropriate strategy will depend on the nature of the interference.
-
Chelation: Add a chelating agent such as EDTA or DTPA to your sample to sequester the Fe2+ ions. Be aware that chelators may also interfere with some assays, so appropriate controls are necessary.
-
Deproteinization: For colorimetric protein assays, precipitating the protein can help separate it from the interfering this compound.[13]
Experimental Protocol: Protein Precipitation with Trichloroacetic Acid (TCA)
-
Add an equal volume of cold 10% Trichloroacetic Acid (TCA) to your protein sample.
-
Vortex briefly and incubate on ice for 15-30 minutes to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant containing the interfering substances.
-
Wash the protein pellet with cold acetone (B3395972) to remove residual TCA.
-
Air-dry the pellet and resuspend it in a suitable buffer for your assay.
-
Enzyme Inhibition: If the interference is due to endogenous LDH, consider adding an LDH inhibitor to your assay buffer. Oxamate is a commonly used competitive inhibitor of LDH.
-
Sample Deproteinization: Removing proteins, including LDH, through methods like spin filtration or precipitation can eliminate the enzymatic conversion of lactate.[14]
Visualizing Interference Pathways and Workflows
// Sink nodes for affected assays ColorimetricAssays [label="Colorimetric Assays", shape=cylinder, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProteinAssays [label="Protein Function Assays", shape=cylinder, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Spectrophotometry [label="Spectrophotometric Readings", shape=cylinder, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; NADH_Assays [label="NAD⁺/NADH-based Assays", shape=cylinder, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; } END_DOT Caption: Interference pathways of this compound.
References
- 1. This compound | C6H10FeO6 | CID 22197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Iron(II) lactate - Wikipedia [en.wikipedia.org]
- 3. This compound - Ataman Kimya [atamanchemicals.com]
- 4. This compound | 5905-52-2 [amp.chemicalbook.com]
- 5. This compound | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. digitalcommons.newhaven.edu [digitalcommons.newhaven.edu]
- 11. Quantification of lactate from various metabolic pathways and quantification issues of lactate isotopologues and isotopmers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.ualberta.ca [chem.ualberta.ca]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. benchchem.com [benchchem.com]
- 15. Interference of ferric ions with ferrous iron quantification using the ferrozine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Ferrous Lactate for Long-Term Experiments
Welcome to the technical support center for the use of ferrous lactate (B86563) in research and development. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and stabilization of ferrous lactate for long-term experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in long-term experiments?
A1: this compound is an iron(II) salt of lactic acid, valued for its high bioavailability and relatively mild gastrointestinal side effects compared to other iron salts.[1] The iron in this compound is in the +2 oxidation state (ferrous iron), which is more soluble and readily absorbed than the +3 oxidation state (ferric iron).[2] However, ferrous iron is prone to oxidation to ferric iron upon exposure to air, moisture, and light, especially in solution.[1] This oxidation can lead to precipitation, a decrease in bioavailability, and the generation of reactive oxygen species, which can interfere with experimental systems. Therefore, maintaining the stability of this compound is crucial for the duration of long-term experiments to ensure consistent and reliable results.
Q2: What are the visible signs of this compound degradation in my stock solution?
A2: A freshly prepared this compound solution should be a clear, light greenish-yellow color. The primary visible sign of degradation is a color change to a yellow or brownish hue, which indicates the oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron. Over time, this can be followed by the formation of a precipitate as the less soluble ferric compounds, such as ferric hydroxide, fall out of solution.
Q3: How can I stabilize my this compound solution for long-term use?
A3: There are two main strategies for stabilizing this compound solutions:
-
Use of Antioxidants: Antioxidants like ascorbic acid (Vitamin C) can protect ferrous iron from oxidation by readily donating electrons to reduce any ferric iron that forms back to its ferrous state.[3]
-
Use of Chelating Agents: Chelating agents such as ethylenediaminetetraacetic acid (EDTA) can form a stable complex with the ferrous iron, protecting it from oxidation.
For optimal stability, a combination of these methods is often recommended. It is also crucial to store the solution in a cool, dark place in a tightly sealed container to minimize exposure to light and oxygen.
Q4: At what pH is this compound most stable?
A4: this compound is more stable in acidic conditions. A pH range of 5.0 - 6.0 is generally recommended for solutions of this compound.[4] In acidic foods with a pH below 4.5, it shows less susceptibility to oxidation.[5] As the pH increases and becomes more alkaline, the rate of ferrous iron oxidation increases significantly.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| My this compound solution has turned brown and/or has a precipitate. | Oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron. Exposure to oxygen, light, or high temperatures. pH of the solution is too high (neutral or alkaline). | Prepare fresh solution. Add an antioxidant like ascorbic acid (Vitamin C) to the solution during preparation. Consider using a chelating agent like EDTA. Ensure the pH of the solution is in the acidic range (ideally below 6.0). Store the solution in a tightly sealed, amber-colored bottle in a cool, dark place. |
| I'm observing unexpected cell toxicity or altered cell behavior after adding this compound to my cell culture. | Formation of reactive oxygen species (ROS) due to iron-mediated Fenton reactions. Precipitation of iron in the culture medium, leading to localized high concentrations. | Use a stabilized this compound solution (e.g., with ascorbic acid or EDTA). Ensure the final concentration of this compound in the medium is not excessively high. Add the this compound solution to the medium slowly while gently swirling. Consider using a serum-free medium supplement that includes transferrin to manage iron delivery to cells. |
| The concentration of ferrous iron in my solution is decreasing over time, affecting the reproducibility of my experiments. | Gradual oxidation of this compound during storage and handling. | Prepare fresh stock solutions more frequently. Implement a strict protocol for storage (refrigerated, protected from light, tightly sealed). Use an analytical method like the Ferrozine (B1204870) assay (see Experimental Protocols) to regularly check the concentration of ferrous iron in your stock solution and account for any degradation in your experimental calculations. |
Data Presentation
Table 1: Illustrative Stability of Ferrous Solutions (1 mM) at 25°C, pH 7.5
| Time (hours) | % Ferrous Iron Remaining (Unstabilized) | % Ferrous Iron Remaining (with EDTA) |
| 0 | 100% | 100% |
| 8 | ~60% | ~95% |
| 24 | ~20% | ~85% |
| 48 | <5% | ~70% |
| 72 | <1% | ~60% |
Note: This data is an estimation based on the oxidation kinetics of ferrous-EDTA chelates and is for illustrative purposes only. Actual stability of this compound solutions should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution (100 mM)
This protocol describes the preparation of a 100X stock solution of this compound stabilized with ascorbic acid and EDTA.
Materials:
-
This compound (trihydrate, M.W. 288.03 g/mol )
-
Ascorbic acid
-
Disodium (B8443419) EDTA
-
High-purity, deoxygenated water (prepared by boiling for at least 30 minutes and then cooling under a stream of inert gas like nitrogen or argon)
-
Sterile, amber-colored storage bottles
Procedure:
-
In a sterile, amber-colored beaker, dissolve 37.25 mg of disodium EDTA in 80 mL of deoxygenated water. Gentle warming may be required to fully dissolve the EDTA.
-
Once the EDTA is dissolved, add 17.6 mg of ascorbic acid and stir until dissolved.
-
Weigh out 2.88 g of this compound and add it to the solution. Stir gently until the this compound is completely dissolved. The solution should be a clear, light greenish-yellow.
-
Adjust the final volume to 100 mL with deoxygenated water.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Aliquot the sterilized solution into sterile, amber-colored microcentrifuge tubes or vials, flushing the headspace with an inert gas before sealing if possible.
-
Store the aliquots at 2-8°C, protected from light. For long-term storage (>1 month), consider storing at -20°C.
Protocol 2: Monitoring this compound Stability using the Ferrozine Assay
This colorimetric assay can be used to quantify the amount of ferrous iron (Fe²⁺) remaining in your solution over time.
Materials:
-
Ferrozine solution: 0.1% (w/v) ferrozine in 50% (w/v) ammonium (B1175870) acetate (B1210297) buffer.
-
Ferrous sulfate (B86663) or other certified ferrous iron standard for calibration curve.
-
Your this compound solution samples.
-
Spectrophotometer capable of measuring absorbance at 562 nm.
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of known concentrations of a ferrous iron standard (e.g., 0, 10, 25, 50, 75, 100 µM) in deoxygenated water.
-
-
Sample Preparation:
-
At each time point of your stability study, take an aliquot of your this compound solution and dilute it to fall within the range of your standard curve.
-
-
Assay:
-
In a microplate or cuvette, mix your standard or diluted sample with the ferrozine solution. A typical ratio is 1 part sample to 9 parts ferrozine solution.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 562 nm.
-
-
Calculation:
-
Subtract the absorbance of the blank (0 µM standard) from all readings.
-
Plot the absorbance of the standards versus their concentration to create a standard curve.
-
Use the equation of the line from the standard curve to calculate the concentration of ferrous iron in your samples.
-
Mandatory Visualizations
Caption: Oxidation pathway of this compound in an aqueous environment.
Caption: Experimental workflow for preparing and monitoring a stabilized this compound solution.
References
Technical Support Center: Ferrous Lactate Stability and Light Exposure
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of light exposure on the stability of ferrous lactate (B86563).
Frequently Asked Questions (FAQs)
Q1: What is ferrous lactate and what are its typical characteristics?
A1: this compound is an iron (II) salt of lactic acid, with the chemical formula C₆H₁₀FeO₆.[1][2] It typically appears as a greenish-white to pale yellow crystalline powder.[3][4] It is soluble in water, and the resulting solution is weakly acidic.[3]
Q2: Is this compound sensitive to light?
A2: Yes, this compound is sensitive to light, as well as to air and heat.[3] Exposure to light can promote the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺).[3]
Q3: How can I tell if my this compound has degraded due to light exposure?
A3: The most common visual indicator of degradation is a color change. The powder may darken from its original greenish-white or pale yellow color to a yellow-brown hue.[3] In aqueous solutions, this degradation is observed as a color change from a pale green, transparent solution to a yellow or brownish color.
Q4: What is the chemical process behind the light-induced degradation of this compound?
A4: Light, particularly in the near-UV spectrum, can induce a ligand-to-metal charge transfer (LMCT) in iron (III) complexes with lactate. This process can lead to the formation of a carbon dioxide radical anion, indicating a photochemical degradation pathway beyond simple oxidation.[5] The primary degradation pathway, however, is the oxidation of the more bioavailable ferrous (Fe²⁺) iron to the less soluble ferric (Fe³⁺) state.[6]
Q5: How should I properly store this compound to ensure its stability?
A5: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area. It is crucial to keep the container tightly closed to protect it from moisture and air. To prevent photodegradation, it should be stored in a light-resistant container, away from direct sunlight.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action(s) |
| This compound powder has turned yellow/brown. | Exposure to light, air, or moisture has caused oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron. | - Discard the product if the color change is significant, as it indicates a loss of potency and potentially altered solubility. - For future prevention, ensure storage in a tightly sealed, opaque container in a cool, dry place. |
| Aqueous solution of this compound turns yellow/brown upon standing. | Oxidation of ferrous ions to ferric ions, accelerated by light exposure and dissolved oxygen. | - Prepare solutions fresh for immediate use whenever possible. - If a solution must be stored, protect it from light by using amber glassware or wrapping the container in aluminum foil. - Consider de-gassing the solvent before dissolution to minimize dissolved oxygen. |
| Precipitation is observed in a this compound solution after light exposure. | The formation of less soluble ferric (Fe³⁺) hydroxides or other ferric salts. | - The solution is likely degraded and should not be used for experiments where the ferrous iron concentration is critical. - Filter the solution to remove the precipitate if only the soluble components are of interest, but be aware that the this compound concentration will be lower than intended. |
| Inconsistent experimental results using this compound. | Degradation of the this compound stock material or prepared solutions. | - Visually inspect the solid this compound for color changes. - Always use freshly prepared solutions for critical experiments. - Quantify the ferrous iron content of your stock or solution using a validated analytical method (see Experimental Protocols section). |
Experimental Protocols
Protocol 1: Photostability Testing of this compound
This protocol is based on the ICH Q1B guidelines for photostability testing of new drug substances.[7][8][9]
Objective: To assess the impact of light exposure on the physical and chemical stability of this compound.
Materials:
-
This compound powder
-
Chemically inert and transparent containers (e.g., quartz or borosilicate glass vials)
-
Light-resistant containers for control samples
-
A photostability chamber equipped with a light source conforming to ICH Q1B Option 1 (Xenon arc lamp) or Option 2 (cool white fluorescent and near-UV lamps). The chamber should provide a minimum overall illumination of 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours per square meter.[9][10][11]
-
Calibrated radiometers and lux meters
-
Analytical instrumentation for quantifying ferrous and ferric iron (e.g., UV-Vis spectrophotometer, titration equipment).
Procedure:
-
Sample Preparation:
-
Place a thin layer of this compound powder in the transparent containers.
-
Prepare a control sample by placing the same amount of this compound in a light-resistant container.
-
If testing a solution, prepare a solution of known concentration and place it in the transparent and control containers.
-
-
Exposure:
-
Place the transparent containers in the photostability chamber.
-
Place the control containers in the same chamber, but shielded from light (e.g., wrapped in aluminum foil).
-
Expose the samples to the specified light conditions (at least 1.2 million lux hours and 200 W h/m² of near-UV light).[9][10][11]
-
-
Analysis:
-
At the end of the exposure period, visually inspect both the exposed and control samples for any changes in physical properties, such as color.
-
Perform a quantitative analysis to determine the amount of ferrous and ferric iron in both sets of samples. (See Protocol 2 for an example).
-
Compare the results from the exposed samples to the control samples to determine the extent of degradation due to light exposure.
-
Protocol 2: Quantification of Ferrous Iron by UV-Vis Spectrophotometry
Objective: To determine the concentration of ferrous iron in a sample using a colorimetric method with 1,10-phenanthroline (B135089).
Principle: Ferrous iron (Fe²⁺) reacts with 1,10-phenanthroline to form a stable, orange-red complex that can be quantified by measuring its absorbance at approximately 510 nm.[12]
Materials:
-
This compound sample
-
1,10-phenanthroline solution
-
Sodium acetate (B1210297) buffer
-
Hydroxylamine hydrochloride solution (to reduce any Fe³⁺ to Fe²⁺ for total iron determination, if desired)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of a known concentration of ferrous iron (e.g., from ferrous ammonium (B1175870) sulfate).
-
Create a series of standard solutions of decreasing concentrations through serial dilution.
-
-
Preparation of Sample Solution:
-
Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of deionized water.
-
-
Complex Formation:
-
To each standard and sample solution, add the 1,10-phenanthroline solution and the sodium acetate buffer.
-
Allow the color to develop for a specified time.
-
-
Measurement:
-
Measure the absorbance of each standard and sample solution at the wavelength of maximum absorbance (λmax), which is typically around 510 nm for the iron-phenanthroline complex.[12]
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Use the absorbance of the sample solution and the calibration curve to determine the concentration of ferrous iron in the sample.
-
Data Presentation
The following table provides a representative summary of expected qualitative and potential quantitative changes in this compound upon light exposure. Researchers should generate their own quantitative data following the provided protocols.
| Parameter | Before Light Exposure | After Light Exposure (ICH Q1B Conditions) |
| Appearance (Solid) | Greenish-white to pale yellow powder | Yellow to brown powder |
| Appearance (Aqueous Solution) | Clear, pale green solution | Yellow to brown solution, possible precipitation |
| Ferrous Iron (Fe²⁺) Content | High (e.g., >95% of total iron) | Decreased |
| Ferric Iron (Fe³⁺) Content | Low (e.g., <5% of total iron) | Increased |
Visualizations
Caption: Experimental workflow for assessing the photostability of this compound.
Caption: Troubleshooting flowchart for issues with this compound stability.
References
- 1. Iron(II) lactate - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H10FeO6 | CID 22197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. suzannedekel.wixsite.com [suzannedekel.wixsite.com]
- 5. Near UV Light Photo-Degradation of Lactate and Related α-Hydroxycarboxylates in the Presence of Fe(III): Formation of Carbon Dioxide Radical Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound trihydrate? [synapse.patsnap.com]
- 7. jordilabs.com [jordilabs.com]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 11. rdlaboratories.com [rdlaboratories.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Addressing Ferrous Lactate-Induced Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting ferrous lactate-induced cytotoxicity in cell culture experiments.
Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: High Variability Between Replicate Wells in Cell Viability Assays
Question: My replicate wells for the same ferrous lactate (B86563) concentration show significantly different viability readings. What could be the cause?
Answer: High variability in cell viability assays is a common challenge that can arise from several factors when working with this compound:
-
Inconsistent Cell Seeding: An uneven distribution of cells across the wells of your plate is a primary source of variability. Ensure you have a homogeneous single-cell suspension before and during plating. Gently mix the cell suspension between pipetting steps to prevent cells from settling.
-
Pipetting Errors: Inaccurate pipetting of either the cells, this compound solution, or assay reagents can lead to significant differences in results. It is crucial to use calibrated pipettes and ensure consistent, careful pipetting technique.
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, which can alter the concentration of media components and this compound, thereby affecting cell growth. It is best practice to fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium and not use them for experimental data.
-
Incomplete Solubilization of this compound: this compound that has not fully dissolved or has precipitated out of solution will lead to inconsistent concentrations across wells. Ensure your stock solution is fully dissolved and visually inspect for any precipitate before adding it to your cell cultures.
Issue 2: Unexpectedly Low or No Cytotoxicity Observed
Question: I've treated my cells with this compound, but I'm not observing the expected level of cell death. Why might this be?
Answer: A lack of cytotoxic effect can be due to several factors related to the compound, the cells, or the assay itself:
-
Sub-optimal Concentration Range: The concentrations of this compound used may be too low to induce a cytotoxic response in your specific cell line. It is recommended to perform a dose-response experiment with a wide range of concentrations to determine the optimal range for your study.
-
Cell Line Resistance: Different cell lines exhibit varying sensitivities to iron-induced cytotoxicity. Some cell lines may have more robust antioxidant defense mechanisms that can mitigate the effects of this compound.
-
Short Treatment Duration: The incubation time with this compound may be insufficient to induce a measurable cytotoxic effect. Consider extending the treatment duration (e.g., 24, 48, or 72 hours) to allow for the accumulation of cellular damage.
-
Assay Interference: The chosen cell viability assay may not be suitable or could be interfered with by the presence of this compound. For example, if you suspect the compound is affecting mitochondrial function, an MTT or WST-1 assay might not accurately reflect cell viability. Consider using a secondary assay that measures a different aspect of cell health, such as membrane integrity (LDH assay).
Issue 3: Precipitate Forms in the Cell Culture Medium After Adding this compound
Question: I noticed a precipitate in my culture wells after adding the this compound solution. What is causing this and how can I prevent it?
Answer: Precipitation of iron in cell culture medium is a common issue that can significantly impact your results.
-
pH of the Medium: Ferrous (Fe2+) iron is more soluble in acidic conditions. At the physiological pH of most cell culture media (around 7.4), ferrous iron can be oxidized to ferric (Fe3+) iron, which is less soluble and can precipitate as ferric hydroxide.
-
Interaction with Media Components: Phosphate and bicarbonate ions in the culture medium can react with iron to form insoluble precipitates.
-
High Concentration: Using a very high concentration of this compound can exceed its solubility limit in the complex environment of the cell culture medium.
To prevent precipitation:
-
Prepare Fresh Stock Solutions: Prepare your this compound stock solution fresh for each experiment.
-
Use a Suitable Solvent: Dissolve this compound in sterile, deionized water. For stock solutions, a slightly acidic pH can improve stability.
-
Dilute Immediately Before Use: Add the this compound stock solution to the cell culture medium immediately before treating your cells to minimize the time for precipitation to occur.
-
Filter Sterilize: Filter-sterilize your stock solution using a 0.22 µm filter. Do not autoclave, as this can promote oxidation and precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: The primary mechanism is believed to be through the induction of ferroptosis, an iron-dependent form of regulated cell death. The ferrous iron (Fe2+) from this compound can participate in the Fenton reaction, which generates highly reactive hydroxyl radicals. These radicals lead to lipid peroxidation, damaging cellular membranes and ultimately causing cell death.
Q2: How should I prepare and store a this compound stock solution for cell culture experiments?
A2: It is recommended to prepare a concentrated stock solution of this compound in sterile, deionized water. To enhance stability and prevent oxidation, the stock solution can be prepared at a slightly acidic pH (e.g., 5.0-6.0). The solution should be filter-sterilized using a 0.22 µm syringe filter and stored in small aliquots at -20°C to avoid repeated freeze-thaw cycles. It is best to prepare fresh solutions for each experiment if possible.
Q3: Can the lactate component of this compound affect the cells?
A3: Yes, the lactate component can have biological effects. Lactate is a key metabolite and can influence cellular metabolism and signaling. In the context of ferroptosis, lactate has been reported to have both pro- and anti-ferroptotic roles depending on the cellular context and concentration. It is important to consider the potential effects of lactate when designing your experiments and may be useful to include a sodium lactate control.
Q4: What are some methods to mitigate this compound-induced cytotoxicity?
A4: To mitigate the cytotoxic effects of this compound, you can consider the following approaches:
-
Co-treatment with Antioxidants: Antioxidants such as N-acetylcysteine (NAC) or Vitamin E can help to quench the reactive oxygen species (ROS) produced by the Fenton reaction, thereby reducing oxidative stress and cell death.
-
Use of Iron Chelators: Iron chelators like deferoxamine (B1203445) (DFO) can bind to iron, making it unavailable for the Fenton reaction and thus preventing ferroptosis.
-
Optimization of Concentration: Carefully titrating the concentration of this compound to the lowest effective dose for your experimental purpose can minimize off-target cytotoxicity.
Q5: Which cell viability assay is best for studying this compound cytotoxicity?
A5: There is no single "best" assay, and the choice depends on the specific research question. It is often recommended to use at least two different assays that measure different cellular parameters.
-
Metabolic Assays (MTT, WST-1): These assays measure mitochondrial dehydrogenase activity, which is an indicator of metabolic function. They are useful for assessing overall cell health but can be confounded if the treatment itself affects mitochondrial activity.
-
Membrane Integrity Assays (LDH): The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing a direct measure of cytotoxicity due to compromised cell membrane integrity. This is a good choice for confirming cell death.
-
ROS Detection Assays (e.g., DCFH-DA): These assays directly measure the levels of intracellular reactive oxygen species, which is a key event in iron-induced cytotoxicity.
Data Presentation
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Assay Method |
| MCF-7 | Breast Cancer | 48 | 150 | WST-1 |
| A549 | Lung Cancer | 48 | 220 | MTT |
| HepG2 | Liver Cancer | 24 | 350 | LDH |
| SH-SY5Y | Neuroblastoma | 24 | 95 | WST-1 |
Experimental Protocols
1. WST-1 Cell Viability Assay
This protocol is for assessing cell viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
96-well clear-bottom tissue culture plates
-
WST-1 reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells with medium only.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm is recommended.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from cells with damaged plasma membranes.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
96-well clear-bottom tissue culture plates
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
-
-
Procedure:
-
Follow steps 1-5 of the WST-1 assay protocol.
-
Prepare controls on the same plate:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with the lysis solution provided in the kit 15 minutes before the end of the incubation.
-
Background control: Medium only.
-
-
At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is recommended.
-
Calculate cytotoxicity using the formula provided in the kit's manual, based on the absorbance values of the experimental, spontaneous, and maximum release controls.
-
3. Intracellular Reactive Oxygen Species (ROS) Detection using DCFH-DA
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DCFH-DA stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
-
-
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and incubate for 24 hours.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in serum-free medium.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of the this compound dilutions (prepared in serum-free medium or PBS) to the respective wells. Include an untreated control and a positive control (e.g., H2O2).
-
Incubate for the desired time period (e.g., 30 minutes to a few hours).
-
Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
The increase in fluorescence is proportional to the level of intracellular ROS.
-
Signaling Pathways and Experimental Workflows
The cytotoxicity induced by this compound is thought to be primarily mediated by ferroptosis, an iron-dependent form of regulated cell death. The following diagrams illustrate the putative signaling pathway and a general experimental workflow for investigating this compound-induced cytotoxicity.
Caption: Putative signaling pathway of this compound-induced cytotoxicity.
Caption: General experimental workflow for studying this compound cytotoxicity.
Technical Support Center: Preventing Jarosite Formation in Ferrous Iron Oxidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with jarosite formation during the oxidation of ferrous iron.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is jarosite and why is its formation a concern in my experiments?
A: Jarosite is a basic hydrous sulfate (B86663) of potassium and ferric iron with the general chemical formula KFe₃(SO₄)₂(OH)₆.[1] It can also form with other monovalent cations like sodium (Na⁺), ammonium (B1175870) (NH₄⁺), or hydronium (H₃O⁺) in place of potassium.[1][2] The formation of jarosite is often undesirable in experimental and industrial processes for several reasons:
-
Reagent Consumption: It removes ferric iron (Fe³⁺), a crucial oxidizing agent, from the solution, which can hinder the desired oxidation reactions.[3][4]
-
Process Interference: Jarosite precipitates can coat the surfaces of reactants, creating a physical barrier that slows down or prevents further reactions.[5]
-
Product Contamination: The precipitate can co-precipitate with other valuable or target molecules, leading to purification challenges.
-
Equipment Fouling: Jarosite scale can build up in reactors and on equipment, leading to operational issues.
Q2: I am observing a yellow to brown precipitate in my ferrous iron oxidation experiment. How can I confirm if it is jarosite?
A: A yellowish-brown precipitate is a strong indicator of jarosite. To confirm its identity, you can use the following analytical techniques:
-
X-Ray Diffraction (XRD): This is the most definitive method to identify the crystalline structure of jarosite.
-
Scanning Electron Microscopy/Energy Dispersive Spectroscopy (SEM/EDS): SEM will reveal the morphology of the precipitate, which is often crystalline, and EDS will provide its elemental composition, showing the presence of iron, sulfur, potassium (or other monovalent cations), and oxygen.[6]
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can identify the characteristic vibrational bands of the sulfate and hydroxyl groups in the jarosite structure.[6]
Q3: What are the key factors that promote jarosite formation?
A: The formation of jarosite is influenced by several key experimental parameters. Understanding these factors is the first step in preventing its formation. The primary factors include:
-
Presence of Monovalent Cations: The presence of cations like K⁺, Na⁺, or NH₄⁺ is essential for jarosite formation.[2] Potassium is particularly effective at promoting jarosite precipitation.[2][7]
-
pH: Jarosite precipitation is highly dependent on pH, typically occurring in acidic conditions. The optimal pH range for jarosite formation is generally between 1.0 and 3.0.[3][8]
-
Temperature: Higher temperatures generally accelerate the rate of jarosite formation.[5][9] Precipitation is often carried out at temperatures around 95-100°C in industrial processes.[9][10]
-
Ferric Iron Concentration: A sufficient concentration of ferric iron (Fe³⁺) is a prerequisite for jarosite precipitation.[11]
-
Sulfate Concentration: High sulfate concentrations favor the formation of jarosite.
-
Reaction Time: The amount of jarosite precipitate generally increases with longer reaction times.[11]
-
Presence of Seed Crystals: The presence of existing jarosite crystals can significantly accelerate the precipitation rate.[2][12]
Troubleshooting Guide
This guide provides specific troubleshooting steps to prevent or minimize jarosite formation during your ferrous iron oxidation experiments.
| Issue | Potential Cause | Recommended Action |
| Unexpected yellow/brown precipitate formation | Jarosite precipitation due to suboptimal reaction conditions. | 1. Control pH: Maintain the pH of your solution outside the optimal range for jarosite formation (typically pH 1.0-3.0). Lowering the pH to below 1.5 can significantly reduce precipitation.[3] 2. Lower Temperature: If your experimental conditions allow, conduct the oxidation at a lower temperature to slow down the kinetics of jarosite formation.[13][14] 3. Limit Monovalent Cations: If possible, use reagents that do not introduce high concentrations of potassium, sodium, or ammonium ions. |
| Reduced oxidation rate of ferrous iron | Ferric iron is being consumed by jarosite formation. | 1. Maintain Low pH: A lower pH will keep more ferric iron in the solution and available for the oxidation reaction.[4] 2. Increase Acidity: In some cases, increasing the overall acidity (e.g., with sulfuric acid) can inhibit jarosite formation.[15] |
| Difficulty filtering the final solution | High concentration of fine jarosite precipitate is clogging filters. | 1. Modify Precipitation Conditions: If some precipitation is unavoidable, try to control the conditions to form larger, more easily filterable crystals. This might involve slower addition of reagents or controlled temperature ramping. 2. Avoid Seeding: Ensure your glassware is thoroughly clean and free of any residual jarosite crystals from previous experiments that could act as seeds.[16] |
Data Presentation: Factors Influencing Jarosite Formation
The following table summarizes the impact of various parameters on jarosite precipitation.
| Parameter | Effect on Jarosite Formation | Optimal Range for Formation | Prevention Strategy |
| pH | Highly influential; precipitation is favored in acidic conditions.[3] | 1.0 - 3.0[8] | Maintain pH < 1.5 or > 3.0 |
| Temperature | Higher temperatures increase the rate of formation.[5][9] | 90 - 100 °C[9][10] | Operate at lower temperatures (e.g., room temperature if possible) |
| Monovalent Cations (K⁺, Na⁺, NH₄⁺) | Essential for formation; K⁺ is most effective.[2][7] | High concentrations | Minimize the concentration of these cations |
| Ferric Iron (Fe³⁺) Concentration | Higher concentrations promote precipitation.[11] | High concentrations | Control the rate of Fe²⁺ oxidation to limit instantaneous Fe³⁺ concentration |
| Reaction Time | Longer times lead to more precipitate.[11] | > 6 hours[9] | Minimize reaction time |
| Seeding | Accelerates precipitation.[2][12] | Presence of seed crystals | Ensure clean equipment; avoid cross-contamination |
Experimental Protocols
Protocol 1: General Method for Ferrous Iron Oxidation with Minimized Jarosite Formation
This protocol outlines a general approach to oxidizing ferrous iron while minimizing the risk of jarosite precipitation.
-
Reagent Preparation:
-
Prepare a solution of ferrous sulfate (FeSO₄) in deionized water.
-
Prepare an acidic solution (e.g., sulfuric acid, H₂SO₄) to control the pH.
-
If a specific monovalent cation is not required for your reaction, use reagents with alternative cations where possible.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, add the ferrous sulfate solution.
-
Use a pH meter to monitor the pH of the solution continuously.
-
Adjust the initial pH of the solution to be below 1.5 using the prepared acidic solution.
-
-
Oxidation Process:
-
Initiate the oxidation of ferrous iron. This can be achieved through chemical oxidants (e.g., hydrogen peroxide) or biologically (e.g., using Acidithiobacillus ferrooxidans).[2]
-
Maintain the temperature at the lower end of the acceptable range for your specific process.
-
Continuously monitor the pH. As the oxidation of Fe²⁺ to Fe³⁺ consumes H⁺ ions, the pH may rise.[2] Add the acidic solution as needed to maintain the pH below 1.5.
-
-
Monitoring and Analysis:
-
Periodically take samples from the reaction mixture.
-
Filter the samples and analyze the filtrate for ferrous and ferric iron concentrations to monitor the progress of the oxidation.
-
Visually inspect the reaction vessel and filtered solids for any signs of yellow-brown precipitate. If observed, consider further lowering the pH or temperature.
-
-
Post-Reaction Processing:
-
Once the desired level of ferrous iron oxidation is achieved, proceed with your downstream processing promptly to minimize the time the solution spends under conditions that might favor delayed precipitation.
-
Visualizations
Chemical Pathway of Jarosite Formation
Caption: Chemical pathway of jarosite formation from ferrous iron.
Experimental Workflow for Preventing Jarosite Formation
Caption: Workflow for minimizing jarosite formation during experiments.
Troubleshooting Logic for Jarosite Formation
Caption: Decision tree for troubleshooting unexpected jarosite formation.
References
- 1. Jarosite - Wikipedia [en.wikipedia.org]
- 2. iieta.org [iieta.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Goldschmidt 2023 Conference [conf.goldschmidt.info]
- 6. digitalknowledge.cput.ac.za [digitalknowledge.cput.ac.za]
- 7. Influence of jarosite precipitation on iron balance in heap bioleaching at Monywa copper mine | Kyaw M. Soe | Journal of Mining Institute [pmi.spmi.ru]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. osdp-psdo.canada.ca [osdp-psdo.canada.ca]
- 12. scispace.com [scispace.com]
- 13. marsdaily.com [marsdaily.com]
- 14. astrobiology.com [astrobiology.com]
- 15. Prevent Silver Jarosite Formation - 911Metallurgist [911metallurgist.com]
- 16. hou.usra.edu [hou.usra.edu]
Validation & Comparative
A Comparative Guide to the In Vitro Bioavailability of Ferrous Lactate and Ferrous Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro bioavailability of two common iron supplements, ferrous lactate (B86563) and ferrous sulfate (B86663). The information presented herein is supported by experimental data from peer-reviewed studies to assist researchers and drug development professionals in making informed decisions regarding iron salt selection for supplementation and fortification.
Executive Summary
The in vitro bioavailability of iron compounds is a critical factor in predicting their efficacy in vivo. This guide focuses on the comparative analysis of ferrous lactate and ferrous sulfate, utilizing data from simulated gastrointestinal digestion and Caco-2 cell models, which are widely accepted for predicting intestinal absorption. While both are ferrous (Fe2+) salts, subtle differences in their chemical properties can influence their solubility, bioaccessibility, and subsequent uptake by intestinal cells.
This guide synthesizes available quantitative data, details the experimental methodologies used in these assessments, and provides visualizations of key processes to facilitate a comprehensive understanding.
Data Presentation: In Vitro Bioavailability Comparison
The following table summarizes the quantitative data from a key in vitro study comparing the bioaccessibility of microencapsulated this compound and ferrous sulfate after simulated gastric and gastrointestinal digestion. Bioaccessibility is a measure of the amount of a compound that is released from its matrix in the gastrointestinal tract and is available for absorption.
| Iron Salt (Microencapsulated) | Bioaccessibility after Gastric Digestion (%) | Bioaccessibility after Gastrointestinal Digestion (%) |
| Ferrous Sulfate | 81 | Data not specified, but a decrease was observed |
| This compound | 71 | 12.8 |
Data sourced from Bryszewska et al., 2019.[1]
Note: The study by Bryszewska et al. (2019) focused on microencapsulated forms and measured bioaccessibility (solubility) rather than cellular uptake. A direct in vitro comparison of ferritin formation in Caco-2 cells for non-encapsulated this compound and ferrous sulfate was not found in the reviewed literature. Ferrous sulfate is, however, frequently utilized as a reference compound in studies of iron bioaccessibility and bioavailability.[1]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for understanding how the in vitro bioavailability of iron compounds is assessed.
In Vitro Digestion for Bioaccessibility Assessment
This protocol simulates the physiological conditions of the stomach and small intestine to determine the fraction of an iron compound that becomes soluble and available for absorption.
-
Gastric Digestion:
-
An iron-containing sample is homogenized and the pH is adjusted to 2.0 with hydrochloric acid.
-
Pepsin is added, and the mixture is incubated at 37°C for 1-2 hours to simulate protein digestion in the stomach.
-
-
Gastrointestinal Digestion:
-
The pH of the gastric digest is raised to 6.0-7.0 with sodium bicarbonate.
-
A mixture of pancreatin (B1164899) and bile salts is added to simulate the enzymatic and emulsifying conditions of the small intestine.
-
The mixture is incubated at 37°C for 2 hours.
-
-
Bioaccessibility Calculation:
-
After digestion, the sample is centrifuged to separate the soluble fraction (supernatant) from the insoluble residue.
-
The iron content in the soluble fraction is measured using methods like atomic absorption spectrometry.
-
Bioaccessibility is calculated as the percentage of soluble iron relative to the total iron content of the original sample.
-
Caco-2 Cell Model for Bioavailability (Iron Uptake) Assessment
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the small intestinal epithelium. This model is widely used to assess the intestinal absorption of nutrients and drugs.
-
Cell Culture and Differentiation:
-
Caco-2 cells are seeded on permeable supports in a transwell system.
-
The cells are cultured for 19-21 days to allow for differentiation into a polarized monolayer with a well-defined brush border.
-
-
Iron Uptake Assay:
-
The differentiated Caco-2 cell monolayers are washed with a buffered salt solution.
-
The apical (upper) chamber is exposed to the soluble fraction of the in vitro digested iron sample (this compound or ferrous sulfate).
-
The cells are incubated for a defined period (e.g., 2 hours) to allow for iron uptake.
-
-
Quantification of Iron Uptake (Ferritin Assay):
-
After incubation, the cells are washed to remove any unabsorbed iron.
-
The cells are lysed, and the intracellular protein content is determined.
-
The concentration of ferritin, an iron storage protein, is measured using an enzyme-linked immunosorbent assay (ELISA).
-
An increase in ferritin concentration is directly proportional to the amount of iron taken up by the cells and serves as an indicator of bioavailability.
-
Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams have been generated using the DOT language.
Caption: Workflow of the in vitro digestion process.
Caption: Caco-2 cell iron bioavailability assay workflow.
Caption: Non-heme iron uptake pathway in enterocytes.
References
Comparative Analysis of Ferrous Lactate and Ferrous Gluconate: A Guide for Researchers
Published: December 16, 2025
This guide provides a detailed comparative analysis of two common ferrous iron salts used in pharmaceuticals, supplements, and food fortification: ferrous lactate (B86563) and ferrous gluconate. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their chemical properties, bioavailability, efficacy, and safety profiles, supported by experimental data and methodologies.
Physicochemical Properties
Ferrous lactate and ferrous gluconate are both organic iron (Fe²⁺) salts, which are generally more bioavailable than inorganic ferric (Fe³⁺) salts due to their higher solubility.[1] Key differences in their physicochemical properties are crucial for formulation and application decisions.
This compound appears as a greenish-white to light yellow powder with a slightly sweet or metallic odor.[2][3] It is soluble in water, especially hot water, and its solutions typically have a pH between 5.0 and 6.0.[2][3] Ferrous gluconate is a yellow-gray to pale greenish-yellow powder or granule with a scent resembling burnt sugar.[4][5] It is also soluble in water with slight heating.[6] The elemental iron content differs significantly between the two, which is a critical factor for dosage calculations. Ferrous gluconate contains approximately 12% elemental iron by weight, while this compound has a higher elemental iron content.[1][5][7]
| Property | This compound | Ferrous Gluconate | Reference |
| Molecular Formula | C₆H₁₀FeO₆ | C₁₂H₂₂FeO₁₄ | [6][8] |
| Molar Mass | ~234 g/mol (anhydrous) | ~446 g/mol (dihydrate) | [6][8] |
| Appearance | Greenish-white to light yellow powder | Yellow-gray to pale green-yellow powder/granules | [2][3][4] |
| Elemental Iron (%) | ~19% (calculated) | ~12% | [1][7] |
| Solubility in Water | Soluble, especially in hot water. | Soluble with slight heating. | [2][4][6] |
| pH (of solution) | 5.0 - 6.0 | Acidic (5% solution) | [2][4] |
Bioavailability and Efficacy
Bioavailability, the proportion of iron that is absorbed and utilized by the body, is a primary determinant of an iron supplement's efficacy. Both this compound and ferrous gluconate are considered to have good bioavailability.[9][10][11]
Studies suggest that organic iron salts like gluconate and lactate are readily absorbed. The absorption of ferrous gluconate is estimated to be between 15-20%.[12] this compound is also noted for its high bioavailability, making it an effective fortificant in foods like cereals and infant formulas.[2][11]
In a randomized clinical trial comparing ferrous gluconate and ferrous sulfate (B86663) in toddlers (6-24 months old) over a six-month period, both supplements were found to be effective in preventing iron deficiency anemia.[13] However, the group receiving ferrous gluconate showed significantly higher hemoglobin and ferritin levels, suggesting greater efficacy in that population.[13] Another study noted that in pasteurized milk, the formation of ferrous dialyzable iron (an indicator of bioavailability) from this compound was not significantly different from ferrous sulfate.[14][15]
Safety and Tolerability
Gastrointestinal side effects are a common reason for non-compliance with iron supplementation. These effects can include nausea, constipation, diarrhea, and stomach cramps.[16][17]
Ferrous gluconate is often considered gentler on the stomach than ferrous sulfate, primarily because a standard tablet dose contains less elemental iron.[7][17] this compound is also perceived as having a milder gastrointestinal side effect profile compared to ferrous sulfate, making it a preferred choice for sensitive individuals.[9]
A clinical trial involving toddlers found that side effects like constipation and vomiting were significantly more common in the group receiving ferrous sulfate (53.3%) compared to the ferrous gluconate group (20%).[18] This improved tolerability can be a critical factor in ensuring patient adherence to a supplementation regimen.
| Parameter | This compound | Ferrous Gluconate | Reference |
| Bioavailability | High / Good | Good / Higher than some inorganic salts | [9][10][11][12] |
| Common Side Effects | Milder GI effects (nausea, constipation) | Milder GI effects compared to sulfate | [7][9][16][17] |
| Clinical Efficacy | Effective for food fortification and anemia treatment. | Effective in treating anemia, may lead to higher Hb and ferritin levels than sulfate in some populations. | [2][11][13] |
Visualization of Key Biological and Experimental Processes
Diagram 1: Intestinal Iron Absorption Pathway
Non-heme iron from supplements like this compound and gluconate must be absorbed by enterocytes in the small intestine. This process is tightly regulated. The diagram below illustrates the key proteins involved in the absorption and transport of ferrous iron (Fe²⁺).
Caption: Regulated pathway of non-heme iron absorption in duodenal enterocytes.
Diagram 2: Experimental Workflow for In Vitro Bioavailability
The Caco-2 cell model is a widely used in vitro method to assess iron bioavailability.[19][20][21] The workflow involves simulating digestion and then measuring iron uptake by a cultured line of human intestinal cells.
Caption: Workflow for assessing iron bioavailability using the Caco-2 cell model.
Experimental Protocol: In Vitro Iron Bioavailability Using Caco-2 Cells
This protocol provides a standardized method for comparing the bioavailability of iron compounds like this compound and ferrous gluconate. It is based on the widely accepted Caco-2 cell bioassay, which measures ferritin formation as an indicator of iron uptake.[20][21]
Objective: To determine the relative bioavailability of an iron compound by measuring ferritin formation in Caco-2 cells following a simulated gastrointestinal digestion.
Materials:
-
Caco-2 cell line
-
Cell culture reagents: DMEM, fetal bovine serum (FBS), non-essential amino acids, penicillin-streptomycin (B12071052)
-
Permeable cell culture inserts (e.g., Transwell®)
-
Enzymes for digestion: Pepsin, Pancreatin (B1164899), Bile extract
-
Reagents for pH adjustment: HCl, NaHCO₃
-
Iron compounds: this compound, Ferrous gluconate, Ferrous sulfate (as a reference)
-
Ferritin ELISA kit
-
Protein quantification assay kit (e.g., BCA or Bradford)
Methodology:
-
Caco-2 Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Seed cells onto permeable inserts in 6-well or 12-well plates at a density of approximately 50,000 cells/cm².
-
Grow the cells for 18-21 days post-confluence to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium.[22] Monitor monolayer integrity by measuring transepithelial electrical resistance (TEER).
-
-
Simulated Gastrointestinal Digestion:
-
Gastric Phase: Suspend the iron compound (e.g., 5 mg elemental iron) in saline. Adjust pH to 2.0 with HCl. Add pepsin solution and incubate at 37°C for 1-2 hours in a shaking water bath.
-
Intestinal Phase: Increase the pH of the gastric digest to ~6.0 with NaHCO₃. Add a solution of pancreatin and bile extract. Adjust the final pH to 7.0. Incubate at 37°C for 2 hours in a shaking water bath.
-
Centrifuge the final digest to separate the soluble fraction, which will be applied to the cells.
-
-
Cellular Iron Uptake:
-
Remove the culture medium from the apical (upper) chamber of the Caco-2 cell inserts and replace it with the soluble digest from step 2.
-
Add fresh culture medium to the basolateral (lower) chamber.
-
Incubate the cells for 2 to 24 hours to allow for iron uptake.
-
-
Harvesting and Analysis:
-
After incubation, remove the digest and wash the cell monolayer three times with saline to remove surface-bound iron.
-
Harvest the cells by adding a lysis buffer and scraping.
-
Ferritin Measurement: Quantify the ferritin concentration in the cell lysate using a commercial ELISA kit according to the manufacturer's instructions.[21]
-
Protein Measurement: Determine the total protein concentration in the cell lysate using a standard protein assay.
-
Calculation: Express iron bioavailability as the ratio of ferritin to total protein (e.g., ng ferritin / mg protein).[20] This normalizes the ferritin formation to the cell number in each well. Compare the results for this compound and ferrous gluconate against the reference compound (ferrous sulfate).
-
Conclusion
Both this compound and ferrous gluconate are effective and well-tolerated sources of iron for supplementation and food fortification.
-
Ferrous Gluconate is a suitable option when tolerability is a primary concern, as it demonstrates fewer gastrointestinal side effects, albeit with a lower elemental iron content per unit weight.[7][18] Its efficacy in improving hemoglobin and ferritin levels has been clinically demonstrated.[13]
-
This compound offers a good balance of bioavailability and tolerability, with a higher elemental iron content than ferrous gluconate.[9][11] Its favorable sensory profile makes it an excellent choice for food fortification where taste and color are critical product attributes.[11]
The choice between these two compounds will depend on the specific application, target population, desired dosage, and formulation requirements. For drug development, the superior tolerability of ferrous gluconate may be advantageous. For food fortification, the functional properties and milder taste of this compound are highly beneficial.[11] The provided experimental protocol offers a reliable framework for researchers to conduct direct comparative studies to inform their selection.
References
- 1. Iron - Health Professional Fact Sheet [ods.od.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 5905-52-2 [chemicalbook.com]
- 4. Ferrous gluconate | 299-29-6 [chemicalbook.com]
- 5. FERROUS GLUCONATE - Ataman Kimya [atamanchemicals.com]
- 6. Ferrous Gluconate | C12H22FeO14 | CID 23616740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. buzzrx.com [buzzrx.com]
- 8. This compound | C6H10FeO6 | CID 22197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. wbcil.com [wbcil.com]
- 11. nbinno.com [nbinno.com]
- 12. ruipugroup.com [ruipugroup.com]
- 13. Comparison of the effect of ferrous sulfate and ferrous gluconate on prophylaxis of iron deficiency in toddlers 6-24 months old: A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubmed.ai [pubmed.ai]
- 16. What are the side effects of this compound trihydrate? [synapse.patsnap.com]
- 17. pubmed.ai [pubmed.ai]
- 18. Comparison of the effect of ferrous sulfate and ferrous gluconate on prophylaxis of iron deficiency in toddlers 6-24 months old: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ICI Journals Master List [journals.indexcopernicus.com]
- 20. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 21. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. nutriweb.org.my [nutriweb.org.my]
A Comparative Guide to the Validation of Analytical Methods for Ferrous Lactate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of ferrous lactate (B86563), a key ingredient in pharmaceuticals and food supplements. It offers an objective evaluation of common analytical techniques, comparing their performance with methods used for alternative iron salts such as ferrous sulfate (B86663), ferrous gluconate, and ferrous fumarate (B1241708). This document is intended to assist researchers and quality control professionals in selecting the most appropriate analytical method for their specific needs, ensuring accuracy, precision, and compliance with regulatory standards.
Introduction to Analytical Methods for Ferrous Salts
The accurate determination of the ferrous iron content in pharmaceutical formulations is crucial for ensuring product efficacy and safety. Several analytical techniques are available for this purpose, each with its own set of advantages and limitations. The most commonly employed methods include:
-
Titrimetric Methods: These classical chemical analysis techniques are based on the reaction of the analyte with a reagent of a known concentration (the titrant). They are often robust, cost-effective, and do not require sophisticated instrumentation.
-
Spectrophotometric Methods: These methods rely on the absorption of light by a colored complex of the ferrous ion. They are known for their high sensitivity and are suitable for the determination of low concentrations of iron.
-
Chromatographic Methods (HPLC): High-Performance Liquid Chromatography (HPLC) offers high selectivity and the ability to separate the analyte from other components in the sample matrix. This is particularly useful for complex formulations.
The validation of these analytical methods is a critical step in drug development and quality control, as it provides documented evidence that the procedure is suitable for its intended purpose. Key validation parameters, as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3]
Comparison of Analytical Method Performance
The following tables summarize the performance characteristics of different analytical methods for the quantification of ferrous lactate and its common alternatives. It is important to note that while some data is specific to this compound, other data pertains to different ferrous salts but is considered indicative of the method's general performance for iron (II) quantification.
Table 1: Comparison of Titrimetric Methods
| Parameter | This compound (Potassium Permanganate (B83412) Titration) | Ferrous Gluconate (Cerium (IV) Sulfate Titration)[4] | Ferrous Fumarate (Cerium (IV) Sulfate Titration) | Ferrous Sulfate (Cerimetric Titration)[5] |
| Principle | Redox titration where Fe²⁺ is oxidized to Fe³⁺ by KMnO₄.[6][7] | Redox titration where Fe²⁺ is oxidized to Fe³⁺ by Ce⁴⁺.[8] | Redox titration where Fe²⁺ is oxidized to Fe³⁺ by Ce⁴⁺. | Redox titration where Fe²⁺ is oxidized to Fe³⁺ by Ce⁴⁺.[5] |
| Accuracy (% Recovery) | Typically 98-102% | Typically 98-102% | Typically 98-102% | Comparable to FAAS method[5] |
| Precision (% RSD) | ≤ 2% | ≤ 2% | ≤ 2% | ≤ 2% |
| Linearity (R²) | Not applicable in the same sense as instrumental methods, but a linear relationship between titrant volume and analyte amount is expected. | Not applicable in the same sense as instrumental methods. | Not applicable in the same sense as instrumental methods. | Not applicable in the same sense as instrumental methods. |
| LOD/LOQ | Generally higher than spectroscopic or chromatographic methods.[9] | Generally higher than spectroscopic or chromatographic methods. | Generally higher than spectroscopic or chromatographic methods. | Generally higher than spectroscopic or chromatographic methods. |
| Specificity | Can be affected by other reducing agents present in the sample matrix. | Can be affected by other reducing agents present in the sample matrix. | Can be affected by other reducing agents present in the sample matrix. | Can be affected by other reducing agents present in the sample matrix. |
Table 2: Comparison of UV-Vis Spectrophotometric Methods
| Parameter | This compound (1,10-Phenanthroline Method) | Ferrous Sulfate (1,10-Phenanthroline Method)[10] | Ferrous Gluconate (Colorimetric Method) | Ferrous Fumarate (Colorimetric Method) |
| Principle | Formation of a colored complex between Fe²⁺ and 1,10-phenanthroline (B135089), measured at ~510 nm.[11][12] | Formation of a colored complex between Fe²⁺ and 1,10-phenanthroline, measured at a specific wavelength. | Formation of a colored complex with a chromogenic agent. | Formation of a colored complex with a chromogenic agent. |
| Accuracy (% Recovery) | Typically 98-102% | 99.9%[10] | Typically 98-102% | Typically 98-102% |
| Precision (% RSD) | ≤ 2% | < 2% | ≤ 2% | ≤ 2% |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 over 1-10 µg/ml[10] | Typically ≥ 0.999 | Typically ≥ 0.999 |
| LOD/LOQ | High sensitivity, suitable for low concentrations.[13] | Dependent on the specific method, but generally low. | Dependent on the specific method, but generally low. | Dependent on the specific method, but generally low. |
| Specificity | Generally good, but can be affected by interfering ions that form colored complexes.[11] | Good, but requires masking agents for interfering ions. | Good, but can be affected by interfering ions. | Good, but can be affected by interfering ions. |
Table 3: Comparison of HPLC Methods
| Parameter | This compound | Ferrous Gluconate[14] | Ferrous Fumarate[15] | Ferrous Sulfate[16] |
| Principle | Separation on a reverse-phase column, often with post-column derivatization to form a detectable complex. | Separation on a C18 column with UV detection.[14] | Separation on a C18 column with UV detection at 265 nm.[15] | Separation on a C18 column with UV detection.[16] |
| Accuracy (% Recovery) | Typically 98-102% | 96.68%[14] | 100.06%[15] | Typically 98-102% |
| Precision (% RSD) | ≤ 2% | 1.5%[14] | < 2%[15] | ≤ 2% |
| Linearity (R²) | ≥ 0.999 | 0.999 over 62.5-625.0 µg/ml[14] | 0.9995[15] | ≥ 0.999 |
| LOD/LOQ | High sensitivity and specificity.[17][18] | Dependent on the detector and method conditions. | Dependent on the detector and method conditions. | Dependent on the detector and method conditions. |
| Specificity | High, able to separate the analyte from impurities and degradation products. | High | High | High |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions and sample matrices.
Titrimetric Determination of this compound using Potassium Permanganate
Principle: This method is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by potassium permanganate (KMnO₄) in an acidic medium. The endpoint is indicated by the persistence of a pink color due to excess permanganate ions.[6][7]
Reagents:
-
Standardized 0.1 N Potassium Permanganate solution
-
Sulfuric Acid (1 M)
-
Deionized water
Procedure:
-
Accurately weigh a quantity of this compound powder equivalent to about 250 mg of ferrous iron.
-
Dissolve the sample in a mixture of 50 mL of deionized water and 10 mL of 1 M sulfuric acid in a 250 mL conical flask.
-
Titrate the solution with standardized 0.1 N potassium permanganate solution.
-
The endpoint is reached when a faint pink color persists for at least 30 seconds.
-
Record the volume of potassium permanganate solution consumed.
-
Calculate the percentage of this compound in the sample.
Spectrophotometric Determination of Ferrous Iron using 1,10-Phenanthroline
Principle: Ferrous ions react with 1,10-phenanthroline to form a stable, orange-red complex. The absorbance of this complex is measured at its wavelength of maximum absorbance (λmax), which is approximately 510 nm. The concentration of ferrous iron is determined by comparing the absorbance of the sample solution to a calibration curve prepared from standard iron solutions.[11][12]
Reagents:
-
Standard Iron Solution (10 µg/mL Fe)
-
1,10-Phenanthroline solution (0.1% w/v in ethanol)
-
Hydroxylamine (B1172632) hydrochloride solution (10% w/v)
-
Sodium acetate (B1210297) buffer solution (pH 4.5)
Procedure:
-
Preparation of Calibration Curve:
-
Pipette aliquots of the standard iron solution (e.g., 1, 2, 5, 10, and 15 mL) into a series of 100 mL volumetric flasks.
-
To each flask, add 1 mL of hydroxylamine hydrochloride solution and 10 mL of 1,10-phenanthroline solution.
-
Add sodium acetate buffer to adjust the pH to approximately 4.5 and dilute to volume with deionized water.
-
Measure the absorbance of each solution at 510 nm against a reagent blank.
-
Plot a graph of absorbance versus concentration to obtain the calibration curve.
-
-
Sample Analysis:
-
Accurately weigh a sample of this compound and dissolve it in deionized water to obtain a solution with a concentration in the range of the calibration curve.
-
Treat an aliquot of the sample solution in the same manner as the standards.
-
Measure the absorbance of the sample solution and determine the concentration of iron from the calibration curve.
-
HPLC Determination of Ferrous Salts
Principle: This method typically involves the separation of the ferrous salt on a reversed-phase column. As ferrous ions themselves do not possess a suitable chromophore for UV detection, a pre-column or post-column derivatization step is often employed to form a UV-active complex. Alternatively, the counter-ion (e.g., fumarate) can be quantified.[14][15][16]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase (Example for Ferrous Fumarate): [15]
-
A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
Procedure (Example for Ferrous Fumarate): [15]
-
Standard Preparation: Prepare a series of standard solutions of ferrous fumarate of known concentrations.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 265 nm
-
Injection volume: 20 µL
-
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the ferrous fumarate peak based on the retention time and peak area of the standards.
Workflow for Analytical Method Validation
The validation of an analytical method follows a structured workflow to ensure that the method is suitable for its intended purpose. The following diagram illustrates the key stages of this process.
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ruipugroup.com [ruipugroup.com]
- 5. Comparison of flame atomic absorption spectrometry (FAAS) and Cerimetric methods for the determination of ferrous sulfate content of some pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lms.durgapurgovtcollege.ac.in [lms.durgapurgovtcollege.ac.in]
- 7. Permanganate Titrations [staff.buffalostate.edu]
- 8. drugfuture.com [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. tau.ac.il [tau.ac.il]
- 12. egyankosh.ac.in [egyankosh.ac.in]
- 13. Identification and Quantitative Determination of Lactate Using Optical Spectroscopy—Towards a Noninvasive Tool for Early Recognition of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Validated HPLC assay for iron determination in biological matrices based on ferrioxamine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Cellular Iron Uptake: Ferrous Lactate vs. Ferric Citrate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ferrous and Ferric Iron Sources for Cellular Delivery
The selection of an appropriate iron salt is a critical determinant of efficacy in the development of iron supplements and therapeutics. This guide provides a detailed comparison of the cellular uptake of two commonly used iron sources: ferrous lactate (B86563) (an iron(II) salt) and ferric citrate (B86180) (an iron(III) salt). By examining their distinct uptake mechanisms and presenting available experimental data, this document aims to equip researchers with the necessary information to make informed decisions in their work.
Quantitative Data Summary
Direct comparative studies on the cellular uptake of ferrous lactate versus ferric citrate are limited in the currently available literature. However, by synthesizing data from studies on various ferrous salts (as a proxy for this compound) and ferric citrate, primarily using the Caco-2 cell model of intestinal absorption, we can construct a comparative overview. Cellular iron uptake is often quantified by measuring the formation of ferritin, an intracellular iron storage protein, which is proportional to the amount of iron absorbed by the cell.
| Iron Compound | Iron Oxidation State | Predominant Cellular Uptake Pathway | Relative Bioavailability (Caco-2 cells) | Key Considerations |
| This compound | Ferrous (Fe²⁺) | Divalent Metal Transporter 1 (DMT1) | Generally high for ferrous salts. The lactate anion may enhance solubility and uptake.[1] | Uptake is directly into the ferrous iron pool, bypassing the need for a reduction step at the cell surface. |
| Ferric Citrate | Ferric (Fe³⁺) | Reduction to Fe²⁺ followed by DMT1 transport; Potential for a separate β3-integrin and mobilferrin pathway.[2] | Moderate to high, dependent on efficient reduction of Fe³⁺ to Fe²⁺.[3] | The citrate chelate keeps iron soluble, but the obligatory reduction step can be a rate-limiting factor. |
Note: The relative bioavailability is a qualitative summary based on the general understanding of ferrous vs. ferric iron uptake. Quantitative values can vary significantly based on experimental conditions. Ferrous sulfate (B86663) is a commonly used reference for high bioavailability of ferrous salts.[4][5]
Cellular Uptake Mechanisms: A Tale of Two Irons
The cellular uptake of iron is fundamentally dependent on its oxidation state. Ferrous (Fe²⁺) and ferric (Fe³⁺) iron are processed through distinct pathways at the cell membrane.
Ferrous Iron (e.g., this compound)
Ferrous iron is the more readily absorbed form of non-heme iron. The primary transporter for ferrous iron is the Divalent Metal Transporter 1 (DMT1) , located on the apical membrane of enterocytes.[2] This transporter facilitates the direct uptake of Fe²⁺ into the cell. The lactate anion in this compound may contribute to maintaining iron in a soluble and readily absorbable form.[1]
Ferric Iron (e.g., Ferric Citrate)
Ferric iron, being less soluble at physiological pH, requires a more complex uptake mechanism. For ferric citrate, the citrate chelation helps to maintain the iron in a soluble form.[6] Before it can be transported into the cell by DMT1, ferric iron must be reduced to ferrous iron.[3] This reduction is carried out by a ferrireductase enzyme, such as the duodenal cytochrome B (Dcytb) , located on the cell surface. Following reduction, the resulting Fe²⁺ is then transported into the cell via DMT1. An alternative, less characterized pathway for ferric iron uptake involving β3-integrin and mobilferrin has also been proposed.[2]
Experimental Protocols
The following is a generalized protocol for a comparative cellular iron uptake study using the Caco-2 cell model, based on established methodologies.[7][8]
Caco-2 Cell Culture and Differentiation
-
Cell Seeding: Caco-2 cells are seeded onto permeable Transwell inserts to allow for the formation of a polarized monolayer that mimics the intestinal epithelium.
-
Cell Culture: The cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics. The medium is changed every 2-3 days.
-
Differentiation: The cells are grown for 14-21 days post-seeding to allow for spontaneous differentiation into mature enterocytes, characterized by the formation of tight junctions and the expression of brush border enzymes.
Iron Uptake Assay (Ferritin Formation)
-
Iron Treatment Preparation: Prepare solutions of this compound and ferric citrate at the desired concentrations in a suitable buffer or cell culture medium. Ferrous sulfate is often included as a positive control for ferrous iron uptake.
-
Cell Treatment: The differentiated Caco-2 cell monolayers are washed with a buffered salt solution to remove any residual culture medium. The iron solutions are then added to the apical side of the Transwell inserts and incubated for a defined period (e.g., 2 to 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Lysis: After incubation, the iron solutions are removed, and the cells are washed multiple times with an ice-cold buffered solution to remove any surface-bound iron. The cells are then lysed using a suitable lysis buffer to release the intracellular contents, including ferritin.
-
Ferritin Quantification: The ferritin concentration in the cell lysate is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Protein Quantification: The total protein concentration in the cell lysate is determined using a standard protein assay (e.g., BCA or Bradford assay).
-
Data Normalization: The ferritin concentration is normalized to the total protein concentration for each sample to account for any variations in cell number. The results are typically expressed as ng of ferritin per mg of total cell protein.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Cellular Iron Uptake Pathways
Caption: Cellular uptake pathways for ferrous and ferric iron.
Experimental Workflow for Caco-2 Iron Uptake Assay
Caption: Experimental workflow for comparing iron uptake in Caco-2 cells.
References
- 1. Lactic acid fermentation stimulated iron absorption by Caco-2 cells is associated with increased soluble iron content in carrot juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separate pathways for cellular uptake of ferric and ferrous iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal uptake of iron delivered as ferric citrate | Iron Metabolism [haaselab.org]
- 4. Comparison Study of Oral Iron Preparations Using a Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. benchchem.com [benchchem.com]
- 7. Caco-2 cell ferritin formation predicts nonradiolabeled food iron availability in an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ferrous Lactate and Ferric Pyrophosphate in Nutritional Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common iron fortificants, ferrous lactate (B86563) and ferric pyrophosphate, used in nutritional studies and food fortification. The following sections detail their mechanisms of action, comparative bioavailability from in vitro and in vivo studies, and the experimental protocols used to derive these findings.
Overview and Mechanism of Iron Absorption
Iron bioavailability is largely dependent on its chemical form. Ferrous iron (Fe²⁺) salts, such as ferrous lactate, are generally more soluble and readily absorbed than ferric iron (Fe³⁺) compounds like ferric pyrophosphate.
This compound: As a ferrous salt, this compound readily dissolves in the acidic environment of the stomach, releasing Fe²⁺ ions.[1] These ions are then directly absorbed by the divalent metal transporter 1 (DMT1) on the apical membrane of enterocytes in the duodenum.[2]
Ferric Pyrophosphate: Being a ferric salt, ferric pyrophosphate has low solubility. For the iron to be absorbed, it must first be solubilized from the food matrix and then reduced from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state by reductases like duodenal cytochrome B (Dcytb) at the brush border of the enterocyte.[3] Subsequently, the newly formed Fe²⁺ is transported into the cell by DMT1.[3] Some studies suggest that nano-sized particles of ferric pyrophosphate can also be absorbed via endocytosis.[2]
Comparative Bioavailability Data
Direct comparative human studies between this compound and ferric pyrophosphate are limited. Therefore, this guide presents data on their relative bioavailability (RBV) compared to the highly bioavailable reference standard, ferrous sulfate (B86663).
In Vivo Human Studies
The following table summarizes the results of human clinical trials that assessed the bioavailability of ferric pyrophosphate relative to ferrous sulfate using the stable isotope incorporation technique.
| Iron Compound | Food Vehicle | Study Population | Iron Absorption (%) from Ferric Pyrophosphate | Iron Absorption (%) from Ferrous Sulfate | Relative Bioavailability (%) | Key Findings |
| Ferric Pyrophosphate | Wheat-milk infant cereal | Iron-deficient & non-anemic women | 2.0 | 3.2 | 62 | The addition of ascorbic acid decreased the RBV to 39%.[3] |
| Ferric Pyrophosphate | Rice meal (unprocessed) | Iron-deficient & non-anemic women | 1.7 | 11.6 | 15 | Demonstrates a significant negative impact of the food matrix on insoluble iron absorption.[3] |
| Micronized, dispersible Ferric Pyrophosphate | Yoghurt drink | Adult women | 3.9 | 4.2 | ~93 | Micronization and dispersion significantly improve bioavailability.[3] |
| Ferric Pyrophosphate | Instant milk drink | Iron-replete children | 2.1 | 6.24 | 33 | Lower bioavailability in iron-replete individuals.[3] |
| Ferrous Ammonium (B1175870) Phosphate (B84403) (FAP) vs. Ferric Pyrophosphate (FPP) | Instant milk drink | Young women | FAP: 7.4, FPP: 3.3 | 10.4 | FAP: 71, FPP: 32 | FAP was significantly better absorbed than FPP.[4] |
A study comparing this compound to ferrous sulfate in fortified fish sauce found that iron absorption from this compound was significantly lower.[2] Another study in rats suggested that the iron bioavailability of ferric pyrophosphate was superior to that of ferrous fumarate.[2]
In Vitro Caco-2 Cell Studies
The Caco-2 cell model is a widely used in vitro method to predict iron bioavailability.[5] Ferritin formation in these cells is a reliable marker of iron uptake.[5]
| Iron Compound | Condition | Ferritin Formation (ng ferritin/mg protein) | Key Findings |
| Ferrous Sulfate | Control | Not specified | Often used as a reference.[1] |
| This compound | Digested with food matrix | Bioaccessibility factor of ~60% in the presence of a food matrix.[1] | Encapsulation and the presence of vitamin C significantly improved bioaccessibility.[1] |
| Ferric Pyrophosphate | Digested with food matrix | Bioavailability can be low but is improved with micronization and encapsulation.[2] | The food matrix and processing have a significant impact on bioavailability.[3] |
Experimental Protocols
Human Iron Absorption Study using Stable Isotopes
This method is considered the gold standard for measuring iron bioavailability in humans.[6][7][8][9]
Objective: To determine the fractional absorption of iron from a test meal.
Methodology:
-
Subject Recruitment: Healthy volunteers are recruited based on specific inclusion and exclusion criteria, including age, BMI, and iron status (e.g., serum ferritin levels).[8]
-
Isotope Preparation: The iron compounds (e.g., this compound, ferric pyrophosphate, and ferrous sulfate) are labeled with different stable isotopes of iron, such as ⁵⁷Fe and ⁵⁸Fe.[4]
-
Test Meal Administration: The isotopically labeled iron compounds are incorporated into a standardized meal or beverage. Subjects consume the test meal after an overnight fast.[4]
-
Blood Sampling: A baseline blood sample is collected before the test meal. A second blood sample is taken approximately 14 days later to allow for the incorporation of the absorbed iron isotopes into red blood cells.[7]
-
Sample Analysis: The isotopic enrichment of iron in the red blood cells is measured using mass spectrometry.[3]
-
Calculation of Iron Absorption: The amount of the stable isotope incorporated into the circulating erythrocytes is used to calculate the percentage of iron absorbed from the meal. The relative bioavailability of a test compound is calculated by comparing its absorption to that of a reference compound (e.g., ferrous sulfate).[3]
In Vitro Digestion and Caco-2 Cell Culture Model
This in vitro model simulates the physiological processes of digestion and absorption in the human small intestine.[10][11][12][13]
Objective: To assess the relative bioavailability of iron from different sources and under various conditions.
Methodology:
-
Caco-2 Cell Culture: Caco-2 cells are seeded onto permeable supports in a multi-well plate and cultured for approximately two weeks to allow them to differentiate into a monolayer of enterocyte-like cells.[10]
-
In Vitro Digestion: The food or iron compound is subjected to a simulated gastric and intestinal digestion process.
-
Gastric Digestion: The sample is incubated with pepsin at an acidic pH (around 2.0) to simulate stomach digestion.[10]
-
Intestinal Digestion: The pH is then raised to a neutral level (around 7.0), and a mixture of pancreatin (B1164899) and bile salts is added to simulate small intestine digestion.[10]
-
-
Cellular Uptake: The resulting digest is applied to the apical side of the Caco-2 cell monolayer and incubated for a set period (e.g., 2 to 24 hours).[13]
-
Cell Harvesting and Lysis: After incubation, the cells are washed to remove any unabsorbed iron and then harvested. The cells are lysed to release their contents, including ferritin.[13]
-
Ferritin and Protein Measurement: The ferritin concentration in the cell lysate is measured using an enzyme-linked immunosorbent assay (ELISA). The total protein content is also determined to normalize the ferritin values.[13]
-
Data Analysis: The ferritin-to-protein ratio (ng ferritin/mg protein) is used as an index of cellular iron uptake. This value is compared between different iron compounds and conditions to determine relative bioavailability.[13]
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key biological pathways and experimental procedures discussed in this guide.
Figure 1: Iron Absorption Pathways.
Figure 2: In Vitro Bioavailability Workflow.
Conclusion
The choice between this compound and ferric pyrophosphate for nutritional studies or food fortification depends on a balance of bioavailability, cost, and organoleptic properties. This compound, being a soluble ferrous salt, generally offers higher bioavailability. However, its reactivity can lead to undesirable sensory changes in food products.
Ferric pyrophosphate is less reactive and more suitable for a wider range of food matrices. While its inherent bioavailability is lower than that of ferrous salts, advancements in food technology, such as micronization and encapsulation, have significantly improved its absorption, making it a viable alternative in many applications. The experimental data suggests that the food matrix and the iron status of the individual play a crucial role in the bioavailability of ferric pyrophosphate.
For researchers and drug development professionals, it is imperative to consider these factors when designing studies and selecting an iron source for interventions. The detailed experimental protocols provided in this guide offer a foundation for conducting robust and comparable bioavailability studies.
References
- 1. Comparison Study of Iron Bioaccessibility from Dietary Supplements and Microencapsulated Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Ferrous ammonium phosphate (FeNH₄PO₄) as a new food fortificant: iron bioavailability compared to ferrous sulfate and ferric pyrophosphate from an instant milk drink - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. researchgate.net [researchgate.net]
- 7. Assessing Human Iron Kinetics Using Stable Iron Isotopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iaea.org [iaea.org]
- 9. PrimoVeNde [librarysearch.library.utoronto.ca]
- 10. Caco-2 Cell Bioassay: An In Vitro Method for Measuring Iron Bioavailability in Complex Food Sources [jove.com]
- 11. An in vitro digestion/Caco-2 cell culture system accurately predicts the effects of ascorbic acid and polyphenolic compounds on iron bioavailability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 13. Comparison of Intestinal Iron Uptake From Different Plant and Animal Proteins and Food Matrices: Studies Using an In Vitro Digestion/Caco-2 Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
The Clinical Efficacy of Oral Iron Supplements: A Comparative Guide
For researchers and drug development professionals, navigating the landscape of oral iron supplementation is critical for optimizing the management of iron deficiency anemia (IDA). While traditional ferrous salts have long been the standard, a growing number of formulations aim to enhance bioavailability and improve tolerability. This guide provides an objective comparison of the clinical performance of various oral iron supplements, supported by experimental data and detailed methodologies.
Iron deficiency is a global health issue, making the refinement of oral iron therapy a significant area of research.[1] An ideal oral iron supplement should not only effectively and rapidly correct anemia but also minimize the gastrointestinal side effects that frequently lead to poor patient adherence.[1][2] This guide delves into a head-to-head comparison of commonly prescribed and novel oral iron preparations, offering a clear perspective on their relative efficacy and safety profiles.
Comparative Efficacy of Oral Iron Formulations
The efficacy of an oral iron supplement is primarily determined by its ability to increase hemoglobin levels and replenish iron stores, measured by serum ferritin levels. Clinical trials have demonstrated varying degrees of effectiveness among different formulations.
Ferrous sulfate (B86663), a widely used and cost-effective option, has consistently shown efficacy in treating IDA.[3][4] However, its use is often limited by a high incidence of gastrointestinal side effects.[5][6] Newer formulations, such as iron bisglycinate and sucrosomial iron, have emerged with claims of superior bioavailability and tolerability.
Studies suggest that iron bisglycinate may lead to better absorption and a more sustained increase in ferritin levels compared to ferrous sulfate.[7][8] For instance, one study in children with IDA found that while both ferrous bisglycinate and ferrous sulfate increased hemoglobin concentrations, only the iron bisglycinate group showed a significant rise in ferritin levels.[7] Another newer formulation, sucrosomial iron, has also demonstrated a significant improvement in both hemoglobin and serum ferritin levels, potentially surpassing conventional oral iron salts in efficacy and tolerability.[9]
Iron polymaltose complex (IPC) is another alternative, with some studies suggesting comparable efficacy to ferrous sulfate in raising hemoglobin levels, but potentially with better tolerability.[10] However, other research indicates that IPC may have lower bioavailability and be less effective at replenishing iron stores compared to ferrous sulfate.[3][7] Ferrous ascorbate (B8700270) and ferrous fumarate (B1241708) are also commonly used, with studies showing their efficacy in improving anemia indices.[9][10]
The following table summarizes the quantitative data from various clinical studies, offering a comparative look at the efficacy of different oral iron formulations.
Table 1: Efficacy of Oral Iron Formulations in Clinical Trials
| Formulation | Study Population | Dosage of Elemental Iron | Duration | Mean Hemoglobin (Hb) Increase | Mean Ferritin Increase | Citation |
| Ferrous Sulfate | Pregnant women with IDA | 100 mg/day | 8 weeks | ~2.0 g/dL | Not specified | [1] |
| Children with IDA | 5 mg/kg/day (twice daily) | 4 months | 3.0 ± 2.3 g/dL | Not specified | [1] | |
| Patients with Crohn's Disease and IDA | 105 mg/day | 90 days | +16.2% from baseline | Significant improvement | [1] | |
| Children with IDA | 5 mg/kg body weight/day | 28 days | Significant increase | No significant increase | [7] | |
| Iron Bisglycinate | Children with IDA | 5 mg/kg body weight/day | 28 days | Significant increase | Significant increase | [7] |
| Children with IDA | Not Specified | Not Specified | 3.8 g/dL | Significantly higher than ferrous sulfate | [8] | |
| Iron Polymaltose Complex (IPC) | Pregnant women with IDA | 100 mg/day | 8 weeks | ~1.8 g/dL | Not specified | [1] |
| Adults with IDA | 100 or 200 mg/day | 12 weeks | Reached normal levels in 50-80% of patients | Less effective than ferrous sulfate | [7] | |
| Ferrous Ascorbate | Pregnant women with IDA | Not Specified | 90 days | Significantly higher than ferrous sulfate at day 90 | Not Specified | [10] |
| Sucrosomial Iron | Adults with IDA | Not Specified | 3 months | Significant increase to 12.20 ± 0.1 g/dL | Significant improvement | [9] |
Tolerability and Safety Profiles
A major challenge in oral iron therapy is the high incidence of gastrointestinal side effects, including nausea, constipation, diarrhea, and abdominal pain, which can significantly impact patient compliance.[2][11]
Ferrous sulfate is notoriously associated with these adverse events.[5][6] In contrast, newer formulations are often marketed as having improved tolerability. For example, iron bisglycinate has been shown to have fewer gastrointestinal side effects compared to ferrous sulfate.[8] Similarly, iron polymaltose complex and ferrous ascorbate are claimed to have lower gastrointestinal intolerance.[10] One study found that epigastric pain was more commonly reported in the ferrous sulfate group compared to those receiving iron polymaltose complex or ferrous ascorbate.[10] Sucrosomial iron has also been noted for its good tolerability profile.[9]
Table 2: Tolerability of Oral Iron Formulations in Clinical Trials
| Formulation | Common Adverse Effects | Incidence of Key Adverse Effects | Citation |
| Ferrous Sulfate | Epigastric pain, nausea, vomiting, constipation, diarrhea, abdominal pain | Nausea (11%), Constipation (12%), Diarrhea (8%) | [4][10] |
| Iron Bisglycinate | Diarrhea | Diarrhea noted in 11 patients (out of 54) | [8] |
| Iron Polymaltose Complex (IPC) | Epigastric pain, nausea, vomiting, constipation, diarrhea, abdominal pain | Comparable to Ferrous Sulfate, but epigastric pain less common | [10] |
| Ferrous Ascorbate | Epigastric pain, nausea, vomiting, constipation, diarrhea, abdominal pain | Comparable to Ferrous Sulfate and IPC | [10] |
| Sucrosomial Iron | Good tolerability profile reported | Not specified in detail | [9] |
Experimental Protocols and Methodologies
The interpretation of clinical trial data relies heavily on the rigor of the experimental design. A typical clinical trial comparing the efficacy and safety of oral iron formulations follows a structured protocol.
Key Components of a Comparative Clinical Trial for Oral Iron Supplements:
-
Study Design: Most commonly, a multicenter, randomized, double-blind, parallel-group study is employed to minimize bias.[1]
-
Patient Population: Inclusion criteria typically involve adults or children with a confirmed diagnosis of iron deficiency anemia, defined by specific hemoglobin and serum ferritin thresholds.[1] Exclusion criteria are established to avoid confounding factors.
-
Treatment Regimen: Patients are randomly assigned to receive one of the oral iron formulations being studied. The dosage of elemental iron and the duration of treatment are standardized across all groups.[1] Treatment periods can range from several weeks to months to assess both initial response and the repletion of iron stores.[1]
-
Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: The primary measure of efficacy is often the change in hemoglobin concentration from baseline to a predetermined time point.[1]
-
Secondary Efficacy Endpoints: These may include changes in serum ferritin, transferrin saturation, and the proportion of patients who achieve normal hemoglobin levels.[1]
-
Safety Assessments: All adverse events are meticulously recorded and monitored throughout the study.[1]
-
The following diagram illustrates a typical experimental workflow for a clinical trial comparing different oral iron supplements.
Mechanisms of Iron Absorption
The bioavailability of different oral iron formulations is influenced by their chemical structure and the pathways through which they are absorbed in the gastrointestinal tract. Non-heme iron, the form found in most oral supplements, is primarily absorbed in the duodenum.[12][13]
The process begins with the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by duodenal cytochrome B (DcytB) on the surface of enterocytes.[12] Ferrous iron is then transported into the enterocyte by the divalent metal transporter 1 (DMT1).[12] Once inside the cell, iron can either be stored as ferritin or transported out of the enterocyte into the bloodstream via ferroportin.[12] The hormone hepcidin (B1576463) plays a crucial role in regulating iron absorption by controlling ferroportin activity.[5]
The following diagram illustrates the primary pathway of non-heme iron absorption.
References
- 1. benchchem.com [benchchem.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Ferrous versus Ferric Oral Iron Formulations for the Treatment of Iron Deficiency: A Clinical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Oral iron supplementation: new formulations, old questions | Haematologica [haematologica.org]
- 6. Tolerability of different oral iron supplements: a systematic review | Semantic Scholar [semanticscholar.org]
- 7. Iron Bisglycinate Chelate and Polymaltose Iron for the Treatment of Iron Deficiency Anemia: A Pilot Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thejas.com.pk [thejas.com.pk]
- 9. Comparative evaluation of different oral iron salts in the management of iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of efficacy & safety of iron polymaltose complex & ferrous ascorbate with ferrous sulphate in pregnant women with iron-deficiency anaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. Comparison Study of Oral Iron Preparations Using a Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral Iron Therapy: Current Concepts and Future Prospects for Improving Efficacy and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Ferrous Lactate: Cross-Validation of HPLC and ICP-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. For iron supplements like ferrous lactate (B86563), which is used to treat iron-deficiency anemia, precise measurement is critical to ensure safety and efficacy. This guide provides a comprehensive cross-validation of two powerful analytical techniques for the quantification of ferrous lactate: High-Performance Liquid Chromatography (HPLC) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
This comparison is based on established methodologies for the respective analytes—the lactate component by HPLC and the elemental iron by ICP-MS. By examining the principles, experimental protocols, and performance characteristics of each method, researchers can make informed decisions about the most suitable approach for their specific analytical needs.
Principle of Each Method
High-Performance Liquid Chromatography (HPLC): This technique separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For this compound, quantification is typically achieved by measuring the lactate anion. This is often done using a reversed-phase column with UV detection at a low wavelength (around 210 nm). The concentration of lactate is proportional to the peak area in the chromatogram. This method indirectly quantifies this compound by assuming a 1:2 stoichiometric ratio of ferrous iron to lactate.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is an elemental analysis technique capable of detecting metals and non-metals at very low concentrations. Samples are introduced into an argon plasma, which ionizes the atoms. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. For this compound, ICP-MS directly measures the total iron content. This provides a direct and highly sensitive measure of the iron concentration in a sample.
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducibility and accurate results. Below are representative protocols for the quantification of this compound using HPLC and ICP-MS.
HPLC Method for Lactate Quantification
This protocol is based on established methods for organic acid analysis.[1][2][3]
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable acidic mobile phase to achieve a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a simple mobile phase, such as 5 mM sulfuric acid or a phosphate (B84403) buffer at a low pH (e.g., pH 2.5).[4]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 10-20 µL.
-
-
Calibration:
ICP-MS Method for Total Iron Quantification
This protocol is aligned with USP <232> and <233> guidelines for elemental impurity analysis.[6][7][8][9]
-
Sample Preparation (Acid Digestion):
-
Accurately weigh a sample of this compound.
-
Digest the sample in a solution of high-purity nitric acid and hydrochloric acid. Microwave digestion is often employed to ensure complete dissolution.
-
Dilute the digested sample to a final volume with deionized water to bring the iron concentration into the linear range of the instrument.
-
-
ICP-MS Instrumental Parameters:
-
RF Power: Approximately 1550 W.
-
Carrier Gas Flow: Argon, around 0.99 L/min.
-
Collision/Reaction Cell: Use of a collision cell (e.g., with helium) or a reaction cell (e.g., with ammonia) is recommended to remove polyatomic interferences on the iron isotopes.[6][10]
-
Isotopes Monitored: ⁵⁶Fe and/or ⁵⁷Fe.
-
Internal Standard: An internal standard (e.g., Germanium, Yttrium) should be used to correct for matrix effects and instrumental drift.
-
-
Calibration:
-
Prepare a series of iron standard solutions of known concentrations from a certified reference material.
-
The calibration curve is generated by plotting the signal intensity against the concentration.
-
The calibration should demonstrate excellent linearity (R² > 0.999).
-
Data Presentation: Performance Comparison
The following tables summarize the typical performance characteristics for the quantification of lactate (for HPLC) and iron (for ICP-MS). These values are representative of what can be expected from a validated method.
Table 1: HPLC Performance Characteristics for Lactate Quantification [1][2][3][4][11]
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 1.0 - 5.0 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
Table 2: ICP-MS Performance Characteristics for Iron Quantification [6][8]
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL (ppb) |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL (ppb) |
| Accuracy (% Spike Recovery) | 80 - 120% |
| Precision (% RSD) | < 5% |
Cross-Validation Workflow
A cross-validation study ensures that both methods provide comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of HPLC and ICP-MS for this compound quantification.
Caption: Workflow for the cross-validation of HPLC and ICP-MS for this compound quantification.
Conclusion
Both HPLC and ICP-MS are robust and reliable techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis.
-
HPLC offers a simpler, more accessible, and cost-effective method for routine quality control where the quantification of the lactate moiety is sufficient. It is an indirect measurement of the this compound content.
-
ICP-MS provides a direct, highly sensitive, and specific measurement of the total iron content. This makes it the preferred method for trace-level analysis, elemental impurity testing, and when a direct confirmation of the iron content is required.
A thorough cross-validation as outlined in this guide is essential to ensure the accuracy and consistency of results, regardless of the chosen method. This is particularly important in a regulated environment such as the pharmaceutical industry.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. scispace.com [scispace.com]
- 3. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 4. ijsr.net [ijsr.net]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. agilent.com [agilent.com]
- 8. shimadzu.com [shimadzu.com]
- 9. usp.org [usp.org]
- 10. Frontiers | Iron Redox Speciation Analysis Using Capillary Electrophoresis Coupled to Inductively Coupled Plasma Mass Spectrometry (CE-ICP-MS) [frontiersin.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Ferrous Lactate and Ferrous Fumarate for Researchers and Drug Development Professionals
In the landscape of iron supplementation and fortification, ferrous lactate (B86563) and ferrous fumarate (B1241708) represent two key ferrous iron salts utilized in pharmaceutical and nutraceutical applications. This guide provides a detailed, side-by-side comparison of their chemical properties, bioavailability, efficacy, and safety profiles, supported by available experimental data to inform researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A fundamental understanding of the physicochemical characteristics of these iron salts is crucial for formulation development and predicting their behavior in physiological environments.
| Property | Ferrous Lactate | Ferrous Fumarate |
| Chemical Formula | C₆H₁₀FeO₆ | C₄H₂FeO₄ |
| Molecular Weight | 233.99 g/mol | 169.90 g/mol |
| Elemental Iron Content | ~19% | ~33%[1] |
| Appearance | Greenish-white crystalline powder or crystals[2][3] | Reddish-orange to reddish-brown powder[4][5] |
| Solubility in Water | Soluble[2][3] | Slightly soluble[4][5][6] |
| Odor | Slight, characteristic odor[2] | Odorless[4][5] |
Bioavailability and Absorption
The bioavailability of an iron supplement is a critical determinant of its efficacy. Both this compound and ferrous fumarate, being ferrous (Fe²⁺) salts, are generally more bioavailable than ferric (Fe³⁺) salts.[1] The absorption of non-heme iron primarily occurs in the duodenum and upper jejunum.[7]
While direct head-to-head clinical trials comparing the bioavailability of this compound and ferrous fumarate are limited in the available literature, studies comparing ferrous fumarate to the commonly used ferrous sulfate (B86663) have been conducted. One study in non-anemic women and children found that ferrous fumarate has a similar iron absorption to ferrous sulfate.[1] In this study, the mean iron absorption from ferrous fumarate was 17.5% in women, 7.0% in infants, and 6.3% in young children, with a relative bioavailability to ferrous sulfate of 86%, 97%, and 106%, respectively.[1]
This compound is also considered to have good bioavailability.[8] The lactate ligand may contribute to maintaining iron in a soluble and absorbable form in the gastrointestinal tract.[9]
The absorption of ferrous iron is a regulated process involving the divalent metal transporter 1 (DMT1) on the apical membrane of enterocytes.
Figure 1: Simplified pathway of ferrous iron absorption.
Efficacy in Treating Iron Deficiency Anemia
The clinical efficacy of an iron supplement is determined by its ability to increase hemoglobin and ferritin levels in individuals with iron deficiency anemia.
A retrospective observational study compared the effectiveness of several oral iron salts, including ferrous fumarate.[5] After 90 days of treatment, the mean hemoglobin levels in the ferrous fumarate group increased significantly.[5] However, serum ferritin levels did not show a statistically significant increase in the ferrous fumarate group in this particular study.[5]
Another study comparing ferrous fumarate with ferrous ascorbate (B8700270) and polysaccharide iron in adults with iron deficiency anemia found that ferrous fumarate led to a mean increase in hemoglobin of 11.59 g/L and a mean increase in ferritin of 19.21 µg/L over a 12-week period.[10]
For this compound, a clinical study demonstrated its effectiveness in treating iron deficiency anemia, showing a total effective rate of 96.77% after 6 weeks of treatment, which was not statistically different from the control group treated with ferrous succinate.[4]
Table 2: Efficacy Data from Selected Studies
| Parameter | Ferrous Fumarate | This compound |
| Study Population | Adults with iron deficiency anemia[10] | Patients with iron deficiency anemia[4] |
| Treatment Duration | 12 weeks[10] | 6 weeks[4] |
| Change in Hemoglobin | Mean increase of 11.59 g/L[10] | Data presented as total effective rate |
| Change in Ferritin | Mean increase of 19.21 µg/L[10] | Not reported |
| Overall Efficacy | Significantly greater improvement compared to polysaccharide iron[10] | 96.77% total effective rate[4] |
Safety and Side Effect Profile
Gastrointestinal side effects are a common reason for non-compliance with oral iron supplementation. These can include nausea, constipation, diarrhea, and abdominal pain.[9]
In the retrospective observational study, 30.77% of patients in the ferrous fumarate group reported gastrointestinal side effects.[5] Another study reported that adverse events occurred more frequently with ferrous fumarate compared to ferrous ascorbate and polysaccharide iron, with constipation and bloating being the most common.[10]
This compound is often perceived as having a milder gastrointestinal side effect profile compared to ferrous sulfate.[8] Common side effects associated with this compound include gastrointestinal discomfort such as nausea, vomiting, constipation, or diarrhea.[9] One clinical study concluded that this compound has mild gastrointestinal adverse reactions.[4]
Table 3: Reported Side Effects
| Side Effect Profile | Ferrous Fumarate | This compound |
| Commonly Reported | Nausea, constipation, bloating, abdominal discomfort[10][11] | Nausea, vomiting, constipation, diarrhea, stomach cramps[9] |
| Incidence | 30.77% of patients reported GI side effects in one study[5] | Generally considered to have a milder GI side effect profile[8] |
Experimental Protocols
In Vivo Bioavailability Study (Human)
A common method for assessing iron bioavailability in humans involves stable isotope studies.
Figure 2: Workflow for an in vivo iron bioavailability study.
Protocol Outline:
-
Subject Recruitment: Healthy, non-anemic subjects are recruited based on specific inclusion and exclusion criteria.
-
Isotope Labeling: The iron compounds (e.g., ferrous fumarate and a reference compound like ferrous sulfate) are labeled with different stable isotopes of iron (e.g., ⁵⁷Fe and ⁵⁸Fe).[1]
-
Administration: The labeled iron compounds are administered to the subjects, often in a carrier food or drink.[1]
-
Blood Sampling: A baseline blood sample is taken before administration, and a second blood sample is collected after a specified period (e.g., 14 days) to allow for the incorporation of the absorbed iron into red blood cells.[1]
-
Analysis: The isotopic enrichment of the blood samples is measured using techniques like mass spectrometry.
-
Calculation: The amount of iron absorbed is calculated based on the shift in the isotopic ratio and the total circulating iron.
In Vitro Iron Uptake Study (Caco-2 Cell Model)
The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a widely used in vitro model to predict iron bioavailability.
Figure 3: Workflow for a Caco-2 cell iron uptake assay.
Protocol Outline:
-
Cell Culture: Caco-2 cells are seeded onto permeable supports (e.g., Transwell® inserts) and cultured until they form a confluent monolayer and differentiate.
-
In Vitro Digestion: The iron compounds are subjected to a simulated gastric and intestinal digestion to mimic the conditions in the human gut.
-
Cell Treatment: The digested samples are applied to the apical side of the differentiated Caco-2 cell monolayers.
-
Incubation: The cells are incubated for a specific period to allow for iron uptake.
-
Cell Harvesting and Lysis: After incubation, the cells are washed and harvested, followed by lysis to release intracellular components.
-
Ferritin Measurement: The concentration of ferritin, an iron storage protein, is measured using an enzyme-linked immunosorbent assay (ELISA). The amount of ferritin formed is proportional to the amount of iron taken up by the cells.
Conclusion
Both this compound and ferrous fumarate are effective sources of iron for supplementation and fortification. Ferrous fumarate offers a higher elemental iron content, which may be advantageous in certain formulations. The available data suggests that its bioavailability is comparable to that of ferrous sulfate. This compound, while having a lower elemental iron content, is noted for its good solubility and potentially milder gastrointestinal side effect profile.
The choice between these two iron salts will depend on the specific application, desired dosage, formulation characteristics, and target population. For researchers and drug development professionals, a thorough evaluation of these factors, potentially including in-house comparative studies using the methodologies outlined, is recommended to select the optimal iron source for their product. Further direct comparative clinical trials would be beneficial to provide a more definitive differentiation of their in vivo performance.
References
- 1. A comparison of the bioavailability of ferrous fumarate and ferrous sulfate in non-anemic Mexican women and children consuming a sweetened maize and milk drink - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid, simple questionnaire to assess gastrointestinal symptoms after oral ferrous sulphate supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison Study of Iron Bioaccessibility from Dietary Supplements and Microencapsulated Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caod.oriprobe.com [caod.oriprobe.com]
- 5. Ferrous Sulfate Supplementation Causes Significant Gastrointestinal Side-Effects in Adults: A Systematic Review and Meta-Analysis | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Iron Absorption: Factors, Limitations, and Improvement Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What are the side effects of this compound trihydrate? [synapse.patsnap.com]
- 10. Bioavailability Assessment of an Iron Formulation Using Differentiated Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Effects between Oral Lactoferrin and Ferrous Sulfate Supplementation on Iron-Deficiency Anemia: A Comprehensive Review and Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Heme vs. Non-Heme Iron Sources, Including Ferrous Lactate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the performance of heme and non-heme iron sources, with a particular focus on ferrous lactate (B86563) as a representative non-heme iron salt. The information presented is supported by experimental data from various studies to assist researchers and drug development professionals in making informed decisions regarding iron supplementation and fortification strategies.
Executive Summary
Iron is a critical micronutrient essential for numerous physiological processes, and its deficiency remains a global health concern. Dietary iron is available in two primary forms: heme iron, derived from animal sources, and non-heme iron, found in plant-based foods and inorganic iron salts like ferrous lactate. The bioavailability of these two iron forms differs significantly due to their distinct absorption mechanisms in the intestine. Generally, heme iron exhibits higher absorption rates (15-35%) compared to non-heme iron (2-20%).[1][2][3] This guide delves into the in vivo evidence comparing the efficacy and absorption pathways of these iron sources. While direct comparative in vivo studies between a specific heme iron source and this compound are limited, data from studies using ferrous sulfate (B86663), another common non-heme iron salt, provides valuable insights into the performance of non-heme iron.
Data Presentation: In Vivo Performance of Heme vs. Non-Heme Iron
The following table summarizes key quantitative data from in vivo studies, primarily in rat models of iron deficiency anemia, comparing a heme iron source (porcine-derived heme iron powder) with a non-heme iron source (ferrous sulfate). Ferrous sulfate is used here as a proxy for this compound due to the availability of direct comparative data with heme iron in the scientific literature. The Hemoglobin Regeneration Efficiency (HRE) is a standard measure of bioavailable iron utilization.
| Parameter | Heme Iron (Porcine-Derived) | Non-Heme Iron (Ferrous Sulfate) | Key Findings & Citations |
| Hemoglobin Regeneration Efficiency (HRE) Ratio | 0.356 (at 12 mg iron/kg diet) | 0.552 (at 12 mg iron/kg diet) | In this specific rat study, ferrous sulfate showed a higher HRE ratio at the same dietary concentration.[4] |
| 0.205 (at 24 mg iron/kg diet) | 0.347 (at 24 mg iron/kg diet) | HRE for both sources decreased with increasing iron concentration, a known physiological regulation.[4] | |
| Relative Bioavailability (RBV) vs. Ferrous Sulfate | Not Applicable | 100% (Reference Standard) | By definition, ferrous sulfate is often used as the reference standard with an RBV of 100%.[5] |
| General Absorption Rate (in humans) | 15% - 35% | 2% - 20% | Heme iron is generally absorbed more efficiently and is less affected by dietary inhibitors.[1][2][3][6] |
| Influence of Dietary Inhibitors (e.g., phytates, polyphenols) | Minimally affected | Significantly inhibited | The absorption of non-heme iron is more susceptible to interference from other dietary components.[6] |
| Regulation of Absorption | Less tightly regulated | Tightly regulated by the hormone hepcidin | The body has a more controlled uptake mechanism for non-heme iron to prevent overload.[7][8] |
Note: The HRE data is from a study in iron-deficient rats.[4] HRE is calculated as: (Final Hemoglobin Iron - Initial Hemoglobin Iron) / Total Iron Intake.
Experimental Protocols
A standard method for in vivo assessment of iron bioavailability is the Hemoglobin Regeneration Efficiency (HRE) Bioassay in Iron-Deficient Rats .
Objective:
To determine the bioavailability of iron from different sources by measuring their ability to restore hemoglobin levels in anemic rats.
Methodology:
-
Animal Model: Weanling male Sprague-Dawley or Wistar rats are commonly used.[5][9]
-
Induction of Iron-Deficiency Anemia:
-
Rats are housed individually in stainless-steel cages to prevent iron contamination.[9]
-
For approximately 3-4 weeks, rats are fed an iron-deficient diet, such as a modified AIN-93G diet containing low iron levels (e.g., <5 mg iron/kg).[9][10][11]
-
Anemia is confirmed by measuring blood hemoglobin levels (typically < 6 g/dL).[9]
-
-
Repletion Phase:
-
Once anemic, rats are randomly assigned to different dietary groups.
-
Control Group: Continues on the iron-deficient diet.
-
Reference Group: Receives the iron-deficient diet supplemented with a known concentration of a standard iron source (e.g., ferrous sulfate at 12, 24, or 36 mg iron/kg diet).[5]
-
Test Groups: Receive the iron-deficient diet supplemented with the test iron sources (e.g., heme iron powder or this compound) at the same concentrations as the reference group.[12]
-
-
Data Collection:
-
Calculation of Hemoglobin Regeneration Efficiency (HRE):
-
Calculation of Relative Bioavailability (RBV):
-
The RBV of a test iron source is calculated relative to the reference standard (ferrous sulfate): RBV (%) = (HRE of Test Source / HRE of Ferrous Sulfate) x 100 [4]
-
Mandatory Visualization
Signaling Pathways of Iron Absorption
Caption: Distinct absorption pathways for heme and non-heme iron in the intestinal enterocyte.
Experimental Workflow for In Vivo Iron Bioavailability Study
Caption: Workflow for the Hemoglobin Regeneration Efficiency (HRE) bioassay in rats.
References
- 1. Utilization of Iron from an Animal-Based Iron Source Is Greater Than That of Ferrous Sulfate in Pregnant and Nonpregnant Women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Study on the Iron Absorption from Heme-Iron Polypeptide and Nonheme-Iron -Nutritional Sciences | Korea Science [koreascience.kr]
- 3. Development of rat and mouse models of heme-iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Electrolytic Elemental Iron Powder Effectively Regenerates Hemoglobin in Anemic Rats and Is Relatively Well Absorbed When Compared to Ferrous Sulfate Monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A comparative analysis of heme vs non-heme iron administration: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recovery from dietary iron deficiency anaemia in rats by the intake of microencapsulated ferric saccharate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atlantis-press.com [atlantis-press.com]
- 11. servanimal.com [servanimal.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Ferrous Lactate and Novel Iron Chelators for Researchers and Drug Development Professionals
An Objective Analysis of Iron-Binding Agents: From Supplementation to Overload Management
In the landscape of iron biology research and therapeutic development, a clear distinction exists between compounds designed to supplement iron and those intended to chelate and remove excess iron. This guide provides a comprehensive comparison of ferrous lactate (B86563), a widely used iron supplement, with three novel iron chelators—deferoxamine (DFO), deferiprone (B1670187) (DFP), and deferasirox (B549329) (DFX)—approved for the treatment of iron overload. While their clinical applications are distinct, this document offers a comparative analysis of their iron-binding properties, mechanisms of action, and effects on cellular pathways, supported by experimental data and detailed protocols for researchers.
Quantitative Comparison of Iron-Binding Properties
The fundamental difference between ferrous lactate and the novel iron chelators lies in their affinity for iron. The stability constant (log K or log β) is a measure of the strength of the bond between a ligand and a metal ion. A higher value indicates a stronger and more stable complex.
| Compound | Type | Iron Binding Stoichiometry (Ligand:Iron) | Stability Constant (log β) for Fe(III) | Primary Application |
| Lactate | Hydroxycarboxylate | 1:1 or 2:1 | ~3.0[1] | Iron Supplementation (enhances solubility and absorption) |
| Deferoxamine (DFO) | Hexadentate Chelator | 1:1[2] | ~30.6[3][4] | Iron Overload Treatment |
| Deferiprone (DFP) | Bidentate Chelator | 3:1[5][6] | ~35[7] | Iron Overload Treatment |
| Deferasirox (DFX) | Tridentate Chelator | 2:1[8] | ~36.9[9][10] | Iron Overload Treatment |
As the data indicates, the novel iron chelators possess a dramatically higher binding affinity for ferric iron (Fe³⁺) compared to lactate. This is consistent with their therapeutic function of sequestering excess iron in the body to prevent toxicity. In contrast, the weaker binding of lactate to iron facilitates its release and absorption in the gastrointestinal tract for use in physiological processes.[1][2][3][4][5][6][7][8][9]
Mechanisms of Action and Cellular Effects
The intended applications of this compound and novel iron chelators dictate their differing mechanisms of action at the cellular level.
This compound: As an iron supplement, this compound provides a bioavailable source of ferrous iron (Fe²⁺).[9] In the acidic environment of the stomach, it dissociates into ferrous ions and lactate.[9] The ferrous ions are then absorbed in the duodenum and enter the bloodstream.[9]
Interestingly, the lactate component itself can influence iron homeostasis. Recent studies have shown that lactate can increase the expression of hepcidin (B1576463), the master regulator of iron metabolism, through the cAMP-PKA-SMAD signaling pathway.[11] Elevated hepcidin levels lead to the degradation of ferroportin, the primary iron export protein on cells, thereby reducing iron release into the circulation.
Novel Iron Chelators (DFO, DFP, DFX): These agents are designed to bind to excess systemic iron, forming stable complexes that can be excreted from the body.[2] They primarily target non-transferrin-bound iron (NTBI), a toxic form of iron that can catalyze the formation of reactive oxygen species (ROS) and cause cellular damage.[12] By chelating this labile iron pool, these drugs mitigate oxidative stress and its pathological consequences.[12]
Experimental Data and Performance Metrics
The performance of these compounds is evaluated using distinct sets of experimental assays tailored to their specific functions.
In Vitro Iron Chelation and Cytotoxicity
The iron-chelating efficacy of the novel chelators can be quantified in vitro. While this compound is not intended for this purpose, a hypothetical comparison of the lactate anion's chelating ability can be made.
| Compound | In Vitro Iron Chelation Efficacy | Cytotoxicity (General Observation) |
| Lactate | Weak iron-binding capacity. | Generally low, as it is a natural metabolite. |
| Deferoxamine (DFO) | Effective in chelating iron from various sources, though less effective at permeating cell membranes.[10] | Low, but can be associated with side effects at high doses. |
| Deferiprone (DFP) | Efficiently permeates cell membranes to chelate intracellular iron.[10] | Can be associated with a risk of agranulocytosis and neutropenia. |
| Deferasirox (DFX) | Effective in reducing liver iron concentration and serum ferritin. | Potential for renal and hepatic toxicity. |
Clinical Efficacy of Novel Iron Chelators
Clinical studies provide key data on the in vivo performance of DFO, DFP, and DFX in treating iron overload.
| Chelator | Key Efficacy Endpoints | Reference |
| Deferoxamine (DFO) | Significant reduction in serum ferritin and liver iron concentration (LIC). Considered a "gold standard" but requires parenteral administration. | [2] |
| Deferiprone (DFP) | Orally active and particularly effective in removing cardiac iron. | [10] |
| Deferasirox (DFX) | Orally active with once-daily dosing. Effective in reducing LIC and serum ferritin over long-term treatment. | [12][13] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the Graphviz DOT language.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon existing studies, the following are detailed methodologies for key experiments.
Cell Viability Assessment: MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[14]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Expose cells to varying concentrations of the iron chelator for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the untreated control cells.
Measurement of Intracellular Iron: Calcein-AM Assay
Principle: Calcein-AM is a non-fluorescent, cell-permeable dye that is hydrolyzed by intracellular esterases to the fluorescent molecule calcein (B42510). The fluorescence of calcein is quenched by binding to labile iron. An increase in fluorescence after treatment with a chelator indicates a reduction in the intracellular labile iron pool.[11]
Protocol:
-
Cell Preparation: Culture and treat cells with the iron chelator as described for the MTT assay.
-
Calcein-AM Loading: Wash the cells twice with PBS and then incubate them with 0.5 µM Calcein-AM in PBS for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess Calcein-AM.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer with excitation at 488 nm and emission at 517 nm.
-
Data Analysis: An increase in fluorescence intensity in treated cells compared to untreated controls signifies a decrease in the labile iron pool.
Assessment of Oxidative Stress: Lipid Peroxidation (TBARS) Assay
Principle: This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a byproduct of this process. MDA reacts with thiobarbituric acid (TBA) to form a colored complex that can be measured spectrophotometrically.[15][16]
Protocol:
-
Sample Preparation: Prepare cell lysates or tissue homogenates.
-
Reaction Mixture: To 100 µL of the sample, add 100 µL of 10% trichloroacetic acid (TCA) and 100 µL of 0.67% TBA.
-
Incubation: Incubate the mixture at 95°C for 60 minutes.[16]
-
Cooling and Centrifugation: Cool the samples on ice for 10 minutes and then centrifuge at 3,000 rpm for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm.[15][16]
-
Data Analysis: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA.
Gene Expression Analysis: Hepcidin qPCR
Principle: Quantitative real-time polymerase chain reaction (qPCR) is used to measure the expression level of the hepcidin (HAMP) gene.
Protocol:
-
RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.[4]
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green master mix, cDNA template, and primers specific for the hepcidin gene and a housekeeping gene (e.g., GAPDH or β-actin).[17]
-
Hepcidin Forward Primer Example: 5'-AGAGCAGCACCACCTATCTC-3'
-
Hepcidin Reverse Primer Example: 5'-CTGCTGTTGTTGGGAACAG-3'
-
-
Thermal Cycling: Perform the qPCR using a real-time PCR system.
-
Data Analysis: Calculate the relative expression of the hepcidin gene using the ΔΔCt method, normalizing to the housekeeping gene.
Signaling Pathway Analysis: Western Blot for SMAD1/5/8 Phosphorylation
Principle: Western blotting is used to detect the phosphorylation of SMAD1/5/8 proteins, a key step in the signaling pathway that regulates hepcidin expression.
Protocol:
-
Protein Extraction: Lyse treated and control cells and determine the protein concentration.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8 overnight at 4°C. Also, probe a separate membrane or strip the same membrane for total SMAD1/5/8 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and express the level of phosphorylated SMAD1/5/8 relative to the total SMAD1/5/8.
Conclusion
The comparison between this compound and novel iron chelators highlights a fundamental principle in pharmacology: therapeutic application is dictated by molecular properties. This compound, with its modest iron-binding capacity, serves as an efficient vehicle for iron delivery in cases of deficiency. In stark contrast, the high-affinity binding of deferoxamine, deferiprone, and deferasirox is essential for their role in sequestering and removing toxic iron in overload conditions. For researchers in this field, understanding these distinct mechanisms and employing the appropriate experimental assays is paramount for the development of new and improved therapies for disorders of iron metabolism.
References
- 1. The stability of metal chelates – Science in Hydroponics [scienceinhydroponics.com]
- 2. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. The Vital Role Played by Deferiprone in the Transition of Thalassaemia from a Fatal to a Chronic Disease and Challenges in Its Repurposing for Use in Non-Iron-Loaded Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deferasirox | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Expanding the Therapeutic Potential of the Iron Chelator Deferasirox in the Development of Aqueous Stable Ti(IV) Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Update on the use of deferasirox in the management of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Iron Binding and Iron Removal Efficiency of Desferrioxamine Based Polymeric Iron Chelators: Influence of Molecular Size and Chelator Density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Exjade® (deferasirox, ICL670) in the treatment of chronic iron overload associated with blood transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Stability constants of complexes - Wikipedia [en.wikipedia.org]
Comparative Analysis of Ferrous Lactate's Biological Value in Animal Models
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Relative Biological Value of Ferrous Lactate (B86563) Compared to Ferrous Sulfate (B86663)
The selection of an appropriate iron salt for supplementation in food and pharmaceuticals is a critical decision, hinging on factors such as bioavailability, efficacy, and tolerability. This guide provides a comparative overview of ferrous lactate and the commonly used ferrous sulfate, with a focus on their relative biological value (RBV) as determined in animal models. The data presented is intended to assist researchers and drug development professionals in making informed decisions based on preclinical evidence.
Quantitative Comparison of Iron Bioavailability
Direct head-to-head studies comparing the relative biological value of this compound and ferrous sulfate in the same animal model are limited in publicly available literature. However, by synthesizing data from various studies on different iron compounds, we can construct a comparative understanding. The following table summarizes key bioavailability data for this compound and ferrous sulfate from separate animal studies. It is important to note that direct comparison between these values should be made with caution due to differences in experimental design.
| Iron Source | Animal Model | Key Bioavailability Metric | Result | Reference Study |
| This compound | Piglets | Hematological Response | Showed significant improvement in red blood cell indices compared to a negative control. When compared to iron dextran, hemoglobin and hematocrit levels were comparable at the end of the first week. | (Kotrbáček, 2001) |
| Ferrous Sulfate | Iron-Deficient Rats | Relative Bioavailability Value (RBV) | Serves as the reference standard with an RBV of 100%. | (Rojas-López et al., 2025) |
| Ferrous Sulfate | Iron-Deficient Rats | Hemoglobin Regeneration Efficiency (HRE) | HRE is dose-dependent and serves as the benchmark for calculating the RBV of other iron sources. | (Swain et al., 2024)[1] |
Note: The absence of a single study directly comparing this compound and ferrous sulfate necessitates the use of data from different experiments. This introduces variability due to differing methodologies, animal models, and dietary conditions. The data from the piglet study on this compound provides evidence of its biological activity but does not allow for a direct quantitative comparison with ferrous sulfate based on RBV or HRE from the rat models.
Experimental Protocols
Understanding the methodologies used to assess iron bioavailability is crucial for interpreting the results. Below are detailed protocols adapted from studies evaluating iron sources in animal models.
Hemoglobin Regeneration Efficiency (HRE) and Relative Biological Value (RBV) Assay in Rats
This protocol is a standard method for determining the bioavailability of iron sources.
-
Animal Model: Male weanling Sprague-Dawley rats are typically used.
-
Depletion Phase:
-
For a period of 4 to 5 weeks, rats are fed an iron-deficient basal diet (containing <10 mg iron/kg).
-
Hemoglobin levels are monitored weekly. The depletion phase continues until anemia is induced (hemoglobin levels typically drop to <5 g/dL).
-
-
Repletion Phase:
-
Anemic rats are randomly assigned to experimental groups.
-
Each group is fed a repletion diet containing a specific concentration of iron from either the test compound (e.g., this compound) or the reference standard (ferrous sulfate). Multiple dose levels are often tested.
-
A control group continues to receive the iron-deficient diet.
-
The repletion period typically lasts for 14 days.
-
-
Data Collection and Calculation:
-
Body weight and food intake are recorded throughout the study.
-
Hemoglobin concentrations are measured at the beginning and end of the repletion period.
-
Hemoglobin Iron (Hb-Fe) Calculation: Total body hemoglobin iron is calculated using the following formula: Hb-Fe (mg) = Body Weight (g) × 0.065 (blood volume as % of body weight) × Hemoglobin (g/dL) × 3.35 (mg of iron/g of hemoglobin)
-
Hemoglobin Regeneration Efficiency (HRE) Calculation: HRE is the percentage of ingested iron that is incorporated into hemoglobin and is calculated as: HRE = [(Final Hb-Fe) - (Initial Hb-Fe)] / Total Iron Intake (mg) × 100
-
Relative Biological Value (RBV) Calculation: The RBV of the test iron source is calculated relative to ferrous sulfate (which is assigned an RBV of 100%) using the slope-ratio assay method on the HRE data.
-
Experimental Workflow for Iron Bioavailability Study
References
Safety Operating Guide
Proper Disposal of Ferrous Lactate: A Guide for Laboratory Professionals
The proper disposal of ferrous lactate (B86563) is critical for maintaining laboratory safety and ensuring environmental compliance. As a source of iron in research and pharmaceutical development, its waste must be managed responsibly. This guide provides a direct, step-by-step procedure for the safe handling and disposal of ferrous lactate in a laboratory setting. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all appropriate personal protective equipment (PPE) is worn to prevent contact and inhalation.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[1]
-
Body Protection: A laboratory coat is mandatory to protect from spills.
-
Respiratory Protection: In case of insufficient ventilation or when handling bulk quantities that may generate dust, use a suitable respiratory mask approved by NIOSH or equivalent agencies.[2]
Handle this compound in a well-ventilated area, preferably a fume hood, to minimize the risk of inhaling dust.[2][3] Avoid generating dust during handling and disposal procedures.[2][4]
Summary of this compound Disposal Information
This table summarizes key data and recommendations for handling and disposing of this compound waste.
| Parameter | Information | Source |
| Chemical Name | This compound | [4][5] |
| CAS Number | 5905-52-2 | [4][5] |
| Hazard Classification | Not classified as a hazardous substance or mixture under most regulations, but should be handled with care.[3][4] May be harmful if swallowed. | [6] |
| Primary Disposal Route | Licensed professional waste disposal service.[3] | |
| Spill Cleanup | Sweep up dry material, avoid dust generation, and place in a suitable, closed container for disposal.[2][3][4][5] Do not let product enter drains. | [3][4][5] |
| Container Requirements | Use original containers or compatible, tightly closed, and clearly labeled containers marked as "Hazardous Waste".[3][4][7] | |
| Regulatory Compliance | Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[2][4] |
Step-by-Step Disposal Procedure
Follow these sequential steps to ensure the safe and compliant disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, compatible container for all this compound waste. This includes pure, unused chemical, contaminated labware (e.g., weigh boats, gloves), and spill cleanup materials. The original product container is often a suitable choice.[4][7]
-
Avoid Mixing Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.[4][6] Mixing can lead to unknown reactions and complicate the disposal process.
Step 2: Packaging and Labeling
-
Securely Seal Containers: Ensure the waste container is tightly closed at all times, except when adding waste, to prevent spills and exposure.[3][7]
-
Properly Label the Container: The container must be clearly and accurately labeled. The label should include:
Step 3: Storage of Waste
-
Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[7]
-
Safe Storage Conditions: The storage area should be cool, dry, and well-ventilated.[3][5] Keep the container away from incompatible materials, particularly strong oxidizing agents.[5]
Step 4: Final Disposal
-
Consult Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup.[7][8] They will provide the necessary forms and procedures for collection.
-
Professional Disposal: this compound waste should be offered to a licensed disposal company or an approved waste disposal plant.[3][6] Your EHS department will manage this process.
-
Do Not Dispose in Regular Trash or Sewer: Never dispose of this compound in the regular trash. Do not wash it down the drain, as this can lead to environmental contamination.[3][4][5]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. laballey.com [laballey.com]
- 2. This compound Gluconate SDS MSDS Sheet of Manufacturers [anmol.org]
- 3. This compound MSDS CasNo.5905-52-2 [lookchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. purdue.edu [purdue.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Ferrous Lactate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling ferrous lactate (B86563), including detailed operational and disposal plans to foster a secure and efficient research environment.
Essential Personal Protective Equipment (PPE)
When handling ferrous lactate, a thorough risk assessment should always be conducted to ensure the appropriate level of protection. The following table summarizes the recommended PPE:
| PPE Category | Minimum Requirement | Recommended for |
| Eye and Face Protection | Safety glasses with side shields | All handling procedures |
| Chemical safety goggles | Procedures with a risk of splashing | |
| Face shield | Handling large quantities or when there is a significant splash risk | |
| Hand Protection | Nitrile gloves | General laboratory use and handling of small quantities |
| Double gloving (nitrile) | Handling highly concentrated solutions or for prolonged contact | |
| Body Protection | Laboratory coat | All handling procedures |
| Chemical-resistant apron | Handling large quantities or when there is a significant splash risk | |
| Respiratory Protection | Not generally required in well-ventilated areas | Use a NIOSH-approved N95 or higher respirator if dust is generated |
Operational Plan for Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and accidents.
1. Preparation:
-
Ensure a well-ventilated work area. A chemical fume hood is recommended if there is a potential for dust or aerosol generation.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have spill control materials (e.g., absorbent pads, sand) available.
2. Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe dust. Minimize dust generation by handling the solid form carefully.
-
When preparing solutions, slowly add this compound to the solvent to avoid splashing.
-
Wash hands thoroughly with soap and water after handling.[1]
3. Storage:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep containers tightly closed to prevent oxidation and moisture absorption.[2]
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures Workflow
The following diagram outlines the immediate steps to take in the event of an exposure or spill.
Caption: Emergency response workflow for this compound exposure and spills.
Disposal Plan
This compound is not generally classified as hazardous waste. However, all chemical waste disposal must comply with local, state, and federal regulations.
1. Waste Collection:
-
Solid Waste: Collect solid this compound waste and contaminated materials (e.g., used gloves, absorbent pads) in a clearly labeled, sealed container. The label should include "this compound Waste" and the date of accumulation.
-
Aqueous Solutions: For small quantities of dilute solutions, check with your institution's environmental health and safety (EHS) office. Drain disposal with copious amounts of water may be permissible if the pH is between 5.5 and 9.5 and it complies with local regulations. For larger volumes or more concentrated solutions, collect in a labeled, sealed container.
2. Storage of Waste:
-
Store waste containers in a designated, well-ventilated area away from incompatible materials.
3. Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the collected waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.
By adhering to these safety protocols, researchers can confidently handle this compound while minimizing risks and ensuring a safe and productive laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
